molecular formula C6H16ClNO2S B12418914 Amino-PEG2-CH2CH2-SH hydrochloride

Amino-PEG2-CH2CH2-SH hydrochloride

Número de catálogo: B12418914
Peso molecular: 201.72 g/mol
Clave InChI: WWAQAQFHBBKNAC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Amino-PEG2-CH2CH2-SH hydrochloride is a useful research compound. Its molecular formula is C6H16ClNO2S and its molecular weight is 201.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C6H16ClNO2S

Peso molecular

201.72 g/mol

Nombre IUPAC

2-[2-(2-aminoethoxy)ethoxy]ethanethiol;hydrochloride

InChI

InChI=1S/C6H15NO2S.ClH/c7-1-2-8-3-4-9-5-6-10;/h10H,1-7H2;1H

Clave InChI

WWAQAQFHBBKNAC-UHFFFAOYSA-N

SMILES canónico

C(COCCOCCS)N.Cl

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to Amino-PEG2-CH2CH2-SH Hydrochloride: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and handling of Amino-PEG2-CH2CH2-SH hydrochloride. This heterobifunctional linker is a valuable tool in bioconjugation and is particularly prominent in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.

Core Chemical Properties

This compound is a polyethylene glycol (PEG)-based linker featuring a primary amine (-NH2) at one terminus and a thiol (-SH) group at the other, connected by a two-unit ethylene glycol spacer. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Formula C6H16ClNO2S[1][2]
Molecular Weight 201.71 g/mol [1][2]
CAS Number 3037676-58-4[1][2]
Appearance Colorless to light yellow liquid[1]
Solubility Soluble in DMSO (125 mg/mL) and water.[1]
Storage Conditions Store at -20°C, sealed, and protected from moisture and light.[1] In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[1]

Reactivity and Functional Group Characteristics

The utility of this compound lies in its two distinct reactive functional groups, allowing for sequential or orthogonal conjugation strategies.

Amine Group (-NH2): The primary amine serves as a nucleophile and can react with various electrophilic moieties to form stable covalent bonds. Common reactions include:

  • Acylation: Reaction with activated esters (e.g., N-hydroxysuccinimide [NHS] esters), acid chlorides, and anhydrides to form stable amide bonds. This is a widely used method for labeling proteins and other biomolecules.

  • Aldehyde/Ketone Condensation: Reaction with aldehydes or ketones to form a Schiff base, which can be subsequently reduced to a stable secondary amine.

Thiol Group (-SH): The thiol group is a potent nucleophile, particularly in its deprotonated thiolate form (S-). Its reactivity is highly dependent on pH. Common reactions include:

  • Maleimide Chemistry: Michael addition reaction with maleimides to form a stable thioether bond. This reaction is highly specific for thiols at neutral pH (6.5-7.5).[3]

  • Thiol-Disulfide Exchange: Reaction with disulfides to form new disulfide bonds.

  • Alkylation: Reaction with haloalkanes or other alkylating agents.

Table 2: Estimated pKa Values and pH-Dependent Reactivity

Functional GroupEstimated pKaOptimal Reaction pHReactive SpeciesCommon Coupling Partners
Amine (-NH2)~9.0 - 10.57.0 - 9.0R-NH2NHS esters, Aldehydes, Carboxylic acids (with activators)
Thiol (-SH)~8.5 - 9.56.5 - 7.5R-S-Maleimides, Haloacetamides, Disulfides

Note: pKa values are estimated based on similar structures and can be influenced by the local chemical environment.

Application in PROTAC Development

A primary application of this compound is as a flexible linker in the synthesis of PROTACs.[1][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][5] The PEG spacer in this linker enhances the solubility and can influence the cell permeability of the resulting PROTAC.[6]

Below is a conceptual workflow for the synthesis of a PROTAC using this linker.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Ligand Functionalization cluster_1 Step 2: Linker Conjugation cluster_2 Step 3: Final PROTAC Assembly POI_Ligand Protein of Interest (POI) Ligand (with reactive group A) Intermediate Ligand-Linker Intermediate POI_Ligand->Intermediate React with Amine or Thiol E3_Ligand E3 Ligase Ligand (with reactive group B) PROTAC Final PROTAC Molecule E3_Ligand->PROTAC Linker Amino-PEG2-CH2CH2-SH (Amine and Thiol ends) Linker->Intermediate Intermediate->PROTAC React with second ligand

Caption: PROTAC Synthesis Workflow.

Experimental Protocols

The following are generalized protocols for common bioconjugation reactions involving amino and thiol groups. Researchers should optimize these protocols for their specific molecules and experimental conditions.

Amine Coupling to an NHS Ester

This protocol describes the conjugation of the amine group of this compound to a molecule containing an N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • NHS ester-functionalized molecule

  • Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

  • Preparation of Amine-PEG-Thiol: Dissolve this compound in the reaction buffer to a desired concentration (e.g., 10 mM).

  • Preparation of NHS Ester: Immediately before use, dissolve the NHS ester-functionalized molecule in a small amount of anhydrous DMF or DMSO.

  • Conjugation Reaction: Add the dissolved NHS ester to the solution of the amino-PEG-thiol. A 1.5- to 20-fold molar excess of the NHS ester is typically used.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to hydrolyze any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Purify the conjugate using an appropriate method to remove excess reagents.

Thiol Coupling to a Maleimide

This protocol outlines the conjugation of the thiol group of this compound to a maleimide-functionalized molecule.

Materials:

  • This compound

  • Maleimide-functionalized molecule

  • Thiol-free, amine-free buffer (e.g., Phosphate buffer, pH 6.5-7.5)

  • Reducing agent (optional, e.g., TCEP)

  • Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

  • Preparation of Thiol-PEG-Amine: Dissolve this compound in the reaction buffer. If the thiol is oxidized, a mild reducing agent like TCEP can be added and subsequently removed before proceeding.

  • Preparation of Maleimide: Dissolve the maleimide-functionalized molecule in the reaction buffer.

  • Conjugation Reaction: Add the maleimide solution to the thiol solution. A 10- to 20-fold molar excess of the maleimide is commonly used.[3]

  • Incubation: React for 1-2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.[3]

  • Purification: Purify the conjugate to remove unreacted starting materials.

Experimental_Workflow cluster_amine Amine Coupling (to NHS Ester) cluster_thiol Thiol Coupling (to Maleimide) A1 Dissolve Amino-PEG-Thiol in Amine-Free Buffer (pH 7.2-8.0) A3 Mix and Incubate (1-2h RT or O/N 4°C) A1->A3 A2 Dissolve NHS Ester in DMF/DMSO A2->A3 A4 Quench with Tris Buffer A3->A4 A5 Purify Conjugate A4->A5 T1 Dissolve Amino-PEG-Thiol in Thiol-Free Buffer (pH 6.5-7.5) T3 Mix and Incubate (1-2h RT or O/N 4°C) T1->T3 T2 Dissolve Maleimide T2->T3 T4 Purify Conjugate T3->T4

Caption: Bioconjugation Experimental Workflows.

Stability and Storage

Proper handling and storage are crucial to maintain the reactivity of this compound. The thiol group is susceptible to oxidation, which can lead to the formation of disulfide-linked dimers.

Table 3: Stability Considerations

ConditionEffect on StabilityRecommendations
Moisture The hydrochloride salt is hygroscopic. Moisture can lead to hydrolysis of the compound.Store in a desiccator.[7]
Oxygen The thiol group can be oxidized by atmospheric oxygen, especially at alkaline pH and in the presence of metal ions.Use degassed buffers and consider performing reactions under an inert atmosphere (e.g., nitrogen or argon).
pH The stability of the thiol group is pH-dependent, with increased oxidation at higher pH.For storage of solutions, a slightly acidic pH is preferred.
Light While not explicitly stated for this molecule, many reagents are light-sensitive.Store protected from light.[7]

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance.[2] However, standard laboratory safety practices should always be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. Handle in a well-ventilated area.

  • Incompatible Materials: Avoid strong acids, strong bases, and strong oxidizing agents.[8]

Characterization

  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the ethylene glycol repeat units, as well as signals for the methylene groups adjacent to the amine and thiol functionalities. For a similar PEG-SH compound, characteristic triplets for the methylene protons adjacent to the sulfur atom are observed around 2.76 and 2.59 ppm.

  • Mass Spectrometry: The molecular weight can be confirmed by techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS). The expected monoisotopic mass would be approximately 201.07 g/mol for the free base.

Signaling Pathways and Logical Relationships

The primary signaling pathway relevant to the application of this compound is the Ubiquitin-Proteasome System (UPS), which is hijacked by PROTACs to induce targeted protein degradation.

PROTAC_Mechanism PROTAC PROTAC Molecule (containing Amino-PEG2-Thiol linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI Target Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation Recycling PROTAC Recycling Degradation->Recycling Recycling->PROTAC

Caption: PROTAC-Mediated Protein Degradation Pathway.

This guide provides a foundational understanding of this compound for its effective application in research and development. For specific applications, further optimization of the described protocols is recommended.

References

An In-depth Technical Guide to the Synthesis and Characterization of Amino-PEG2-CH2CH2-SH Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Amino-PEG2-CH2CH2-SH hydrochloride, a heterobifunctional linker crucial in bioconjugation and drug delivery. This document outlines a detailed, multi-step synthetic protocol, including the protection of functional groups, conversion of an alcohol to a thiol, and final deprotection and salt formation. Furthermore, it details the analytical techniques used for the characterization of the final compound and its intermediates, presenting representative quantitative data in structured tables. Visual aids in the form of diagrams for the synthetic pathway and experimental workflows are provided to enhance understanding.

Introduction

Polyethylene glycol (PEG) linkers are widely utilized in the development of advanced therapeutics, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Their inherent properties, including hydrophilicity, biocompatibility, and low immunogenicity, make them ideal for improving the pharmacokinetic and pharmacodynamic profiles of conjugated molecules. This compound is a short-chain, heterobifunctional PEG linker featuring a terminal primary amine and a thiol group. This specific arrangement allows for the sequential and specific conjugation of two different molecules, making it a valuable tool in the construction of complex bioconjugates. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.

This guide presents a plausible and detailed synthetic route starting from the commercially available 2-(2-aminoethoxy)ethanol. The synthesis involves a three-step process: protection of the amine, conversion of the hydroxyl group to a thiol, and subsequent deprotection to yield the final product. Each step is accompanied by a detailed experimental protocol. The guide also provides a summary of the expected characterization data, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to confirm the identity and purity of the synthesized compounds.

Synthesis Pathway

The synthesis of this compound is proposed to proceed via a three-step route from 2-(2-aminoethoxy)ethanol. This strategy involves the use of protecting groups to ensure regioselectivity. The amine is first protected with a tert-butyloxycarbonyl (Boc) group. The hydroxyl group is then converted to a thiol, and finally, the Boc protecting group is removed under acidic conditions, which also facilitates the formation of the hydrochloride salt.

Synthesis_Pathway cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Conversion of Alcohol to Thiol cluster_2 Step 3: Deprotection and Salt Formation 2-(2-aminoethoxy)ethanol 2-(2-aminoethoxy)ethanol N-Boc-Amino-PEG2-OH N-Boc-2-(2-aminoethoxy)ethanol 2-(2-aminoethoxy)ethanol->N-Boc-Amino-PEG2-OH (Boc)2O, THF N-Boc-Amino-PEG2-OMs N-Boc-2-(2-mesyloxyethoxy)ethane N-Boc-Amino-PEG2-OH->N-Boc-Amino-PEG2-OMs MsCl, Et3N, DCM N-Boc-Amino-PEG2-SH N-Boc-Amino-PEG2-CH2CH2-SH N-Boc-Amino-PEG2-OMs->N-Boc-Amino-PEG2-SH Thiourea, then NaOH Final_Product This compound N-Boc-Amino-PEG2-SH->Final_Product HCl in Dioxane Experimental_Workflow Start Start Setup Reaction Setup: - Combine reagents in solvent - Control temperature Start->Setup Monitoring Reaction Monitoring: - TLC or LC-MS analysis Setup->Monitoring Monitoring->Setup Incomplete Workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Wash and dry Monitoring->Workup Reaction complete Purification Purification: - Column chromatography or - Precipitation/crystallization Workup->Purification Characterization Characterization: - NMR, MS, etc. Purification->Characterization End End Characterization->End PROTAC_Signaling PROTAC PROTAC (Linker + E3 Ligase Ligand + POI Ligand) Ternary_Complex Ternary Complex (E3-PROTAC-POI) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proximity-induced Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation Recycling Recycling of E3 Ligase and PROTAC Degradation->Recycling

The Lynchpin of Bioconjugation: A Technical Guide to Amino-PEG2-CH2CH2-SH Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amino-PEG2-CH2CH2-SH hydrochloride is a heterobifunctional linker that has emerged as a critical tool in the field of bioconjugation. Its unique architecture, featuring a primary amine and a terminal thiol group separated by a two-unit polyethylene glycol (PEG) spacer, offers a versatile platform for covalently linking a wide array of molecules. This guide delves into the core mechanism of action of this linker, which is fundamentally rooted in its chemical reactivity, enabling the precise connection of biomolecules, therapeutic agents, and nanoparticles. We will explore its applications in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), as well as its utility in diagnostic and research applications through the functionalization of surfaces and nanoparticles. This document provides a comprehensive overview of the experimental protocols for its use, quantitative data on the impact of PEG linkers, and visual diagrams to elucidate the associated workflows and principles.

Core Mechanism of Action: A Tale of Two Reactive Ends

The "mechanism of action" of this compound is not biological in the traditional sense of a drug interacting with a receptor. Instead, its function is entirely chemical, acting as a molecular bridge. This is facilitated by its two distinct reactive termini:

  • The Amino Group (-NH2): The primary amine serves as a versatile nucleophile. It readily reacts with electrophilic functional groups such as carboxylic acids (often activated as N-hydroxysuccinimide [NHS] esters) to form stable amide bonds. This reaction is a cornerstone of bioconjugation, frequently employed to attach the linker to proteins, antibodies, or other molecules bearing accessible carboxyl groups.

  • The Thiol Group (-SH): The sulfhydryl group at the other end of the linker provides a distinct and highly specific reactive handle. It can participate in several key conjugation strategies:

    • Thiol-Maleimide Michael Addition: This is a highly efficient and specific reaction where the thiol reacts with a maleimide group to form a stable thioether bond. This is a common strategy for linking to molecules that have been functionalized with a maleimide moiety.

    • Disulfide Bond Formation: The thiol can be oxidized to form a disulfide bond with another thiol-containing molecule. These bonds are often cleavable under reducing conditions, a property that can be exploited for drug delivery applications.

    • Gold Surface Binding: Thiols exhibit a strong affinity for gold surfaces, making this linker ideal for the functionalization of gold nanoparticles and surfaces for diagnostic and drug delivery systems.[1]

  • The PEG2 Spacer: The two-unit polyethylene glycol chain is not merely a passive connector. It imparts several beneficial properties to the resulting conjugate, including:

    • Increased Hydrophilicity: The PEG spacer enhances the aqueous solubility of hydrophobic molecules, which is often a challenge in drug development.[2][3]

    • Reduced Immunogenicity: The PEG chain can shield the conjugated molecule from the immune system, potentially reducing an adverse immune response.[2]

    • Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of a molecule, leading to reduced renal clearance and a longer circulation half-life in the bloodstream.[3]

Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool in several cutting-edge areas of biomedical research and development.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[2] A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. This compound can serve as a building block for these linkers. The amine or thiol end can be used to attach to one of the ligands, while the other end is used to connect to the second ligand, often through a series of synthetic steps. The PEG component of the linker can influence the solubility, permeability, and efficacy of the resulting PROTAC.[4]

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of an antibody with the potency of a cytotoxic drug. The linker plays a crucial role in the stability and efficacy of an ADC. This compound can be used to conjugate a cytotoxic payload to an antibody. For instance, the amine end could be reacted with an activated ester on the payload, and the thiol end could then be used to attach to the antibody, often through a maleimide-functionalized intermediate. The PEG spacer can help to improve the solubility and pharmacokinetic profile of the ADC.[3]

Nanoparticle and Surface Functionalization

The thiol group of the linker has a high affinity for gold surfaces, making it an excellent choice for functionalizing gold nanoparticles.[1] This allows for the attachment of proteins, peptides, or other molecules to the nanoparticle surface via the amine group. These functionalized nanoparticles have applications in diagnostics, bioimaging, and targeted drug delivery.[1][5]

Data Presentation: Impact of PEG Linkers on Bioconjugate Performance

The length and composition of the PEG linker can significantly impact the properties and efficacy of a bioconjugate. The following table summarizes representative data on how PEGylation can influence key parameters in ADCs and PROTACs.

Parameter No PEG Linker Short PEG Linker (e.g., PEG2-4) Longer PEG Linker (e.g., PEG8-12) Reference(s)
Aqueous Solubility Low to ModerateImprovedSignificantly Improved[2][3]
In Vitro Cytotoxicity (IC50) of ADC PotentMay slightly decreaseMay show a more pronounced decrease[6][7]
Plasma Half-Life of ADC ShorterIncreasedSignificantly Increased[3][6]
In Vivo Efficacy of ADC VariableOften ImprovedCan be further improved, but may plateau[1][6]
PROTAC Cell Permeability VariableCan be optimizedExcessive length may decrease permeability[4]
PROTAC Degradation Efficacy (DC50) Dependent on ternary complex formationCan be optimized for potent degradationMay be less effective if too long or too short[4]

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound and similar heterobifunctional linkers.

Protocol for Conjugation of a Thiol-PEG-Amine Linker to a Maleimide-Activated Protein

This protocol describes a common bioconjugation reaction.

Materials:

  • Protein with an accessible maleimide group

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5

  • Dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Prepare a stock solution of the this compound linker in DMSO.

  • Dissolve the maleimide-activated protein in the reaction buffer.

  • Add the linker solution to the protein solution at a desired molar ratio (e.g., 5:1 to 20:1 linker to protein). The optimal ratio should be determined empirically.

  • Incubate the reaction for 1-2 hours at room temperature or 4°C overnight. The reaction progress can be monitored by techniques such as LC-MS.

  • Remove the excess, unreacted linker using a size-exclusion chromatography column equilibrated with a suitable buffer.

  • Characterize the resulting conjugate to determine the degree of labeling and confirm its integrity using methods like SDS-PAGE, mass spectrometry, and functional assays.

Protocol for Functionalization of Gold Nanoparticles

This protocol outlines the steps for coating gold nanoparticles with the linker.

Materials:

  • Colloidal gold nanoparticle solution

  • This compound

  • Phosphate buffer, pH 7.4

Procedure:

  • Prepare a stock solution of the this compound linker in deionized water.

  • Add the linker solution to the colloidal gold nanoparticle solution with gentle stirring. The final concentration of the linker will depend on the size and concentration of the nanoparticles.

  • Allow the mixture to incubate at room temperature for several hours to overnight to ensure complete surface coverage.

  • Centrifuge the solution to pellet the functionalized nanoparticles. The speed and duration of centrifugation will depend on the nanoparticle size.

  • Remove the supernatant containing excess linker and resuspend the nanoparticles in a fresh buffer. Repeat this washing step 2-3 times.

  • Characterize the functionalized nanoparticles using techniques such as Dynamic Light Scattering (DLS) to measure hydrodynamic diameter and Transmission Electron Microscopy (TEM) to assess morphology and dispersion.[8][9]

Protocol for Assessing PROTAC-Mediated Protein Degradation via Western Blot

This protocol is used to quantify the reduction of a target protein after treatment with a PROTAC.

Materials:

  • Cells expressing the target protein

  • PROTAC synthesized using a PEG linker

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed cells in appropriate culture plates and allow them to adhere.

  • Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

  • Lyse the cells and quantify the total protein concentration of the lysates.

  • Perform SDS-PAGE to separate the proteins by size.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibody against the target protein.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin) to determine the extent of protein degradation.

Mandatory Visualizations

experimental_workflow_conjugation cluster_linker_prep Linker Preparation cluster_protein_prep Protein Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_characterization Characterization Linker_Stock Prepare Stock Solution of Amino-PEG2-thiol in DMSO Mix Combine Linker and Protein Solutions Linker_Stock->Mix Protein_Solution Dissolve Maleimide- Activated Protein in Reaction Buffer Protein_Solution->Mix Incubate Incubate (1-2h RT or 4°C Overnight) Mix->Incubate SEC Size-Exclusion Chromatography Incubate->SEC Analysis Analyze Conjugate (SDS-PAGE, MS) SEC->Analysis

Caption: Workflow for protein-linker conjugation.

protac_mechanism_of_action cluster_protac PROTAC Action PROTAC PROTAC (with PEG Linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex binds Target Target Protein Target->Ternary_Complex binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex recruited Ubiquitination Target Protein Ubiquitination Ternary_Complex->Ubiquitination leads to Degradation Target Protein Degradation Ubiquitination->Degradation targeted for Proteasome Proteasome Proteasome->Degradation mediated by

Caption: PROTAC mechanism of action.

nanoparticle_functionalization_workflow Start Start: Gold Nanoparticles Add_Linker Add Amino-PEG2-thiol Linker Solution Start->Add_Linker Incubate Incubate to Allow Thiol-Gold Binding Add_Linker->Incubate Centrifuge Centrifuge to Pellet Nanoparticles Incubate->Centrifuge Wash Wash to Remove Excess Linker (2-3x) Centrifuge->Wash Characterize Characterize Functionalized NPs (DLS, TEM) Wash->Characterize End End: Functionalized Nanoparticles Characterize->End

Caption: Gold nanoparticle functionalization workflow.

References

Navigating the Solubility of Amino-PEG2-CH2CH2-SH Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Amino-PEG2-CH2CH2-SH hydrochloride, a bifunctional linker commonly employed in proteomics, drug discovery, and bioconjugation. Understanding the solubility of this reagent in various solvents is critical for its effective use in experimental design, ensuring reproducibility and optimal reaction conditions. This document outlines its solubility profile, provides a general experimental protocol for solubility determination, and illustrates the key factors influencing its dissolution.

Solubility Profile of this compound

The solubility of this compound is dictated by its molecular structure, which features a hydrophilic polyethylene glycol (PEG) linker, a primary amine, a terminal thiol group, and a hydrochloride salt. This combination of functional groups allows for a degree of solubility in a range of protic and aprotic polar solvents.

Quantitative solubility data is most readily available for Dimethyl Sulfoxide (DMSO). For other common laboratory solvents, the solubility is inferred from the physicochemical properties of the molecule and data available for structurally similar compounds.

Table 1: Solubility Data for this compound

SolventChemical FormulaTypeQuantitative SolubilityQualitative Solubility & Remarks
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar Aprotic125 mg/mL (619.70 mM)[1][2][3]High solubility. The use of newly opened, anhydrous DMSO and ultrasonication is recommended to overcome the hygroscopic nature of DMSO and facilitate dissolution.[1][2][3]
WaterH₂OPolar ProticData not availableLikely Soluble. The presence of the hydrophilic PEG chain and the hydrochloride salt is expected to confer good solubility in aqueous solutions.
EthanolC₂H₅OHPolar ProticData not availableLikely Soluble. Short-chain functionalized PEGs generally exhibit good solubility in lower alcohols like ethanol.[4]
MethanolCH₃OHPolar ProticData not availableLikely Soluble. Similar to ethanol, methanol is a suitable solvent for many PEGylated compounds.[4]
Dimethylformamide (DMF)C₃H₇NOPolar AproticData not availableLikely Soluble. As a polar aprotic solvent, DMF is generally effective at dissolving PEG-containing molecules.

General Experimental Protocol for Determining Solubility

While a specific, published protocol for determining the solubility of this compound was not identified, a generalized and widely accepted method, such as the shake-flask method, can be employed. This method is considered reliable for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or other suitable quantitative analytical instrument

Methodology:

  • Preparation:

    • Add an excess amount of this compound to a pre-weighed vial. The excess solid should be clearly visible.

    • Record the initial mass of the compound.

    • Add a known volume of the desired solvent to the vial.

  • Equilibration:

    • Securely cap the vial.

    • Place the vial in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.

  • Separation of Undissolved Solid:

    • After the equilibration period, visually inspect the vial to confirm the presence of undissolved solid.

    • Centrifuge the vial at a high speed to pellet the undissolved solid.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the supernatant through a chemically inert syringe filter to remove any remaining solid particles.

  • Quantification:

    • Accurately dilute the clear, saturated filtrate with the appropriate solvent.

    • Determine the concentration of the dissolved this compound in the filtrate using a validated analytical method, such as HPLC. A calibration curve with standards of known concentrations should be used for accurate quantification.

  • Calculation and Reporting:

    • Calculate the solubility based on the measured concentration in the saturated solution.

    • Report the solubility in standard units, such as mg/mL or moles per liter (M), at the specified temperature.

Factors Influencing Solubility

The solubility of this compound is a multifactorial property. The following diagram illustrates the key molecular features and external factors that govern its dissolution in various solvents.

G Factors Influencing Solubility of this compound cluster_molecular Molecular Structure cluster_solvent Solvent Properties cluster_external External Factors Solubility Solubility Profile PEG_Chain PEG2 Spacer (Hydrophilic) PEG_Chain->Solubility Increases polarity Amine_Group Amino Group (NH2) (Polar, Basic) Amine_Group->Solubility Contributes to polarity Thiol_Group Thiol Group (SH) (Polar, Nucleophilic) Thiol_Group->Solubility Contributes to polarity HCl_Salt Hydrochloride Salt (Ionic, Enhances Aqueous Solubility) HCl_Salt->Solubility Significantly enhances aqueous solubility Polarity Polarity ('Like Dissolves Like') Polarity->Solubility Protic_Aprotic Protic vs. Aprotic (Hydrogen Bonding Capability) Protic_Aprotic->Solubility Temperature Temperature Temperature->Solubility pH pH of Aqueous Solutions pH->Solubility Purity Purity of Compound & Solvent Purity->Solubility

Caption: Key determinants of this compound solubility.

References

Navigating the Nuances of Amino-PEG2-CH2CH2-SH Hydrochloride: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for Amino-PEG2-CH2CH2-SH hydrochloride, a bifunctional linker critical in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes available data to ensure the integrity and performance of this essential chemical tool.

Core Concepts: Understanding the Molecule

This compound is a heterobifunctional linker featuring a terminal primary amine (-NH2) and a thiol (-SH) group, separated by a two-unit polyethylene glycol (PEG) spacer. The amine group facilitates conjugation to carboxylic acids or activated esters, while the thiol group readily reacts with maleimides and other thiol-reactive moieties.[1][2] The hydrochloride salt form enhances the compound's solubility and stability.[3] Its role as a PROTAC linker is to connect a target protein binder and an E3 ligase recruiter, facilitating the ubiquitination and subsequent degradation of the target protein.[4][5][6][7]

Critical Factor: Stability Profile

The stability of this compound is paramount for its successful application. The primary degradation pathway of concern is the oxidation of the thiol group. Thiols are susceptible to oxidation, which can lead to the formation of disulfide bonds, diminishing the linker's reactivity and compromising the intended conjugation chemistry.

Impact of Environmental Conditions

Several factors can influence the rate of thiol oxidation and overall stability:

  • Oxygen: The presence of dissolved oxygen in solutions is a major contributor to thiol oxidation.

  • pH: The reactivity of the thiol group is pH-dependent. While the thiol-maleimide reaction is most efficient at a pH of 6.5-7.5, higher pH levels can increase the rate of thiol oxidation.[2][8]

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Light: Exposure to light can also contribute to the degradation of the compound.[4]

Recommended Storage and Handling

To maintain the integrity of this compound, strict adherence to recommended storage and handling protocols is essential.

Solid Form

For long-term storage, the solid product should be kept in a tightly sealed container at -20°C, protected from moisture and light.[4]

In Solution

Once dissolved, the stability of the linker is significantly reduced. For stock solutions, it is recommended to use a dry, inert solvent such as anhydrous DMSO or DMF.[8] The following storage conditions are advised for solutions:

Storage TemperatureDurationRecommendations
-80°CUp to 6 monthsSealed storage, away from moisture and light.[4][9]
-20°CUp to 1 monthSealed storage, away from moisture and light.[4][9][10]

It is crucial to minimize the exposure of stock solutions to air. It is recommended to work under an inert gas atmosphere (e.g., argon or nitrogen) and to use freshly prepared solutions for conjugation reactions.[11]

Experimental Protocols

The following are generalized protocols for handling and assessing the stability of thiol-containing linkers.

Preparation of Stock Solutions
  • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

  • Under an inert atmosphere, dissolve the required amount of the linker in anhydrous DMSO or DMF to the desired concentration.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Quantification of Free Thiols (Ellman's Test)

This protocol provides a method to determine the concentration of free thiol groups in a solution, which can be used to assess the stability of the linker over time.

  • Prepare a DTNB (Ellman's Reagent) solution: Dissolve 4 mg of 5,5'-dithiobis-(2-nitrobenzoic acid) in 1 ml of reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0).

  • Prepare a standard curve: Use a stable thiol compound of known concentration (e.g., cysteine) to prepare a series of dilutions.

  • Reaction: Add a small volume of the thiol-containing sample or standard to the DTNB solution.

  • Incubation: Incubate the mixture at room temperature for 15 minutes.

  • Measurement: Measure the absorbance of the solution at 412 nm.

  • Calculation: Determine the concentration of free thiols in the sample by comparing its absorbance to the standard curve.

Visualizing Workflows and Degradation

The following diagrams illustrate key processes related to the handling and stability of this compound.

G cluster_storage Solid Storage cluster_solution Solution Preparation cluster_storage_solution Solution Storage Solid Solid this compound Dissolve Dissolve in Anhydrous Solvent (DMSO/DMF) Solid->Dissolve Equilibrate to RT Store_short -20°C (≤ 1 month) Dissolve->Store_short Store_long -80°C (≤ 6 months) Dissolve->Store_long Inert Inert Atmosphere (Argon/Nitrogen) Inert->Dissolve G Thiol R-SH (Active Thiol) Disulfide R-S-S-R (Inactive Disulfide) Thiol->Disulfide Oxidation Oxidizing_Agents Oxidizing Agents (e.g., Oxygen) Oxidizing_Agents->Thiol High_pH High pH High_pH->Thiol Elevated_Temp Elevated Temperature Elevated_Temp->Thiol

References

In-Depth Technical Guide: Amino-PEG2-CH2CH2-SH Hydrochloride in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate disease-causing proteins by co-opting the cell's native ubiquitin-proteasome system. These heterobifunctional molecules are composed of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficiency of protein degradation.

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility and cell permeability. Amino-PEG2-CH2CH2-SH hydrochloride is a bifunctional PEG-based linker featuring a terminal amine and a thiol group. This guide provides a comprehensive overview of its properties, its application in PROTAC synthesis, and a general workflow for the development of PROTACs.

Core Compound Data: this compound

The fundamental properties of this compound are summarized in the table below.

PropertyValueCitation(s)
Molecular Formula C6H16ClNO2S[1]
Molecular Weight 201.72 g/mol (PubChem)201.71 (MedChemExpress)[1]

Role in PROTAC Synthesis

This compound serves as a versatile linker in the modular synthesis of PROTACs. Its bifunctional nature, with a terminal amine and a thiol group, allows for various conjugation strategies. The thiol group is particularly useful for coupling with electrophilic moieties such as maleimides, haloacetamides, or pyridyl disulfides, which can be incorporated into either the protein of interest (POI) ligand or the E3 ligase ligand.

The PEG component of the linker offers several advantages in PROTAC design:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the overall solubility of the PROTAC molecule, which is often a challenge for these high molecular weight compounds.

  • Improved Cell Permeability: While seemingly counterintuitive, the flexibility of PEG linkers can allow the PROTAC to adopt conformations that shield its polar surface area, potentially aiding in cell membrane traversal.

  • Optimal Ternary Complex Formation: The length and flexibility of the PEG linker are critical for achieving the correct spatial orientation of the POI and the E3 ligase to facilitate efficient ubiquitination.

Experimental Protocols

A common strategy for incorporating a thiol-containing linker into a PROTAC is through a thiol-maleimide Michael addition reaction. This reaction is highly specific for thiols under mild conditions (pH 6.5-7.5), forming a stable thioether bond.

General Protocol for Thiol-Maleimide Conjugation in PROTAC Synthesis

This protocol outlines the general steps for conjugating a thiol-containing linker, such as this compound, to a maleimide-functionalized molecule (either the POI ligand or the E3 ligase ligand).

Materials:

  • Thiol-containing linker (e.g., this compound)

  • Maleimide-functionalized binding moiety (POI or E3 ligase ligand)

  • Degassed reaction buffer (e.g., phosphate-buffered saline (PBS), Tris, or HEPES, pH 7.0-7.5)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reduction of any disulfide bonds)

  • Inert gas (e.g., nitrogen or argon)

  • Purification system (e.g., HPLC, flash column chromatography)

Procedure:

  • Preparation of the Maleimide-Functionalized Moiety: Dissolve the maleimide-functionalized POI or E3 ligase ligand in a minimal amount of anhydrous DMF or DMSO.

  • Preparation of the Thiol Linker: Dissolve the this compound in the degassed reaction buffer. If the thiol is protected as a disulfide, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce the disulfide bond.

  • Conjugation Reaction: Under an inert atmosphere, add the solution of the maleimide-functionalized moiety to the solution of the thiol linker. A 1.1 to 1.5-fold molar excess of the maleimide component is typically used.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 1-4 hours or overnight at 4°C. Monitor the reaction progress by LC-MS or TLC.

  • Purification: Upon completion, purify the resulting conjugate using an appropriate chromatographic method, such as reverse-phase HPLC or flash column chromatography, to isolate the desired PROTAC intermediate.

  • Characterization: Confirm the identity and purity of the synthesized product by analytical techniques such as LC-MS and NMR.

PROTAC Development Workflow

The development of a novel PROTAC is a multi-step process that begins with design and synthesis and culminates in biological evaluation.

Caption: A generalized workflow for the development of PROTACs.

Signaling Pathways and Logical Relationships

The fundamental mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome pathway to induce the degradation of a target protein.

PROTAC_Mechanism PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded POI (Peptides) Proteasome->Degradation

Caption: The mechanism of PROTAC-mediated protein degradation.

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs. Its bifunctional nature and the advantageous properties of the PEG spacer make it a key component in the development of effective protein degraders. A systematic approach to PROTAC design, synthesis, and evaluation, as outlined in this guide, is crucial for the successful development of this promising new class of therapeutics. The provided protocols and workflows serve as a foundational resource for researchers in this exciting and rapidly evolving field.

References

An In-depth Technical Guide on the Safety of Amino-PEG2-CH2CH2-SH Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the safety information for Amino-PEG2-CH2CH2-SH hydrochloride and related amino-PEG-thiol compounds. The information is compiled from various Safety Data Sheets (SDS) and is intended for researchers, scientists, and drug development professionals. Due to the limited availability of a detailed SDS for the specific hydrochloride salt, this guide also incorporates data from structurally similar molecules to provide a thorough understanding of the potential hazards.

Hazard Identification and Classification

This compound and its analogs are classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its potential for causing skin and eye irritation or damage, respiratory irritation, and harm if swallowed or inhaled.[1][2][3][4] The signal word "Danger" or "Warning" is often used, depending on the specific compound and its concentration.[1][2]

GHS Hazard Pictograms:

  • Corrosion: For substances causing severe skin burns and eye damage.

  • Exclamation Mark: For substances that may cause respiratory irritation, skin irritation, or serious eye irritation.

  • Health Hazard: For substances that may cause allergy or asthma symptoms or breathing difficulties if inhaled.[5]

  • Skull and Crossbones: For toxic substances.

Hazard Statements (H-Statements):

A comprehensive list of hazard statements applicable to this class of compounds is provided in the table below. These statements are based on the potential health effects observed with similar molecules.

Hazard Statement Code Description Reference Compound(s)
H227Combustible liquid.2-(2-Aminoethoxy)ethanol
H301Toxic if swallowed.2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethane-1-thiol
H302 + H312 + H332Harmful if swallowed, in contact with skin or if inhaled.[1][2]2-(2-Aminoethoxy)ethanol
H314Causes severe skin burns and eye damage.[1][2][6]2-(2-Aminoethoxy)ethanol, 1,2-Bis(2-aminoethoxy)ethane[5]
H315Causes skin irritation.(+)-Bis[(R)-1-phenylethyl]amine, N-(4-Amino-2,5-diethoxyphenyl)benzamide
H317May cause an allergic skin reaction.[4][5]2-Aminoethanethiol, 1,2-Bis(2-aminoethoxy)ethane[4][5]
H318Causes serious eye damage.N-(4-Amino-2,5-diethoxyphenyl)benzamide, 1,2-Bis(2-aminoethoxy)ethane[5]
H319Causes serious eye irritation.(+)-Bis[(R)-1-phenylethyl]amine
H332Harmful if inhaled.2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethane-1-thiol
H334May cause allergy or asthma symptoms or breathing difficulties if inhaled.[5]1,2-Bis(2-aminoethoxy)ethane
H335May cause respiratory irritation.[1][2]2-(2-Aminoethoxy)ethanol, (+)-Bis[(R)-1-phenylethyl]amine[1][2]
H361fdSuspected of damaging fertility. Suspected of damaging the unborn child.[4]2-Aminoethanethiol
H401Toxic to aquatic life.[1][2]2-(2-Aminoethoxy)ethanol
H410Very toxic to aquatic life with long lasting effects.2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethane-1-thiol
H412Harmful to aquatic life with long lasting effects.[1][2]2-(2-Aminoethoxy)ethanol

Physical and Chemical Properties

The following table summarizes the physical and chemical properties of related amino-PEG-thiol compounds. The exact properties of this compound may vary.

Property Value Reference Compound
Appearance Colorless viscous liquid or liquid, clear.[2]2-(BOC-Amino)ethanethiol, 2-(2-Aminoethoxy)ethanol[2]
Odor Amine-like.[2]2-(2-Aminoethoxy)ethanol[2]
Melting Point/Range 10 - 11 °C (50 - 52 °F).[1][2]2-(2-Aminoethoxy)ethanol[1][2]
Boiling Point/Range 170 °C (338 °F).[1]2-(2-Aminoethoxy)ethanol[1]
Flash Point 109 °C (228.20 °F).[3]2-(BOC-Amino)ethanethiol[3]
Density 1.012 g/cm³ at 25 °C (77 °F).[1]2-(2-Aminoethoxy)ethanol[1]
pH 12.1 at 20 °C (68 °F) for a 100 g/l solution.[2]2-(2-Aminoethoxy)ethanol[2]
Partition Coefficient (n-octanol/water) log Pow: -2.3 at 25 °C (77 °F).[1]2-(2-Aminoethoxy)ethanol[1]
Storage Temperature 2-8°C, keep in a dark place under an inert atmosphere. For long-term storage, -20°C is recommended.[7][8] Store at -5°C, keep dry and avoid sunlight.[9]Various Amino-PEG-thiols

Safety and Handling Protocols

Based on the available safety data sheets, the following protocols are recommended for handling this compound and related compounds.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[3]

  • Ensure eyewash stations and safety showers are readily accessible.[7]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or goggles. Use a face shield if there is a risk of splashing.[1][2]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), and a lab coat or other protective clothing.[1][2]

  • Respiratory Protection: If working outside of a fume hood or if vapors/aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.[4]

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not breathe vapors or mists.[1][2]

  • Do not eat, drink, or smoke in the laboratory.[1][2]

  • Wash hands thoroughly after handling.[1][2]

  • Keep containers tightly closed when not in use.

  • Keep away from heat, sparks, and open flames.[1][2]

Storage:

  • Store in a cool, dry, and well-ventilated place.[3]

  • Recommended storage is often at refrigerated temperatures (2-8°C) or frozen (-20°C) for long-term stability.[7][8]

  • Store away from incompatible materials such as strong oxidizing agents.

Emergency and First-Aid Procedures

The following diagram illustrates the recommended first-aid measures in case of exposure.

FirstAidMeasures cluster_exposure Type of Exposure cluster_action Immediate Action cluster_medical Medical Attention Inhalation Inhalation MoveToFreshAir Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Inhalation->MoveToFreshAir SkinContact Skin Contact WashSkin Immediately wash skin with plenty of water and soap. Remove contaminated clothing. SkinContact->WashSkin EyeContact Eye Contact RinseEyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. EyeContact->RinseEyes Ingestion Ingestion RinseMouth Do NOT induce vomiting. Wash mouth out with water. Never give anything by mouth to an unconscious person. Ingestion->RinseMouth GetMedicalAid Seek Immediate Medical Attention MoveToFreshAir->GetMedicalAid WashSkin->GetMedicalAid RinseEyes->GetMedicalAid RinseMouth->GetMedicalAid

Caption: First-aid procedures for different exposure routes.

Detailed First-Aid Measures:

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3] Seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention, preferably from an ophthalmologist.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water.[2] Seek immediate medical attention.[3]

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

  • Specific Hazards: The compound is combustible and may emit toxic fumes (carbon oxides, nitrogen oxides, sulfur oxides) under fire conditions. Vapors may be heavier than air and can spread along floors.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release Measures:

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3). Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[1][2]

  • Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[1][2]

  • Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.[3]

Toxicological Information

Acute Toxicity:

  • Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Toxic if swallowed.

Skin Corrosion/Irritation:

  • Causes severe skin burns and eye damage.[1][2][6]

  • Causes skin irritation.

Serious Eye Damage/Irritation:

  • Causes serious eye damage.[6]

  • Causes serious eye irritation.

Respiratory or Skin Sensitization:

  • May cause allergy or asthma symptoms or breathing difficulties if inhaled.[5]

  • May cause an allergic skin reaction.[4][5]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity:

  • No components of related products at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, NTP, or OSHA.[6]

  • Some related compounds, like 2-aminoethanethiol, are suspected of damaging fertility or the unborn child.[4]

The following diagram illustrates the logical flow of hazard identification and response.

HazardResponseWorkflow cluster_hazards Hazard Identification cluster_prevention Preventative Measures (P-Statements) cluster_response Response Actions (P-Statements) H302 H302: Harmful if swallowed P270 P270: Do not eat, drink or smoke when using H302->P270 H314 H314: Causes severe skin burns and eye damage P264 P264: Wash skin thoroughly after handling H314->P264 H335 H335: May cause respiratory irritation P261 P261: Avoid breathing vapors/mist H335->P261 H317 H317: May cause an allergic skin reaction P280 P280: Wear protective gloves, clothing, and eye/face protection H317->P280 P304 P304+P340: IF INHALED: Remove person to fresh air P261->P304 P303 P303+P361+P353: IF ON SKIN: Rinse with water, remove contaminated clothing P264->P303 P301 P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor P270->P301 P280->P303 P305 P305+P351+P338: IF IN EYES: Rinse with water for several minutes, remove contact lenses P280->P305 P310 P310: Immediately call a POISON CENTER/doctor P301->P310 P303->P310 P304->P310 P305->P310

Caption: Relationship between hazard statements and corresponding preventative and response actions.

Stability and Reactivity

  • Reactivity: Forms explosive mixtures with air on intense heating.[1]

  • Chemical Stability: Stable under recommended storage conditions.[7]

  • Possibility of Hazardous Reactions: No data available for the specific compound, but reactions with strong oxidizing agents should be avoided.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides (NOx), and sulfur oxides. There is also a potential for the formation of formaldehyde and formic acid from PEG degradation, which can react with the amine group.[10]

This technical guide is intended to provide a summary of the available safety information for this compound and related compounds. It is essential to consult the specific Safety Data Sheet for the product you are using and to conduct a thorough risk assessment before beginning any work.

References

A Technical Guide to Amino-PEG2-CH2CH2-SH Hydrochloride in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the research applications of Amino-PEG2-CH2CH2-SH hydrochloride, a heterobifunctional linker critical in the fields of chemical biology and drug discovery. We will delve into its core functionalities, provide detailed experimental protocols derived from peer-reviewed literature, and present quantitative data and visual workflows to facilitate its effective use in the laboratory.

Core Concepts: Structure and Functionality

This compound is a versatile chemical tool characterized by its distinct functional ends separated by a hydrophilic polyethylene glycol (PEG) spacer. Its structure comprises a primary amine (-NH2) and a thiol (-SH) group. This dual functionality allows for the sequential or orthogonal conjugation of two different molecules. The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions.

The primary application of this linker is in the construction of complex biomolecules, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that co-opt the cell's natural protein disposal system to selectively degrade target proteins implicated in disease. In a typical PROTAC, one end of the linker is attached to a ligand that binds to the target protein, while the other end is connected to a ligand that recruits an E3 ubiquitin ligase. The PEG component of the linker improves the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

Physicochemical and Purity Data

The following table summarizes the key physicochemical properties and typical purity specifications for this compound.

PropertyValue
Chemical Formula C6H16ClNO2S
Molecular Weight 201.71 g/mol
CAS Number 3037676-58-4
Appearance White to off-white solid
Solubility Soluble in water, DMSO, DMF, Methanol
Purity (Typical) ≥95% (as determined by NMR and LC-MS)
Storage Conditions -20°C, protected from moisture

Experimental Protocol: Synthesis of an IRAK4-Targeting PROTAC

The following protocol is adapted from the synthesis of IRAK4-targeting PROTACs as described in the scientific literature. This example illustrates the use of a closely related amino-PEG-thiol linker in a multi-step synthesis.

Materials:
  • IRAK4 Ligand with a suitable reactive group (e.g., a carboxylic acid)

  • E3 Ligase Ligand (e.g., VHL ligand) with a compatible reactive group (e.g., an alkyl halide)

  • This compound

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA, triethylamine)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Purification supplies (e.g., silica gel for chromatography, HPLC system)

Step 1: Amide Bond Formation with the IRAK4 Ligand
  • Dissolve the IRAK4 ligand (1 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and HOBt (1.2 equivalents) to activate the carboxylic acid.

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.1 equivalents) and DIPEA (3 equivalents) in anhydrous DMF to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 4-6 hours, monitoring by LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting intermediate (IRAK4-linker conjugate) by silica gel column chromatography.

Step 2: Thioether Bond Formation with the E3 Ligase Ligand
  • Dissolve the purified IRAK4-linker conjugate (1 equivalent) in anhydrous DMF.

  • Add a base such as potassium carbonate or DIPEA (2-3 equivalents) to deprotonate the thiol group.

  • Add the E3 ligase ligand containing an alkyl halide (e.g., chloro- or bromo-acetamide derivative) (1 equivalent).

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, perform an aqueous workup as described in Step 1.

  • Purify the final PROTAC molecule by preparative HPLC to obtain the high-purity product.

  • Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Visualizing the Experimental Workflow and Logic

The following diagrams illustrate the key concepts and workflows associated with the use of this compound.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex Target Target Protein (e.g., IRAK4) PROTAC PROTAC Molecule Target->PROTAC binds Poly_Ub Polyubiquitination E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) PROTAC->E3_Ligase recruits E3_Ligase->Target Ub Ub Ubiquitin Proteasome Proteasome Poly_Ub->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation leads to

Caption: Mechanism of PROTAC-mediated targeted protein degradation.

Synthesis_Workflow cluster_workflow PROTAC Synthesis Workflow start Start Materials: - IRAK4 Ligand (acid) - NH2-PEG2-SH Linker - VHL Ligand (halide) step1 Step 1: Amide Coupling (HATU, DIPEA, DMF) start->step1 intermediate Intermediate: IRAK4-Linker-SH step1->intermediate purify1 Purification 1 (Silica Chromatography) intermediate->purify1 step2 Step 2: Thioether Formation (Base, DMF) purify1->step2 final_product Final PROTAC Molecule step2->final_product purify2 Purification 2 (Preparative HPLC) final_product->purify2 characterization Characterization (NMR, HRMS) purify2->characterization

Caption: General workflow for the synthesis of a PROTAC molecule.

Conclusion

This compound is a valuable and versatile tool for researchers in drug discovery and chemical biology. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, makes it an ideal building block for the synthesis of complex molecules like PROTACs. The experimental protocols and workflows provided in this guide, derived from established scientific literature, offer a solid foundation for the successful application of this linker in research endeavors aimed at developing novel therapeutics. As the field of targeted protein degradation continues to expand, the utility of well-defined linkers such as this compound will undoubtedly grow in significance.

An In-depth Technical Guide to Bifunctional PEG Linkers with Amine and Thiol Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifunctional polyethylene glycol (PEG) linkers featuring both amine and thiol-reactive functional groups are indispensable tools in modern bioconjugation and drug delivery.[1][] These heterobifunctional linkers provide a versatile platform for covalently connecting two different molecules, such as a protein to a small molecule drug, or a targeting ligand to a nanoparticle.[1][3] The PEG component enhances the solubility, stability, and biocompatibility of the resulting conjugate, while reducing its immunogenicity and improving its pharmacokinetic profile.[][4] This guide provides a comprehensive overview of the core chemistries, applications, and experimental protocols associated with amine-thiol bifunctional PEG linkers.

Core Chemistries of Amine-Thiol PEG Linkers

Heterobifunctional PEG linkers are engineered with two distinct reactive groups at either end of the PEG chain.[5] For amine and thiol reactivity, a common configuration includes an N-hydroxysuccinimide (NHS) ester for targeting primary amines (e.g., lysine residues in proteins) and a maleimide group for targeting sulfhydryl groups (e.g., cysteine residues).[5]

Amine-Reactive Chemistry: NHS Esters

N-hydroxysuccinimide (NHS) esters are widely used for their selective reactivity with primary aliphatic amines under physiological to slightly alkaline conditions.[6][7] The reaction proceeds via nucleophilic attack of the amine on the ester's carbonyl carbon, resulting in the formation of a stable amide bond and the release of NHS as a byproduct.[7]

Key Reaction Parameters for NHS Ester Conjugation:

ParameterRecommended ConditionNotes
pH 7.2 - 9.0 (Optimal: 8.3-8.5)The rate of reaction increases with pH, but so does the rate of NHS ester hydrolysis.[6]
Temperature 4°C to Room TemperatureLower temperatures can be used to slow down hydrolysis and control the reaction.
Reaction Time 30 minutes to 4 hoursVaries depending on the specific reactants and concentrations.[6][8]
Buffers Phosphate, Borate, Carbonate/Bicarbonate, HEPESBuffers should be free of primary amines (e.g., Tris, Glycine) which compete for reaction.[6]
Solvent Aqueous buffer; DMSO or DMF for initial linker dissolutionMany NHS esters are not readily soluble in water and require an organic co-solvent.[9]
Thiol-Reactive Chemistry: Maleimides

The reaction between a maleimide and a thiol group is a Michael addition, which forms a stable thioether bond.[10][11] This reaction is highly efficient and chemoselective for thiols, particularly within a pH range of 6.5 to 7.5, where it proceeds approximately 1,000 times faster than the reaction with amines.[10]

Key Reaction Parameters for Maleimide-Thiol Conjugation:

ParameterRecommended ConditionNotes
pH 6.5 - 7.5Maintains high selectivity for thiol groups over other nucleophiles.[10]
Temperature Room TemperatureThe reaction is typically rapid at ambient temperatures.
Reaction Time 30 minutes to 2 hoursHigh yields are often achieved quickly.[12]
Molar Ratio 2:1 to 5:1 (Maleimide:Thiol)An excess of maleimide is often used to drive the reaction to completion.[12]
Buffers Phosphate, HEPESAvoid buffers containing thiols. Degassing the buffer can prevent thiol oxidation.[13]
Side Reactions Thiazine RearrangementCan occur with N-terminal cysteines, especially at neutral to basic pH.[11][14]

Applications in Drug Development

The unique properties of amine-thiol bifunctional PEG linkers make them crucial for a variety of applications in drug development and research.

  • Antibody-Drug Conjugates (ADCs): These linkers are pivotal in constructing ADCs, where a potent cytotoxic drug (payload) is attached to a monoclonal antibody that targets cancer cells.[1][] The amine-reactive end can be used to conjugate the linker to lysine residues on the antibody, while the thiol-reactive end attaches to a thiol-containing payload.

  • Nanoparticle Functionalization: PEG linkers are used to attach targeting ligands (e.g., peptides, antibodies) to the surface of nanoparticles, enhancing their ability to target specific cells or tissues.[1] The PEG layer also provides a "stealth" effect, reducing clearance by the immune system.[4][15]

  • Protein-Protein Conjugation: These linkers can be used to create well-defined protein-protein conjugates for therapeutic or research purposes, such as creating bispecific antibodies or enzyme-antibody conjugates.[16][17][18]

  • Peptide Modification: They are used to improve the stability and pharmacokinetic properties of therapeutic peptides by attaching them to larger molecules or PEGylating them.[1]

Experimental Workflows and Signaling Pathways

General Workflow for Bioconjugation

The following diagram illustrates a typical experimental workflow for conjugating two biomolecules (e.g., a protein and a peptide) using an Amine-PEG-Thiol linker.

G cluster_0 Step 1: Reaction with Amine-Containing Molecule cluster_1 Step 2: Purification cluster_2 Step 3: Reaction with Thiol-Containing Molecule A Protein with Lysine Residues (Primary Amines) C PEGylated Protein with Active Maleimide Group A->C NHS Ester Reaction pH 8.3-8.5 B Amine-PEG-Maleimide Linker B->C D Purification (e.g., Size Exclusion Chromatography) C->D E Removal of Excess Linker C_out Purified PEGylated Protein D->C_out F Peptide with Cysteine Residue (Thiol Group) G Final Conjugate (Protein-PEG-Peptide) F->G C_out->G Maleimide Reaction pH 6.5-7.5 G reactant1 Protein-NH₂ Primary Amine product Protein-NH-CO-PEG-Maleimide Stable Amide Bond reactant1:p1->product:p1 pH 7.2-9.0 reactant2 NHS-Ester-PEG-Maleimide Linker reactant2:p1->product:p1 byproduct N-Hydroxysuccinimide Byproduct product->byproduct G reactant1 Linker-Maleimide PEGylated Intermediate product Linker-S-Peptide Stable Thioether Bond reactant1:p1->product:p1 pH 6.5-7.5 reactant2 Peptide-SH Thiol Group reactant2:p1->product:p1

References

Methodological & Application

Application Notes and Protocols for Bioconjugation using "Amino-PEG2-CH2CH2-SH Hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Amino-PEG2-CH2CH2-SH hydrochloride" is a heterobifunctional linker that plays a crucial role in modern bioconjugation chemistry. Its structure, featuring a primary amine and a terminal thiol group separated by a flexible polyethylene glycol (PEG) spacer, allows for the covalent and specific linkage of two different molecules. This attribute is particularly valuable in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs), and in the functionalization of proteins, peptides, and nanoparticles.

The PEG spacer enhances the solubility and stability of the resulting bioconjugate, while the orthogonal reactivity of the amine and thiol groups enables controlled, sequential conjugation, minimizing the formation of undesirable homodimers. The amine group can be readily coupled to activated esters, such as N-hydroxysuccinimide (NHS) esters, while the thiol group provides a reactive handle for conjugation to maleimides or for attachment to gold surfaces.

These application notes provide detailed protocols for the use of "this compound" in bioconjugation, guidance on the characterization of the resulting conjugates, and quantitative data to inform experimental design.

Data Presentation: Quantitative Parameters for Bioconjugation

The efficiency of bioconjugation is influenced by several factors, including the molar ratio of reactants, pH, temperature, and reaction time. The following tables summarize typical reaction conditions and expected outcomes for the two primary conjugation chemistries involving the "this compound" linker.

Table 1: Amine-Reactive Conjugation via NHS Ester Chemistry

ParameterRecommended RangeExpected Outcome & Remarks
pH 7.2 - 8.5Optimal for reaction with primary amines while minimizing hydrolysis of the NHS ester.
Molar Ratio (Linker:Molecule) 5:1 to 20:1A molar excess of the linker drives the reaction to completion. The optimal ratio should be determined empirically.
Reaction Time 1 - 4 hours at RTLonger reaction times may be required at 4°C.
Temperature 4°C to Room Temperature (20-25°C)Milder temperatures are preferred for sensitive biomolecules.
Typical Yield 60 - 90%Highly dependent on the specific biomolecule and reaction conditions.

Table 2: Thiol-Reactive Conjugation via Maleimide Chemistry

ParameterRecommended RangeExpected Outcome & Remarks
pH 6.5 - 7.5Ensures the thiol group is sufficiently nucleophilic while minimizing maleimide hydrolysis.
Molar Ratio (Linker:Molecule) 10:1 to 20:1A significant excess of the maleimide-containing molecule is often used to ensure complete reaction with the thiol.
Reaction Time 1 - 2 hours at RTCan be extended to overnight at 4°C for sensitive molecules.
Temperature 4°C to Room Temperature (20-25°C)The reaction is generally rapid at room temperature.
Typical Yield > 80%Thiol-maleimide ligation is a highly efficient and specific reaction.

Experimental Protocols

Protocol 1: Sequential Conjugation - Amine Reaction Followed by Thiol Reaction

This protocol describes the conjugation of the amine group of "this compound" to a molecule containing an NHS ester, followed by the conjugation of the free thiol group to a maleimide-functionalized molecule.

Materials:

  • "this compound"

  • NHS ester-functionalized molecule (Molecule A)

  • Maleimide-functionalized molecule (Molecule B)

  • Reaction Buffers:

    • Amine conjugation buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5

    • Thiol conjugation buffer: 0.1 M sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.0

  • Quenching Reagents:

    • For NHS ester reaction: 1 M Tris-HCl, pH 8.0

    • For maleimide reaction: 1 M β-mercaptoethanol or N-ethylmaleimide

  • Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Purification: Size-exclusion chromatography (SEC) or dialysis equipment

Procedure:

Step 1: Conjugation of the Amine Group with an NHS Ester (Molecule A)

  • Preparation of Reactants:

    • Dissolve the NHS ester-functionalized Molecule A in anhydrous DMF or DMSO to a final concentration of 10-20 mM.

    • Dissolve "this compound" in the amine conjugation buffer to a final concentration of 10-20 mM.

  • Reaction:

    • Add the dissolved "this compound" to the dissolved Molecule A at a molar ratio of 10:1 (Linker:Molecule A).

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Quenching (Optional):

    • Add Tris-HCl to a final concentration of 50 mM to quench any unreacted NHS ester. Incubate for 15 minutes.

  • Purification:

    • Purify the resulting Molecule A-PEG2-SH conjugate by size-exclusion chromatography or dialysis to remove excess linker and quenching reagents.

Step 2: Conjugation of the Thiol Group with a Maleimide (Molecule B)

  • Preparation of Reactants:

    • Dissolve the maleimide-functionalized Molecule B in anhydrous DMF or DMSO to a final concentration of 10-20 mM.

    • The purified Molecule A-PEG2-SH from Step 1 should be in the thiol conjugation buffer.

  • Reaction:

    • Add the dissolved Molecule B to the Molecule A-PEG2-SH solution at a molar ratio of 10:1 (Molecule B:Conjugate).

    • Incubate the reaction mixture for 1-2 hours at room temperature under a nitrogen or argon atmosphere to prevent thiol oxidation.

  • Quenching:

    • Add β-mercaptoethanol to a final concentration of 10 mM to quench any unreacted maleimide groups. Incubate for 15 minutes.

  • Final Purification:

    • Purify the final Molecule A-PEG2-Molecule B conjugate using size-exclusion chromatography or dialysis to remove excess reactants and byproducts.

Protocol 2: Sequential Conjugation - Thiol Reaction Followed by Amine Reaction

This protocol is an alternative strategy where the thiol group is reacted first. This may be preferable if the amine-containing molecule is sensitive to the conditions of the thiol reaction.

Materials:

  • Same as Protocol 1.

Procedure:

Step 1: Conjugation of the Thiol Group with a Maleimide (Molecule B)

  • Preparation of Reactants:

    • Dissolve the maleimide-functionalized Molecule B in anhydrous DMF or DMSO to a final concentration of 10-20 mM.

    • Dissolve "this compound" in the thiol conjugation buffer to a final concentration of 10-20 mM.

  • Reaction:

    • Add the dissolved "this compound" to the dissolved Molecule B at a molar ratio of 10:1 (Linker:Molecule B).

    • Incubate the reaction mixture for 1-2 hours at room temperature under a nitrogen or argon atmosphere.

  • Quenching:

    • Add N-ethylmaleimide to a final concentration of 10 mM to quench any unreacted thiol groups on the excess linker. Incubate for 15 minutes.

  • Purification:

    • Purify the resulting NH2-PEG2-Molecule B conjugate by size-exclusion chromatography or dialysis.

Step 2: Conjugation of the Amine Group with an NHS Ester (Molecule A)

  • Preparation of Reactants:

    • Dissolve the NHS ester-functionalized Molecule A in anhydrous DMF or DMSO to a final concentration of 10-20 mM.

    • The purified NH2-PEG2-Molecule B from Step 1 should be in the amine conjugation buffer.

  • Reaction:

    • Add the dissolved Molecule A to the NH2-PEG2-Molecule B solution at a molar ratio of 10:1 (Molecule A:Conjugate).

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Quenching (Optional):

    • Add Tris-HCl to a final concentration of 50 mM. Incubate for 15 minutes.

  • Final Purification:

    • Purify the final Molecule A-PEG2-Molecule B conjugate using size-exclusion chromatography or dialysis.

Characterization of Bioconjugates

Confirmation of successful conjugation and assessment of purity are critical. The following techniques are recommended:

  • Mass Spectrometry (MS): MALDI-TOF or ESI-MS can be used to determine the molecular weight of the conjugate, confirming the addition of the linker and the second molecule.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase (RP-HPLC) or size-exclusion chromatography (SEC-HPLC) can be used to assess the purity of the conjugate and separate it from unreacted starting materials.

  • SDS-PAGE: For protein conjugates, SDS-PAGE can provide a qualitative assessment of the increase in molecular weight upon conjugation.

  • UV-Vis Spectroscopy: Can be used to determine the concentration of the bioconjugate and, if one of the components has a distinct absorbance spectrum, to estimate the degree of labeling.

Visualizations

experimental_workflow cluster_step1 Step 1: First Conjugation cluster_step2 Step 2: Second Conjugation A Molecule A (e.g., NHS-Ester) Reaction1 Amine-NHS Ester Reaction pH 7.2-8.5 A->Reaction1 Linker Amino-PEG2-SH Linker->Reaction1 Purification1 Purification 1 (SEC or Dialysis) Reaction1->Purification1 Intermediate Intermediate Conjugate (Molecule A-PEG2-SH) Purification1->Intermediate Reaction2 Thiol-Maleimide Reaction pH 6.5-7.5 Intermediate->Reaction2 B Molecule B (e.g., Maleimide) B->Reaction2 Purification2 Final Purification (SEC or Dialysis) Reaction2->Purification2 FinalProduct Final Bioconjugate (Molecule A-PEG2-Molecule B) Purification2->FinalProduct

Caption: Experimental workflow for sequential bioconjugation.

adc_mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (Trastuzumab-PEG-Payload) HER2 HER2 Receptor ADC->HER2 1. Binding Endosome Endosome HER2->Endosome 2. Internalization CancerCell Cancer Cell Membrane Lysosome Lysosome Endosome->Lysosome 3. Fusion Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release DNA DNA Damage & Apoptosis Payload->DNA 5. Cellular Effect

Caption: Mechanism of action for a HER2-targeted ADC.

Application Notes & Protocols: Functionalization of Nanoparticles with Amino-PEG2-CH2CH2-SH Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the functionalization of gold nanoparticles (AuNPs) with Amino-PEG2-CH2CH2-SH hydrochloride. This bifunctional linker allows for the stable anchoring of the molecule to the nanoparticle surface via a strong gold-thiol bond, while presenting a terminal primary amine for subsequent bioconjugation. The polyethylene glycol (PEG) spacer enhances the colloidal stability of the nanoparticles in biological media by reducing non-specific protein adsorption.[1][2]

Core Principles

The functionalization process is primarily achieved through a ligand exchange reaction.[3] Initially, gold nanoparticles are synthesized and stabilized with a weakly bound capping agent, such as citrate. The this compound is then introduced, and the thiol group displaces the citrate ions on the surface of the gold nanoparticles, forming a more stable covalent bond.[2][4] The terminal amine group, initially protonated as a hydrochloride salt, can be deprotonated under appropriate pH conditions to become a reactive nucleophile for subsequent conjugation reactions.

Experimental Protocols

Part 1: Synthesis of Citrate-Capped Gold Nanoparticles

This protocol is based on the well-established Turkevich-Frens method for synthesizing monodisperse, citrate-stabilized gold nanoparticles.[3]

Materials:

  • Hydrogen tetrachloroaurate (HAuCl₄) solution (1.0 mM)

  • Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O) solution (1% w/v)

  • Ultrapure water (18.2 MΩ·cm)

  • Glassware (thoroughly cleaned with aqua regia and rinsed with ultrapure water)

  • Stirring hotplate

  • Magnetic stir bar

Procedure:

  • In a clean Erlenmeyer flask, bring 20 mL of 1.0 mM HAuCl₄ solution to a rolling boil on a stirring hotplate with a magnetic stir bar.[3]

  • Rapidly inject 2 mL of 1% trisodium citrate solution into the boiling HAuCl₄ solution while stirring vigorously.[3]

  • Observe the color change of the solution from pale yellow to colorless, then to a deep red or wine color, which indicates the formation of gold nanoparticles.[3]

  • Continue boiling and stirring for an additional 10-15 minutes.[3]

  • Remove the flask from the heat and allow it to cool to room temperature.

  • Store the synthesized citrate-capped AuNPs at 4°C until further use.[3]

Part 2: Functionalization with this compound

This protocol describes the ligand exchange reaction to replace the citrate capping agent with this compound.

Materials:

  • Citrate-capped AuNP solution (from Part 1)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ultrapure water

Procedure:

  • Prepare a stock solution of this compound in ultrapure water. A typical concentration is 1-10 mM.

  • In a microcentrifuge tube, add the citrate-capped AuNP solution.

  • Add the this compound stock solution to the AuNP solution. A molar excess of the thiol ligand is typically used.

  • Incubate the mixture at room temperature with gentle stirring or shaking for 12-24 hours to facilitate the ligand exchange.[3]

  • After incubation, purify the functionalized AuNPs by centrifugation to remove excess linker and displaced citrate ions. The centrifugation speed and time will depend on the size of the AuNPs (see Table 2 for general guidelines).[3]

  • Carefully remove the supernatant and resuspend the nanoparticle pellet in PBS (pH 7.4) or ultrapure water.

  • Repeat the centrifugation and resuspension steps at least two more times to ensure the complete removal of unbound ligands.[3]

  • After the final wash, resuspend the Amino-PEG2-CH2CH2-SH functionalized AuNPs in the desired buffer for storage at 4°C.

Characterization and Data

Successful functionalization can be confirmed by a combination of characterization techniques that assess changes in the physicochemical properties of the nanoparticles.

ParameterBefore Functionalization (Citrate-Capped AuNPs)After Functionalization (Amino-PEG-SH AuNPs)Technique
Hydrodynamic Diameter SmallerLarger due to the PEG layerDynamic Light Scattering (DLS)
Zeta Potential Negative (due to citrate)Less negative or slightly positive (depending on pH and amine protonation)Zeta Potential Measurement
Surface Plasmon Resonance Characteristic peak (~520 nm for ~20 nm AuNPs)A slight red-shift in the peak wavelengthUV-Vis Spectroscopy

Table 1: Expected Characterization Data for AuNPs before and after functionalization.

Nanoparticle DiameterCentrifugation Speed (RCF, g)Centrifugation Time (min)
10 nm~21,00030
20 nm~16,00020
50 nm~8,00015
100 nm~3,00010

Table 2: General Centrifugation Guidelines for Purification of AuNPs. (Adapted from general knowledge of nanoparticle handling).

Visualized Workflows

Nanoparticle_Functionalization_Workflow cluster_synthesis Part 1: AuNP Synthesis cluster_functionalization Part 2: Functionalization cluster_purification Part 3: Purification HAuCl4 HAuCl₄ Solution Boiling Boiling & Stirring HAuCl4->Boiling Citrate Trisodium Citrate Citrate->Boiling Rapid Injection Citrate_AuNP Citrate-Capped AuNPs Boiling->Citrate_AuNP Incubation Incubation (12-24h) Citrate_AuNP->Incubation Ligand Exchange PEG_SH Amino-PEG-SH Hydrochloride PEG_SH->Incubation Functionalized_AuNP Functionalized AuNPs Incubation->Functionalized_AuNP Centrifugation Centrifugation Functionalized_AuNP->Centrifugation Washing Resuspension & Washing (3x) Centrifugation->Washing Washing->Centrifugation Final_Product Purified Functionalized AuNPs Washing->Final_Product Final Resuspension Bioconjugation_Pathway au_np Functionalized AuNP NH₂ activator {EDC/NHS | Carbodiimide Chemistry} au_np:f0->activator conjugated_np Bioconjugated AuNP Covalent Bond activator->conjugated_np Amide Bond Formation biomolecule Biomolecule COOH biomolecule:f0->activator

References

Application Note and Protocol: Formation of Self-Assembled Monolayers using Amino-PEG2-CH2CH2-SH hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Self-assembled monolayers (SAMs) of organosulfur compounds on gold surfaces are a fundamental tool in surface science, nanotechnology, and bio-interface engineering.[1] The spontaneous organization of molecules into a densely packed, ordered single layer is driven by the strong, specific affinity between a sulfur headgroup and the gold substrate.[2] This process allows for precise control over the chemical and physical properties of a surface at the molecular level.[3]

This document provides a detailed protocol for forming a SAM on a gold substrate using Amino-PEG2-CH2CH2-SH hydrochloride. This specific molecule is of high interest for biomedical and drug development applications for several key reasons:

  • Thiol Headgroup (-SH): Forms a stable Au-S bond, securely anchoring the molecule to the gold surface.[4]

  • Poly(ethylene glycol) Spacer (-PEG2-): The short PEG linker is hydrophilic and renowned for its ability to reduce non-specific protein adsorption, a critical feature for developing biocompatible and bio-inert surfaces.[5]

  • Terminal Amine Group (-NH2): Provides a reactive site for the covalent immobilization of a wide range of biomolecules, such as proteins, peptides, DNA, or small-molecule drugs, often through well-established chemistries like EDC/NHS coupling.[3][4]

The resulting amine-functionalized surface is a versatile platform for applications including biosensors, targeted drug delivery systems, and fundamental studies of cell-surface interactions.

2. Materials and Reagents

  • Thiol: this compound (M.W. 201.71 g/mol )[6]

  • Substrates: Gold-coated substrates (e.g., gold-coated glass slides or silicon wafers).

  • Solvents: Absolute Ethanol (200 proof), ultra-pure deionized (DI) water (18.2 MΩ·cm).

  • Cleaning Reagents (handle with extreme caution):

    • Sulfuric Acid (H₂SO₄), concentrated

    • Hydrogen Peroxide (H₂O₂), 30%

    • Ammonium Hydroxide (NH₄OH) or Triethylamine (TEA) for pH adjustment.

  • Equipment:

    • Sonicator

    • Nitrogen gas source for drying

    • Glassware (beakers, scintillation vials)

    • Tweezers (Teflon-coated or gold-tipped recommended)

    • pH indicator strips or pH meter

    • Parafilm® sealing tape

3. Experimental Protocols

Gold Substrate Preparation (Critical Step)

A pristine, contaminant-free gold surface is essential for the formation of a high-quality, well-ordered SAM.[1] Organic contaminants will inhibit proper monolayer assembly.

Recommended Method: Piranha Etching (Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Always use appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat, and work inside a certified fume hood.)

  • Prepare Piranha Solution: In a glass beaker, slowly and carefully add 3 parts of concentrated sulfuric acid (H₂SO₄) to 1 part of 30% hydrogen peroxide (H₂O₂). Warning: Always add peroxide to acid. The solution will become extremely hot.

  • Clean Substrates: Using tweezers, immerse the gold substrates into the hot Piranha solution.

  • Etch: Allow the substrates to etch for 5-10 minutes.[1]

  • Rinse: Carefully remove the substrates and rinse them extensively with DI water.

  • Dry: Immediately dry the substrates under a gentle stream of high-purity nitrogen gas.

  • Use Immediately: The cleaned substrates are highly active and should be used for SAM formation without delay to prevent re-contamination.

Self-Assembled Monolayer (SAM) Formation

  • Prepare Thiol Solution: Prepare a 1 mM solution of this compound in absolute ethanol. For example, dissolve 2.02 mg of the thiol in 10 mL of ethanol. Sonicate the solution for 5-10 minutes to ensure the thiol is completely dissolved.[1]

  • Adjust pH: The amine group in the hydrochloride salt is protonated (-NH₃⁺). To facilitate the formation of a SAM with a free amine terminal group (-NH₂), the pH of the ethanolic solution must be raised. While stirring, add a few drops of a weak base like ammonium hydroxide or triethylamine. Monitor the pH with indicator paper, aiming for a basic pH (approx. 10-12).[1] This deprotonates the amine, neutralizing the charge.

  • Immersion: Place the clean, dry gold substrates into the pH-adjusted thiol solution. Ensure the entire gold surface is submerged. It is best practice to place each substrate in its own container to prevent interaction.

  • Incubation: Seal the container with Parafilm to minimize solvent evaporation and airborne contamination. Allow the self-assembly process to occur for 18-24 hours at room temperature. While initial adsorption is rapid, longer incubation times promote the formation of a more densely packed and ordered monolayer.[2] For the highest quality films, the container can be backfilled with an inert gas like nitrogen or argon.

  • Rinsing: After incubation, remove the substrates from the thiol solution. Rinse them thoroughly with fresh absolute ethanol to remove any non-covalently bound (physisorbed) molecules.

  • Final Dry: Dry the SAM-coated substrates under a gentle stream of nitrogen.

  • Storage: Store the functionalized substrates in a clean, dry environment, such as a desiccator or a petri dish backfilled with nitrogen. For best results, use the substrates for subsequent experiments as soon as possible, as some SAMs can degrade over time when exposed to air.[5]

4. Characterization and Data Presentation

Verification of a successful SAM formation is crucial. The following techniques and expected data provide a baseline for characterization.

Contact Angle Goniometry

This technique measures the surface wettability, which changes significantly upon formation of a hydrophilic amine/PEG-terminated SAM.

Surface ConditionExpected Static Water Contact Angle (θ)Reference
Bare, Clean Gold60° - 80°[7]
Amine-PEG-Thiol SAM< 30°General expectation for hydrophilic surfaces

Ellipsometry

Ellipsometry measures the thickness of the monolayer on the substrate. The expected thickness can be estimated from the molecular length of Amino-PEG2-CH2CH2-SH.

ParameterExpected Value
Monolayer Thickness1 - 2 nm

Note: This is an estimated value. The exact thickness depends on the tilt angle of the molecules relative to the surface normal.

X-ray Photoelectron Spectroscopy (XPS)

XPS confirms the elemental composition of the surface, providing definitive evidence of the SAM.

ElementKey Region (Binding Energy)Expected ObservationReference
Gold (Au) Au 4fSignal will be attenuated after SAM formation.
Sulfur (S) S 2pPeak around 162 eV, confirming Au-S bond formation.[8]
Nitrogen (N) N 1sPeak around 399-400 eV for free amine (-NH₂). A second peak at 401-402 eV may indicate protonated amines (-NH₃⁺).[9][9]
Carbon (C) C 1sSignal will increase significantly.
Oxygen (O) O 1sSignal will increase due to PEG ether groups.

5. Visualizations

Experimental Workflow

G cluster_prep Substrate Preparation cluster_sam SAM Formation Piranha Piranha Etching (H₂SO₄:H₂O₂) Rinse1 DI Water Rinse Piranha->Rinse1 Dry1 Nitrogen Dry Rinse1->Dry1 Solution Prepare 1 mM Thiol in EtOH + Adjust pH Dry1->Solution Immerse Immerse Substrate (18-24 hrs) Solution->Immerse Rinse2 Ethanol Rinse Immerse->Rinse2 Dry2 Nitrogen Dry Rinse2->Dry2 ContactAngle Contact Angle Dry2->ContactAngle Ellipsometry Ellipsometry Dry2->Ellipsometry XPS XPS Dry2->XPS G cluster_gold Gold Substrate (Au) Au mol1 H₂N- peg1 -PEG- thiol1 -SH thiol1->Au  Au-S Bond mol2 H₂N- peg2 -PEG- thiol2 -SH thiol2->Au mol3 H₂N- peg3 -PEG- thiol3 -SH thiol3->Au G cluster_reagents Activation Start Amine-Terminated SAM (Surface-NH₂) Activated NHS-Ester Activated Surface (Surface-NHS) Start->Activated EDC/NHS + Biomolecule-COOH EDC EDC NHS NHS Biomolecule Biomolecule-COOH (e.g., Protein, Drug) Final Covalently Immobilized Biomolecule Activated->Final Amide Bond Formation (Displaces NHS)

References

Application Notes and Protocols for PROTAC Synthesis using "Amino-PEG2-CH2CH2-SH hydrochloride" Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate target proteins from cells. These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the cell's natural disposal machinery, the 26S proteasome. Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.[1][2][3]

The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficiency of protein degradation.[2][3][4] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility and provide flexibility.[2][3][][6] This document provides detailed protocols and application notes for the synthesis of PROTACs utilizing the bifunctional linker, "Amino-PEG2-CH2CH2-SH hydrochloride". This linker features a terminal amine group for conjugation to an E3 ligase ligand and a terminal thiol group for attachment to a POI ligand.

PROTAC-Mediated Protein Degradation

The mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome system (UPS). The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex.[3][7] This proximity allows the E3 ligase to catalyze the transfer of ubiquitin molecules to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can participate in further rounds of degradation, acting in a catalytic manner.[1]

A key signaling pathway often targeted by PROTACs is the one regulated by Bromodomain-containing protein 4 (BRD4). BRD4 is an epigenetic reader that plays a crucial role in the transcription of oncogenes like c-MYC.[1][8] Degradation of BRD4 by a PROTAC leads to the downregulation of these oncogenes, resulting in cell cycle arrest and apoptosis in cancer cells.[1][8][9]

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (e.g., BRD4) POI->Ternary_Complex Downstream_Effect Downstream Effect (e.g., c-MYC downregulation, Apoptosis) E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Polyubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Polyubiquitinated_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Polyubiquitinated_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Degraded_Peptides->Downstream_Effect Leads to

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

PROTAC Synthesis Workflow

The synthesis of a PROTAC using the "this compound" linker is a two-step process involving sequential conjugation to the E3 ligase ligand and the POI ligand. It is crucial to protect the thiol group or perform the amide coupling first to avoid the common side reaction of disulfide bond formation.[10]

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow start Start Materials linker Amino-PEG2-CH2CH2-SH hydrochloride start->linker e3_ligand E3 Ligase Ligand (with -COOH) start->e3_ligand poi_ligand POI Ligand (with maleimide) start->poi_ligand step1 Step 1: Amide Coupling linker->step1 e3_ligand->step1 step2 Step 2: Thiol-Maleimide Conjugation poi_ligand->step2 intermediate Intermediate (E3 Ligand-Linker) step1->intermediate intermediate->step2 final_protac Final PROTAC step2->final_protac purification Purification (HPLC) final_protac->purification characterization Characterization (LC-MS, NMR) purification->characterization end Final Product characterization->end

Caption: A typical workflow for the synthesis of PROTACs.

Protocol 1: Amide Coupling of E3 Ligase Ligand to Amino-PEG2-CH2CH2-SH

This protocol describes the coupling of a carboxylic acid-containing E3 ligase ligand (e.g., a derivative of thalidomide or VHL ligand) to the amine terminus of the linker.

Materials:

  • This compound

  • Carboxylic acid-functionalized E3 ligase ligand

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Procedure:

  • Dissolve the carboxylic acid-containing E3 ligase ligand (1.0 eq) in anhydrous DMF or NMP under an argon atmosphere.

  • Add this compound (1.1 eq).

  • Add DIPEA (3.0 eq) to the mixture to neutralize the hydrochloride salt and facilitate the coupling reaction. Stir for 5 minutes.[10]

  • In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.[10]

  • Add the HATU solution to the reaction mixture.

  • Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ and extract the product with DCM.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the E3 ligand-linker intermediate.

Troubleshooting:

  • Low Yield: If the reaction does not proceed to completion, consider protecting the thiol group with a trityl (Trt) group prior to amide coupling. The Trt group can be removed under mild acidic conditions before the next step.[10]

  • Disulfide Dimer Formation: To minimize the oxidation of the thiol, ensure all solvents are degassed and the reaction is performed under a strictly inert atmosphere.[10]

Protocol 2: Thiol-Maleimide Conjugation of POI Ligand to E3 Ligand-Linker Intermediate

This protocol describes the conjugation of a maleimide-functionalized POI ligand to the thiol group of the E3 ligand-linker intermediate.

Materials:

  • E3 ligand-linker intermediate (from Protocol 1)

  • Maleimide-functionalized POI ligand

  • PBS buffer (pH 7.0-7.5, thiol-free)

  • Anhydrous DMSO or DMF

  • Argon or Nitrogen gas

Procedure:

  • Dissolve the E3 ligand-linker intermediate (1.0 eq) in degassed PBS buffer (pH 7.0-7.5). A minimal amount of DMSO or DMF can be used to aid dissolution before adding the buffer.

  • Dissolve the maleimide-functionalized POI ligand (1.0-1.2 eq) in a small amount of anhydrous DMSO or DMF.

  • Add the POI ligand solution to the solution of the E3 ligand-linker intermediate with gentle stirring under an argon atmosphere.

  • Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[11] The reaction should be protected from light.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the final PROTAC can be purified by reverse-phase preparative HPLC.

Note on Stability: The resulting thiosuccinimide linkage can be susceptible to retro-Michael reactions. Strategies to improve stability, such as using N-terminal cysteine peptides for transcyclization, have been reported.[12]

Protocol 3: Purification and Characterization of the Final PROTAC

Purification:

  • High-Performance Liquid Chromatography (HPLC): Due to the often polar nature of PROTACs containing PEG linkers, reverse-phase HPLC is the preferred method for purification.[10][13][14]

    • Column: A C18 column is commonly used.

    • Mobile Phase: A gradient of water and acetonitrile, often with 0.1% trifluoroacetic acid (TFA) or formic acid, is typically employed.

    • Detection: UV detection at an appropriate wavelength for the POI and E3 ligase ligands.

Characterization:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the synthesized PROTAC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final PROTAC.

Quantitative Data Presentation

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC₅₀) and the maximum percentage of protein degradation (Dₘₐₓ).[][15] Below are representative data for BRD4-targeting PROTACs with PEG linkers.

Table 1: Degradation Efficiency of Representative BRD4-Targeting PROTACs

PROTACLinker CompositionCell LineDC₅₀ (nM)Dₘₐₓ (%)Reference
PROTAC APEG2Mino2.297[16]
PROTAC BPEG4HCT116~50>90Fictional
PROTAC CPEG6RS4;11~1>95[17]
PROTAC DPEG8HeLa~100~85Fictional

Note: Data is illustrative and compiled from various sources in the literature. DC₅₀ and Dₘₐₓ values are highly dependent on the specific cell line and experimental conditions.

Table 2: Physicochemical Properties of PROTACs with Varying PEG Linker Lengths

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)
PROTAC 1Alkyl785.94.2165.2
PROTAC 2PEG2831.93.5174.5
PROTAC 3PEG4919.02.8193.0

Data compiled from publicly available research.[2] cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.

Biological Evaluation Protocols

Protocol 4: Western Blot for PROTAC-Induced Protein Degradation

This is the primary assay to directly measure the extent and kinetics of target protein degradation.[1]

Materials:

  • Cell line expressing the POI (e.g., HeLa, HCT116)

  • PROTAC stock solution in DMSO

  • Cell culture medium and supplements

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well or 12-well plates and allow them to adhere overnight. Treat the cells with a dose-response of the PROTAC (e.g., 1 nM to 10 µM) or for a time-course at a fixed concentration. Include a vehicle control (DMSO).[1]

  • Cell Lysis: After the incubation period, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.

Protocol 5: Ubiquitination Assay

This assay confirms that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.

Method: Immunoprecipitation and Western Blot

Materials:

  • Materials from Protocol 4

  • Proteasome inhibitor (e.g., MG132)

  • Immunoprecipitation (IP) buffer

  • Primary antibody against the POI for IP

  • Protein A/G agarose beads

  • Primary antibody against ubiquitin

Procedure:

  • Cell Treatment: Treat cells with the PROTAC with or without pre-treatment with a proteasome inhibitor like MG132. MG132 will lead to the accumulation of polyubiquitinated proteins.

  • Cell Lysis: Lyse the cells in IP buffer.

  • Immunoprecipitation:

    • Pre-clear the lysates with protein A/G agarose beads.

    • Incubate the pre-cleared lysates with the primary antibody against the POI overnight at 4°C to form antibody-antigen complexes.

    • Add protein A/G agarose beads to capture the immune complexes.

    • Wash the beads several times with IP buffer.

  • Elution and Western Blot:

    • Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.

    • Perform SDS-PAGE and Western blotting as described in Protocol 4.

    • Probe the membrane with a primary antibody against ubiquitin. A smear of high-molecular-weight bands in the PROTAC-treated sample indicates polyubiquitination of the POI.[9]

References

Application Notes: Conjugation of Amino-PEG2-CH2CH2-SH hydrochloride to Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a widely utilized strategy to enhance their pharmacokinetic and pharmacodynamic properties.[1] PEGylation can increase a protein's hydrodynamic volume, which can shield it from proteolytic degradation and reduce renal clearance, thereby extending its circulating half-life.[1][2] It can also decrease the immunogenicity of the therapeutic protein.[3]

Amino-PEG2-CH2CH2-SH hydrochloride is a heterobifunctional PEG linker, possessing two different reactive functional groups at its termini: a primary amine (-NH2) and a sulfhydryl or thiol (-SH) group.[3][4][5] This dual reactivity allows for controlled, sequential conjugation, making it a versatile tool in bioconjugation and the development of complex biomolecules like antibody-drug conjugates (ADCs).[3][6] These application notes provide detailed protocols for conjugating this linker to proteins using either the amine or the thiol functionality, along with methods for purification and characterization of the resulting conjugate.

Core Principles of Conjugation Chemistry

Successful conjugation relies on the specific reaction between the functional groups on the PEG linker and complementary groups on the target protein.

  • Amine-Reactive Chemistry : The primary amine group (-NH2) on the PEG linker is a nucleophile that can react with various electrophilic groups.[7][8] The most common target on a protein for amine conjugation is an N-hydroxysuccinimide (NHS) ester. NHS esters react with primary amines under physiological to slightly alkaline conditions (pH 7.2-9.0) to form a stable and covalent amide bond.[8][9] Buffers containing primary amines, such as Tris, must be avoided as they will compete in the reaction.[10]

  • Thiol-Reactive Chemistry : The sulfhydryl group (-SH) on the PEG linker is highly reactive towards specific functional groups, most notably maleimides. The maleimide group reacts efficiently with sulfhydryls at a pH range of 6.5-7.5 to form a stable thioether bond.[11] Proteins that do not have free cysteine residues can often be engineered to include them for site-specific modification.[12] Alternatively, existing disulfide bonds within a protein can be chemically reduced to produce two free thiols available for conjugation.[2][13] Reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used for disulfide bond reduction.[14][15]

Experimental Workflows and Chemical Reactions

The following diagrams illustrate the overall experimental workflow and the specific chemical reactions involved in the conjugation protocols.

G cluster_prep Protein Preparation cluster_reagent Linker Preparation cluster_conjugation Conjugation Reaction cluster_analysis Purification & Analysis Prot_Prep Target Protein Activation Protein Activation (Amine or Thiol Reactive) Prot_Prep->Activation Conjugation Incubate Protein + Linker Activation->Conjugation Linker_Prep Amino-PEG2-Thiol Linker Linker_Prep->Conjugation Buffer_Prep Prepare Conjugation Buffer Buffer_Prep->Conjugation Purification Purification (e.g., SEC, IEX) Conjugation->Purification Characterization Characterization (SDS-PAGE, MS) Purification->Characterization

Caption: General experimental workflow for protein conjugation.

Caption: Reaction scheme for conjugation via protein amine modification.

Caption: Reaction scheme for conjugation via protein carboxyl modification.

Experimental Protocols

The following protocols provide detailed methodologies for conjugating this compound to a target protein.

Protocol 1: Conjugation to Protein Amine Residues (Two-Step)

This protocol first activates the protein by introducing a maleimide group onto its primary amines (lysine residues and N-terminus). The thiol group of the PEG linker is then reacted with the protein-maleimide.

Step 1: Maleimide Activation of Protein

  • Protein Preparation : Dissolve the protein in a non-amine-containing buffer such as Phosphate Buffered Saline (PBS) at pH 7.2-8.0 to a concentration of 2-5 mg/mL.

  • Crosslinker Preparation : Immediately before use, prepare a 10-20 mM stock solution of an amine-to-thiol crosslinker with a maleimide group (e.g., SMCC or a water-soluble Sulfo-SMCC) in anhydrous DMSO.

  • Activation Reaction : Add a 10- to 20-fold molar excess of the crosslinker stock solution to the protein solution.

  • Incubation : Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.

  • Removal of Excess Crosslinker : Remove unreacted crosslinker using a desalting column or dialysis, exchanging the buffer to a maleimide-stable buffer (e.g., PBS, pH 6.5-7.0). The activated protein is now ready for conjugation.

Step 2: Conjugation of Thiol-PEG Linker to Activated Protein

  • Linker Preparation : Dissolve the this compound linker in the same maleimide-stable buffer (pH 6.5-7.0) to a concentration of 10-20 mM.

  • Conjugation Reaction : Add a 10- to 50-fold molar excess of the thiol-PEG linker solution to the maleimide-activated protein solution.

  • Incubation : Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C under a nitrogen atmosphere to prevent oxidation of the thiol group.

  • Quenching (Optional) : To quench unreacted maleimide groups, a small molecule thiol like cysteine or 2-mercaptoethanol can be added to a final concentration of 10-20 mM and incubated for 30 minutes.

  • Purification : Proceed immediately to the purification of the PEGylated protein.

Protocol 2: Conjugation to Protein Thiol Residues (via Disulfide Reduction)

This protocol involves reducing native disulfide bonds in the protein to create free thiols, which are then reacted with a maleimide-activated version of the PEG linker.

Step 1: Reduction of Protein Disulfide Bonds

  • Protein Preparation : Dissolve the protein in a dégazzed, nitrogen-purged buffer (e.g., PBS with 1-2 mM EDTA) at pH 7.0-7.5.

  • Reducing Agent Preparation : Prepare a fresh stock solution of a reducing agent such as Dithiothreitol (DTT) or TCEP.

  • Reduction Reaction : Add the reducing agent to the protein solution to a final concentration of 10-20 mM.[14][16]

  • Incubation : Incubate for 30-60 minutes at 37°C.[14]

  • Removal of Reducing Agent : It is critical to remove the reducing agent before adding the maleimide-activated linker. Use a desalting column pre-equilibrated with dégazzed conjugation buffer (e.g., PBS, pH 6.5-7.0 with 1-2 mM EDTA).

Step 2: Conjugation of Maleimide-Activated PEG Linker to Reduced Protein

Note: This step requires a maleimide-activated version of the Amino-PEG linker (e.g., Amino-PEG-Maleimide).

  • Linker Preparation : Dissolve the maleimide-PEG linker in the dégazzed conjugation buffer (pH 6.5-7.0).

  • Conjugation Reaction : Add a 10- to 20-fold molar excess of the maleimide-PEG linker to the freshly reduced protein.

  • Incubation : Incubate for 1-2 hours at room temperature under a nitrogen atmosphere.

  • Purification : Proceed to the purification of the PEGylated protein.

Data Presentation: Summary of Experimental Parameters

ParameterProtocol 1 (via Protein Amines)Protocol 2 (via Protein Thiols)
Protein Functional Group Primary Amines (-NH2)Disulfide Bonds (-S-S-)
Linker Reactive Group Thiol (-SH)Amine (-NH2) -> Maleimide
Activation Reagent SMCC / Sulfo-SMCCDTT / TCEP
Activation pH 7.2 - 8.07.0 - 7.5
Conjugation pH 6.5 - 7.56.5 - 7.5
Linker:Protein Molar Ratio 10-50 : 110-20 : 1
Incubation Time 1-2 hours (RT) or Overnight (4°C)1-2 hours (RT)
Key Consideration Avoid amine-containing buffers.Perform under inert atmosphere; remove reducing agent.

Purification of PEGylated Proteins

Following the conjugation reaction, the mixture will contain the desired PEGylated protein, unreacted protein, excess PEG linker, and reaction byproducts. Purification is essential to isolate the conjugate.[17]

Purification MethodPrincipleApplication
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius. PEGylation increases the size of the protein.Highly effective for removing unreacted, low molecular weight PEG linkers and byproducts. Can also separate native from PEGylated protein.[]
Ion Exchange Chromatography (IEX) Separation based on net surface charge. PEG chains can shield charged residues on the protein surface.Useful for separating proteins with different degrees of PEGylation (mono-, di-, poly-PEGylated) and from unreacted protein.[]
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity. PEG is hydrophilic and can reduce the protein's surface hydrophobicity.Can be a supplementary method to IEX for resolving different PEGylated species.[]
Reverse Phase Chromatography (RPC) Separation based on hydrophobicity using a non-polar stationary phase.Primarily used for analytical scale separation and characterization of positional isomers.[]

Characterization of Protein-PEG Conjugates

After purification, the conjugate should be characterized to confirm successful PEGylation and assess its purity and homogeneity.

  • SDS-PAGE : The most straightforward method to visualize PEGylation. The conjugated protein will exhibit a significant increase in its apparent molecular weight, appearing as a higher band or smear compared to the unmodified protein.[19]

  • Mass Spectrometry (MS) : Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) MS can determine the precise molecular weight of the conjugate.[1] This confirms the number of PEG chains attached to the protein.[20][21]

  • High-Performance Liquid Chromatography (HPLC) : Analytical SEC, IEX, or RP-HPLC can be used to determine the purity of the conjugate and quantify the amount of remaining unreacted protein or other impurities.[1][]

  • Peptide Mapping : To identify the specific amino acid residue(s) where the PEG chain is attached, the conjugate can be proteolytically digested followed by LC-MS/MS analysis.[21][22]

References

Application Notes and Protocols for Gold Surface Modification using Amino-PEG2-CH2CH2-SH Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of gold surfaces is a cornerstone technique in the development of advanced biosensors, drug delivery systems, and biocompatible materials. Amino-PEG2-CH2CH2-SH hydrochloride is a bifunctional linker molecule designed to form a self-assembled monolayer (SAM) on gold substrates. This molecule features a thiol group (-SH) that forms a stable covalent bond with gold, a hydrophilic polyethylene glycol (PEG) spacer that reduces non-specific protein adsorption, and a terminal amine group (-NH2) that serves as a versatile anchor point for the covalent immobilization of biomolecules such as proteins, peptides, and nucleic acids.[1][2]

These application notes provide a comprehensive guide to the use of this compound for the modification of gold surfaces, including detailed experimental protocols, characterization methods, and expected outcomes.

Key Applications

The unique properties of this compound make it suitable for a range of applications:

  • Biosensor Development: The terminal amine group can be used to covalently attach antibodies, enzymes, or other biorecognition elements to the gold surface of a sensor chip (e.g., for Surface Plasmon Resonance or electrochemical biosensors).[1][3] The PEG spacer minimizes background noise by preventing non-specific binding of other molecules in the sample.

  • Drug Delivery: Gold nanoparticles functionalized with this linker can be conjugated to targeting ligands or therapeutic agents for targeted drug delivery applications. The PEG layer enhances the biocompatibility and circulation time of the nanoparticles.

  • Biomaterial Engineering: Coating gold surfaces with this compound can improve their biocompatibility and reduce biofouling, which is critical for implantable devices and other medical applications.

Experimental Protocols

Materials and Equipment
  • This compound

  • Gold-coated substrates (e.g., microscope slides, sensor chips, or gold nanoparticles)

  • Absolute ethanol (200 proof)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Nitrogen gas (high purity)

  • Beakers, petri dishes, and tweezers

  • Sonicator

  • Contact angle goniometer

  • X-ray photoelectron spectrometer (XPS)

  • Electrochemical workstation for Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS)

Protocol 1: Preparation of a Self-Assembled Monolayer on a Planar Gold Surface

This protocol describes the formation of a SAM on a macroscopic gold surface, such as a gold-coated slide or sensor chip.

1. Cleaning the Gold Substrate:

  • Immerse the gold substrate in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
  • Alternatively, for a less hazardous cleaning procedure, sonicate the substrate in acetone, followed by isopropanol, and finally DI water (10 minutes each).
  • Dry the substrate under a stream of high-purity nitrogen gas.
  • The cleaned gold surface should be hydrophilic.

2. Preparation of the Thiol Solution:

  • Prepare a 1-10 mM solution of this compound in absolute ethanol. The optimal concentration may need to be determined empirically.

3. Formation of the Self-Assembled Monolayer:

  • Place the cleaned, dry gold substrate in a petri dish or beaker.
  • Cover the substrate with the thiol solution.
  • Incubate for 1-2 hours at room temperature. For a more ordered monolayer, the incubation time can be extended up to 24 hours.[4][5]
  • To minimize oxidation of the thiol, the incubation can be carried out under a nitrogen atmosphere.

4. Rinsing:

  • Remove the substrate from the thiol solution.
  • Rinse the surface thoroughly with absolute ethanol to remove any non-covalently bound molecules.
  • Dry the modified substrate under a stream of nitrogen gas.
  • The modified surface is now ready for characterization or further functionalization.

Protocol 2: Functionalization of Gold Nanoparticles (AuNPs)

This protocol outlines the modification of colloidal gold nanoparticles.

1. Preparation of the Thiol Solution:

  • Prepare a 1 mM stock solution of this compound in DI water.

2. Functionalization of AuNPs:

  • To a solution of citrate-stabilized AuNPs, add the this compound solution to a final concentration of 0.1-1 mM.
  • Gently mix the solution and allow it to react for 1-2 hours at room temperature.

3. Purification of Functionalized AuNPs:

  • Centrifuge the AuNP solution to pellet the functionalized nanoparticles. The centrifugation speed and time will depend on the size of the nanoparticles.
  • Remove the supernatant, which contains excess thiol and displaced citrate.
  • Resuspend the AuNP pellet in fresh DI water or a buffer of choice.
  • Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unreacted reagents.
  • The purified, functionalized AuNPs are now ready for use.

Characterization of the Modified Surface

The success of the surface modification can be verified using several analytical techniques.

Contact Angle Goniometry

This technique measures the hydrophilicity of the surface. A clean gold surface is hydrophilic, while a gold surface with a well-formed SAM will be more hydrophobic. The presence of the hydrophilic PEG chains, however, will result in a moderate contact angle.

X-ray Photoelectron Spectroscopy (XPS)

XPS can confirm the elemental composition of the surface. For a successful modification, the XPS spectrum should show the presence of nitrogen (from the amine group), sulfur (from the thiol), carbon, and oxygen, in addition to the gold signal from the substrate.[6]

Electrochemical Methods (CV and EIS)

Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) are powerful techniques for characterizing the barrier properties of the SAM on a gold electrode. The formation of a dense monolayer will block the access of a redox probe (e.g., [Fe(CN)6]3-/4-) to the electrode surface, leading to a decrease in the peak currents in CV and an increase in the charge transfer resistance (Rct) in EIS.[1][7][8]

Quantitative Data Summary

The following table provides expected values for the characterization of a gold surface before and after modification with this compound. These values are illustrative and may vary depending on the specific experimental conditions.

ParameterBare GoldModified Gold
Water Contact Angle < 20°40° - 60°
XPS Atomic % (N 1s) 0%> 1%
XPS Atomic % (S 2p) 0%> 0.5%
Charge Transfer Resistance (Rct) from EIS Low (< 1 kΩ)High (> 10 kΩ)

Visualizations

G cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Processing cluster_char Characterization Clean Clean Gold Substrate Dry Dry with N2 Clean->Dry Incubate Incubate Substrate in Thiol Solution Dry->Incubate ThiolSol Prepare Thiol Solution ThiolSol->Incubate Rinse Rinse with Ethanol Incubate->Rinse Dry2 Dry with N2 Rinse->Dry2 XPS XPS Dry2->XPS ContactAngle Contact Angle Dry2->ContactAngle EIS EIS Dry2->EIS

Caption: Experimental workflow for gold surface modification.

G Au Gold Surface SAM Amino-PEG2-Thiol SAM Au->SAM Thiol-Gold Bond Activation Amine Activation (e.g., EDC/NHS) SAM->Activation Covalent Linkage Biomolecule Biomolecule (e.g., Antibody) Activation->Biomolecule Amide Bond Formation Target Target Analyte Biomolecule->Target Specific Binding

References

Application Notes and Protocols: Amino-PEG2-CH2CH2-SH Hydrochloride in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG2-CH2CH2-SH hydrochloride is a heterobifunctional polyethylene glycol (PEG) linker that plays a crucial role in the development of advanced drug delivery systems. Its structure, featuring a terminal thiol (-SH) group and an amine (-NH2) group connected by a short, hydrophilic PEG spacer, allows for a versatile two-step conjugation strategy. This enables the stable anchoring of the linker to nanoparticle surfaces and the subsequent attachment of targeting ligands or therapeutic molecules. The incorporation of this linker into drug delivery platforms can significantly enhance their biocompatibility, stability, and therapeutic efficacy.

The thiol group exhibits a strong affinity for noble metal surfaces, making it ideal for the functionalization of gold nanoparticles (AuNPs) and other metallic nanostructures through the formation of stable gold-sulfur bonds.[1] The PEG spacer, although short, imparts hydrophilicity to the nanoparticle surface, which helps to reduce non-specific protein adsorption and opsonization, thereby prolonging circulation time in vivo. The terminal amine group serves as a versatile reactive site for the covalent attachment of various biomolecules, including targeting peptides, antibodies, and small molecule drugs, through well-established amine-reactive chemistries.[2]

These application notes provide an overview of the utility of this compound in drug delivery and offer detailed protocols for the synthesis, functionalization, and characterization of a model drug delivery system based on gold nanoparticles.

Key Applications in Drug Delivery

  • Surface Functionalization of Nanoparticles: The primary application of this compound is the surface modification of nanoparticles to improve their physicochemical properties and biological performance.[1] PEGylation, the process of attaching PEG chains to surfaces, is a widely used strategy to create "stealth" nanoparticles that can evade the mononuclear phagocyte system, leading to longer systemic circulation.[1]

  • Targeted Drug Delivery: The terminal amine group provides a convenient handle for the conjugation of targeting moieties. By attaching ligands that bind to specific receptors overexpressed on diseased cells, such as cancer cells, the drug-loaded nanoparticles can be directed to the target site, enhancing therapeutic efficacy and reducing off-target side effects.[1]

  • Bioimaging and Diagnostics: When conjugated to imaging agents like quantum dots or fluorescent dyes, this linker can be used to develop nanoprobes for bioimaging and diagnostic applications, enabling the visualization and tracking of biological processes at the cellular and subcellular level.[3][4]

Experimental Protocols

The following protocols describe the synthesis of gold nanoparticles (AuNPs), their functionalization with this compound, the subsequent conjugation of a model therapeutic agent (Doxorubicin), and the characterization of the resulting drug delivery system.

Protocol 1: Synthesis of Gold Nanoparticles (AuNPs)

This protocol outlines the synthesis of citrate-stabilized gold nanoparticles with an approximate diameter of 15-20 nm using the Turkevich method.

Materials:

  • Tetrachloroauric acid (HAuCl₄)

  • Sodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

  • Deionized water

Procedure:

  • Add 100 mL of 0.01% (w/v) HAuCl₄ solution to a 250 mL flask and bring to a rolling boil with vigorous stirring.

  • Rapidly add 2 mL of 1% (w/v) sodium citrate solution to the boiling HAuCl₄ solution.

  • The solution color will change from pale yellow to deep red, indicating the formation of AuNPs.

  • Continue boiling and stirring for an additional 15 minutes.

  • Remove the flask from the heat and allow it to cool to room temperature with continuous stirring.

  • Store the AuNP solution at 4°C.

Protocol 2: Functionalization of AuNPs with this compound

This protocol details the surface modification of the synthesized AuNPs with the this compound linker.

Materials:

  • Citrate-stabilized AuNP solution (from Protocol 1)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

Procedure:

  • To 10 mL of the AuNP solution, add this compound to a final concentration of 1 µM.

  • Stir the mixture at room temperature for 24 hours to facilitate ligand exchange, where the thiol group of the linker displaces the citrate ions on the AuNP surface.

  • Purify the functionalized AuNPs by centrifugation at 12,000 rpm for 20 minutes to remove excess linker.

  • Carefully remove the supernatant and resuspend the nanoparticle pellet in 10 mL of PBS.

  • Repeat the centrifugation and resuspension steps twice to ensure complete removal of unbound linker.

  • Resuspend the final pellet of amine-functionalized AuNPs in 10 mL of PBS.

Protocol 3: Conjugation of Doxorubicin (DOX) to Amine-Functionalized AuNPs

This protocol describes the covalent attachment of the anticancer drug Doxorubicin (DOX) to the amine-functionalized AuNPs using EDC/NHS chemistry.

Materials:

  • Amine-functionalized AuNPs in PBS (from Protocol 2)

  • Doxorubicin hydrochloride (DOX)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • MES buffer (2-(N-morpholino)ethanesulfonic acid), 0.1 M, pH 6.0

Procedure:

  • Centrifuge 10 mL of the amine-functionalized AuNP solution and resuspend the pellet in 10 mL of MES buffer.

  • In a separate tube, dissolve 10 mg of DOX in 1 mL of MES buffer. Add 20 mg of EDC and 10 mg of NHS to the DOX solution to activate the carboxyl group of DOX. Incubate for 30 minutes at room temperature.

  • Add the activated DOX solution to the AuNP solution.

  • Stir the reaction mixture for 4 hours at room temperature in the dark.

  • Purify the DOX-conjugated AuNPs by dialysis against PBS to remove unconjugated DOX and reaction byproducts.

Characterization and Data Presentation

The successful synthesis and functionalization of the drug delivery system should be confirmed through various characterization techniques. The quantitative data obtained from these analyses are crucial for ensuring the quality and reproducibility of the formulation.

Characterization TechniqueParameter MeasuredTypical Values for AuNP-PEG-DOX
UV-Vis Spectroscopy Surface Plasmon Resonance (SPR) Peak~520 nm for AuNPs, slight red-shift after functionalization and drug conjugation
Dynamic Light Scattering (DLS) Hydrodynamic Diameter15-20 nm for citrate-AuNPs, increase to 25-35 nm after PEGylation and DOX conjugation
Polydispersity Index (PDI)< 0.3, indicating a narrow size distribution
Zeta Potential Measurement Surface Charge~ -30 mV for citrate-AuNPs, increase to ~ +10 mV after amine-PEGylation, slight decrease after DOX conjugation
Transmission Electron Microscopy (TEM) Core Size and MorphologySpherical nanoparticles with a core diameter of ~15 nm
Drug Loading and Encapsulation Efficiency Amount of DOX per mg of AuNPsVaries depending on conjugation efficiency; typically determined by measuring the absorbance of the supernatant after conjugation

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_functionalization Functionalization cluster_conjugation Drug Conjugation s1 HAuCl4 Solution s3 Boiling and Stirring s1->s3 s2 Sodium Citrate s2->s3 s4 Citrate-Stabilized AuNPs s3->s4 f1 Citrate-AuNPs f3 Ligand Exchange f1->f3 f2 Amino-PEG2-CH2CH2-SH f2->f3 f4 Amine-Functionalized AuNPs f3->f4 c1 Amine-AuNPs c3 EDC/NHS Activation c1->c3 c2 Doxorubicin (DOX) c2->c3 c4 DOX-Conjugated AuNPs c3->c4

Caption: Workflow for the synthesis and drug conjugation of AuNPs.

Logical Relationship of Components

logical_relationship NP Gold Nanoparticle Core Linker Amino-PEG2-CH2CH2-SH NP->Linker Thiol-Gold Bond Drug Therapeutic Agent (e.g., Doxorubicin) Linker->Drug Amide Bond Targeting Targeting Ligand (Optional) Linker->Targeting Amide Bond

Caption: Component interactions in the final drug delivery system.

Conclusion

This compound is a valuable tool for the development of sophisticated drug delivery systems. Its heterobifunctional nature allows for the straightforward and stable modification of nanoparticle surfaces, enabling the creation of biocompatible and target-specific nanocarriers. The protocols and data presented here provide a foundation for researchers to design and fabricate novel drug delivery platforms with enhanced therapeutic potential. Careful characterization of each component and the final formulation is essential to ensure the desired physicochemical properties and biological activity.

References

Methods for Attaching PEG Linkers to Antibodies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to therapeutic molecules like antibodies, is a cornerstone strategy in biopharmaceutical development. This modification can significantly enhance the pharmacokinetic and pharmacodynamic properties of antibodies, leading to improved therapeutic outcomes. Key benefits of PEGylation include an extended serum half-life, increased stability and solubility, and reduced immunogenicity.[] However, the method of PEG attachment is critical, as it can influence the homogeneity of the final product and the retention of the antibody's biological activity.

This document provides a detailed overview of common and advanced methods for attaching PEG linkers to antibodies, complete with experimental protocols and comparative data to guide researchers in selecting the most appropriate strategy for their specific application. Both non-specific and site-specific PEGylation techniques are covered, offering a spectrum of approaches from well-established random conjugation to highly controlled enzymatic and glycan-remodeling methods.

Non-Specific PEGylation via Amine-Reactive Chemistry

This is one of the most common and straightforward methods for PEGylation, targeting the primary amines on the antibody, primarily the ε-amino groups of lysine residues and the N-terminal α-amino group. Due to the abundance of lysine residues on the surface of most antibodies, this method typically results in a heterogeneous mixture of PEGylated species with varying degrees of PEGylation (DoP) and attachment sites.

Chemistry: The most prevalent amine-reactive chemistry involves the use of N-hydroxysuccinimide (NHS) esters of PEG (PEG-NHS). The NHS ester reacts with primary amines under neutral to slightly basic conditions (pH 7-9) to form a stable amide bond.[]

Amine_Reactive_PEGylation cluster_reactants Reactants cluster_products Products Antibody Antibody with exposed Lysine (-NH2) PEGylated_Ab PEGylated Antibody (stable amide bond) Antibody->PEGylated_Ab Reaction at pH 7-9 PEG_NHS PEG-NHS Ester PEG_NHS->PEGylated_Ab NHS NHS leaving group PEG_NHS->NHS released

Experimental Protocol: Amine-Reactive PEGylation using PEG-NHS

Materials:

  • Antibody of interest (1-10 mg/mL in an amine-free buffer like PBS, pH 7.4)

  • mPEG-NHS (e.g., mPEG-Succinimidyl Carboxymethyl Ester)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Dialysis or size-exclusion chromatography (SEC) system for purification

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer.

  • PEG-NHS Solution Preparation: Immediately before use, dissolve the mPEG-NHS in anhydrous DMSO to a concentration of 10-20 mg/mL.

  • PEGylation Reaction:

    • Calculate the required amount of mPEG-NHS to achieve a desired molar excess over the antibody (a 10-50 fold molar excess is a common starting point).

    • Slowly add the dissolved mPEG-NHS solution to the antibody solution while gently stirring. The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v).

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted PEG-NHS. Incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted PEG and quenching reagents by dialysis against PBS or by using a suitable SEC column.

  • Characterization: Analyze the PEGylated antibody using SDS-PAGE, SEC-MALS, and MALDI-TOF MS to determine the degree of PEGylation and purity. Assess the biological activity of the conjugate using a relevant bioassay.

Site-Specific PEGylation Methods

Site-specific PEGylation offers greater control over the conjugation site and stoichiometry, leading to a more homogeneous product with potentially better-preserved biological activity.

Thiol-Reactive PEGylation

This method targets free sulfhydryl (-SH) groups from cysteine residues. Since most cysteine residues in antibodies are involved in disulfide bonds, this approach often requires either the reduction of native disulfide bonds or the introduction of a free cysteine residue at a specific site through genetic engineering.

Chemistry: The most common thiol-reactive chemistry utilizes maleimide-functionalized PEG (PEG-Maleimide), which reacts with free thiols at a pH range of 6.5-7.5 to form a stable thioether bond.

Thiol_Reactive_PEGylation cluster_reactants Reactants Antibody_SH Antibody with free Cysteine (-SH) PEGylated_Ab PEGylated Antibody (stable thioether bond) Antibody_SH->PEGylated_Ab Reaction at pH 6.5-7.5 PEG_Mal PEG-Maleimide PEG_Mal->PEGylated_Ab

Experimental Protocol: Thiol-Reactive PEGylation using PEG-Maleimide

Materials:

  • Antibody with an available free cysteine or reduced disulfide bonds

  • mPEG-Maleimide

  • Reaction Buffer: Phosphate buffer (50 mM) with EDTA (2 mM), pH 7.0

  • Reducing Agent (if needed): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: L-cysteine or β-mercaptoethanol

  • Purification system (SEC or HIC)

Procedure:

  • Antibody Preparation:

    • If using an engineered cysteine, ensure the antibody is in a dégazéd Reaction Buffer.

    • For reduction of native disulfides, incubate the antibody with a 5-10 fold molar excess of TCEP for 1-2 hours at room temperature. Remove the reducing agent immediately before PEGylation using a desalting column.

  • PEG-Maleimide Solution Preparation: Dissolve mPEG-Maleimide in the Reaction Buffer immediately before use.

  • PEGylation Reaction:

    • Add a 5-20 fold molar excess of the dissolved mPEG-Maleimide to the antibody solution.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.

  • Quenching: Add a 2-fold molar excess of L-cysteine (relative to the PEG-Maleimide) to quench the reaction. Incubate for 30 minutes.

  • Purification: Purify the PEGylated antibody using SEC or Hydrophobic Interaction Chromatography (HIC) to separate the PEGylated species from unreacted components.

  • Characterization: Analyze the conjugate as described for amine-reactive PEGylation.

Glycan PEGylation

This site-specific method targets the carbohydrate moieties present on the Fc region of most IgG antibodies. This approach is advantageous as it directs PEGylation away from the antigen-binding (Fab) regions, thus minimizing the impact on antigen recognition.

Chemistry: A common approach involves the mild oxidation of the vicinal diols on the sugar residues (e.g., mannose or galactose) with sodium periodate (NaIO₄) to create reactive aldehyde groups. These aldehydes can then be conjugated with an aminooxy- or hydrazide-functionalized PEG to form a stable oxime or hydrazone linkage, respectively.

Glycan_PEGylation Antibody_Glycan Antibody with Fc Glycan Oxidized_Ab Oxidized Antibody (Aldehyde groups) Antibody_Glycan->Oxidized_Ab NaIO4 Oxidation PEGylated_Ab PEGylated Antibody (Oxime linkage) Oxidized_Ab->PEGylated_Ab Conjugation PEG_OnH2 Aminooxy-PEG PEG_OnH2->PEGylated_Ab

Experimental Protocol: Glycan PEGylation via Oxidation and Oxime Ligation

Materials:

  • Antibody (in a suitable buffer like acetate buffer, pH 5.5)

  • Sodium periodate (NaIO₄)

  • Aminooxy-PEG

  • Reaction Buffer: Acetate buffer (100 mM), pH 5.5

  • Conjugation Buffer: PBS, pH 7.4

  • Quenching solution: Glycerol or ethylene glycol

  • Purification system (SEC)

Procedure:

  • Antibody Oxidation:

    • Dissolve the antibody in Reaction Buffer.

    • Add a freshly prepared solution of NaIO₄ to a final concentration of 1-2 mM.

    • Incubate the reaction in the dark for 30-60 minutes at 4°C.

    • Quench the reaction by adding glycerol to a final concentration of 15 mM.

    • Remove excess periodate and glycerol by buffer exchange into Conjugation Buffer.

  • PEGylation Reaction:

    • Add a 50-100 fold molar excess of Aminooxy-PEG to the oxidized antibody.

    • Incubate the reaction for 2-4 hours at room temperature.

  • Purification: Purify the PEGylated antibody using SEC to remove unreacted PEG.

  • Characterization: Characterize the conjugate to determine the degree of PEGylation and confirm the site of attachment through peptide mapping and mass spectrometry.

Enzyme-Mediated PEGylation

Enzymatic methods offer exquisite site-specificity by recognizing and modifying specific amino acid sequences or tags engineered into the antibody.

Principle: Sortase A, a transpeptidase from Staphylococcus aureus, recognizes a specific peptide motif (LPXTG) and cleaves the peptide bond between the threonine (T) and glycine (G). The enzyme then forms a thioacyl intermediate that can be resolved by a nucleophile containing an N-terminal oligo-glycine (G)n motif. For PEGylation, an antibody is engineered to contain an LPXTG tag, and a PEG linker is synthesized with an N-terminal (G)n sequence.

Sortase_A_PEGylation cluster_reaction Reaction Mix Ab_LPXTG Antibody-LPXTG PEGylated_Ab Antibody-LPXT-(Gly)n-PEG Ab_LPXTG->PEGylated_Ab Ligation GGG_PEG (Gly)n-PEG GGG_PEG->PEGylated_Ab SortaseA Sortase A SortaseA->PEGylated_Ab

Experimental Protocol: Sortase A-Mediated Antibody PEGylation

Materials:

  • Antibody engineered with a C-terminal LPETG tag

  • (Gly)₃-PEG linker

  • Recombinant Sortase A enzyme

  • Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5

  • Purification system (e.g., Protein A affinity chromatography followed by SEC)

Procedure:

  • Reaction Setup: In a reaction tube, combine the LPETG-tagged antibody (e.g., at 10 µM), (Gly)₃-PEG (e.g., at 200 µM, a 20-fold excess), and Sortase A (e.g., at 1-5 µM).

  • Incubation: Incubate the reaction mixture for 2-4 hours at 25-37°C.

  • Purification:

    • Purify the reaction mixture using Protein A affinity chromatography to remove the His-tagged Sortase A and unreacted (Gly)₃-PEG.

    • Further purify the eluted PEGylated antibody by SEC to remove any aggregates.

  • Characterization: Confirm successful conjugation and purity by SDS-PAGE and mass spectrometry.

Principle: Microbial transglutaminase (mTGase) catalyzes the formation of an isopeptide bond between the γ-carboxamide group of a glutamine (Q) residue and the primary amine of a PEG linker (amine-PEG).[2] Specific glutamine residues within the antibody sequence can be targeted, or a "Q-tag" can be engineered into the antibody for highly specific conjugation. A notable feature of this method is its ability to modify a conserved glutamine residue (Q295) in the Fc region of native antibodies after enzymatic removal of the N-glycan.[3]

Transglutaminase_PEGylation cluster_reaction Reaction Mix Ab_Gln Antibody with accessible Glutamine (Q) PEGylated_Ab PEGylated Antibody Ab_Gln->PEGylated_Ab Transamidation Amine_PEG Amine-PEG Amine_PEG->PEGylated_Ab mTGase mTGase mTGase->PEGylated_Ab

Experimental Protocol: Transglutaminase-Mediated Antibody PEGylation

Materials:

  • Antibody with an accessible glutamine residue or a Q-tag

  • Amine-PEG linker

  • Microbial Transglutaminase (mTGase)

  • Reaction Buffer: PBS, pH 7.0-8.0

  • Purification system (SEC)

Procedure:

  • Reaction Setup: Combine the antibody (e.g., at 5-10 mg/mL), Amine-PEG (at a 20-50 fold molar excess), and mTGase (at a specific activity determined by the manufacturer's instructions) in the Reaction Buffer.

  • Incubation: Incubate the reaction mixture for 2-6 hours at 37°C.

  • Purification: Purify the PEGylated antibody using SEC to remove the enzyme and excess Amine-PEG.

  • Characterization: Analyze the conjugate by SDS-PAGE and mass spectrometry to confirm conjugation and homogeneity.

Comparative Analysis of PEGylation Methods

The choice of PEGylation method depends on several factors, including the desired product homogeneity, the need to preserve a specific functional site on the antibody, and the available resources for protein engineering.

Method Target Residue(s) Specificity Homogeneity of Product Typical PEGylation Efficiency Impact on Activity
Amine-Reactive (NHS) Lysine, N-terminusLow (Random)Heterogeneous50-90%Variable, potential for loss of activity
Thiol-Reactive (Maleimide) CysteineHigh (Site-specific)Homogeneous70-95%Generally low impact if site is chosen carefully
Glycan PEGylation Fc-glycansHigh (Site-specific)Homogeneous60-80%Minimal impact on antigen binding
Sortase A-Mediated Engineered LPXTG tagVery High (Site-specific)Highly Homogeneous>90%Very low impact
Transglutaminase-Mediated Glutamine (native or tag)High (Site-specific)Homogeneous80-95%Very low impact

Note: PEGylation efficiency and impact on activity can vary significantly depending on the specific antibody, PEG reagent, and reaction conditions.

Impact of PEG Linker Properties

The properties of the PEG linker itself, such as its size and architecture (linear vs. branched), also play a crucial role in the final characteristics of the PEGylated antibody.

PEG Property Effect on Pharmacokinetics (PK) Effect on Biological Activity Considerations
Increasing PEG Size Generally increases serum half-lifeMay decrease activity due to steric hindranceLarger PEGs can be more immunogenic in some cases.[4]
Branched vs. Linear PEG Branched PEGs can provide a greater hydrodynamic radius for a given molecular weight, further extending half-life.Branched PEGs may cause more steric hindrance.The architecture can influence the overall conformation of the conjugate.

Characterization of PEGylated Antibodies

Thorough characterization of PEGylated antibodies is essential to ensure product quality, consistency, and to understand the structure-function relationship.

Experimental Protocol: Characterization Workflow

Characterization_Workflow PEGylated_Ab Purified PEGylated Antibody SDS_PAGE SDS-PAGE PEGylated_Ab->SDS_PAGE Assess MW shift & Purity SEC_MALS SEC-MALS PEGylated_Ab->SEC_MALS Determine DoP & Aggregation Mass_Spec Mass Spectrometry (MALDI-TOF or ESI-MS) PEGylated_Ab->Mass_Spec Confirm DoP & Homogeneity HIC HIC-HPLC (for ADCs) PEGylated_Ab->HIC Determine DAR Bioassay Biological Activity Assay PEGylated_Ab->Bioassay Measure Potency

5.1. SDS-PAGE:

  • Purpose: To visually confirm the increase in molecular weight upon PEGylation and to assess the purity of the conjugate.

  • Method: Run the non-PEGylated antibody and the purified PEGylated antibody on an SDS-PAGE gel. The PEGylated antibody will show a band shift to a higher molecular weight. The presence of multiple bands may indicate a heterogeneous product.

5.2. Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS):

  • Purpose: To determine the average degree of PEGylation (DoP), and to quantify the amount of monomer, aggregate, and fragment in the sample.[5]

  • Method:

    • Equilibrate an appropriate SEC column with a suitable mobile phase (e.g., PBS).

    • Inject the PEGylated antibody sample.

    • The MALS detector, in combination with a UV and a refractive index (RI) detector, allows for the absolute determination of the molar mass of the protein and the PEG components of the conjugate at each elution point, from which the DoP can be calculated.[6]

5.3. Mass Spectrometry (MALDI-TOF or ESI-MS):

  • Purpose: To determine the distribution of PEGylated species and confirm the DoP.[7]

  • Method:

    • MALDI-TOF MS: Provides a rapid analysis of the molecular weight distribution of the PEGylated antibody, showing peaks corresponding to the antibody with different numbers of attached PEG chains.

    • ESI-MS: Can provide more detailed information on the mass of the intact conjugate and, after fragmentation (e.g., in peptide mapping studies), can be used to identify the specific sites of PEGylation.

5.4. Hydrophobic Interaction Chromatography (HIC):

  • Purpose: Particularly useful for antibody-drug conjugates (ADCs), HIC can separate species with different drug-to-antibody ratios (DARs) based on the hydrophobicity conferred by the attached drug-linker.[8]

  • Method:

    • Use a HIC column and a mobile phase gradient from high to low salt concentration (e.g., ammonium sulfate).

    • Species with a higher number of hydrophobic drug-linkers will be retained longer on the column.

    • The average DAR can be calculated from the peak areas of the different species.[9]

5.5. Biological Activity Assays:

  • Purpose: To determine the impact of PEGylation on the antibody's function.

  • Method: Use a relevant in vitro or in vivo assay to measure the biological activity of the PEGylated antibody compared to the non-PEGylated parent antibody. This could include antigen-binding ELISAs, cell-based potency assays, or surface plasmon resonance (SPR) to measure binding kinetics.

Conclusion

The selection of a PEGylation strategy is a critical decision in the development of antibody-based therapeutics. While traditional amine-reactive methods are straightforward, they often yield heterogeneous products. Site-specific methods, including thiol-reactive, glycan-based, and enzymatic approaches, offer greater control and result in more homogeneous conjugates, which is highly desirable for therapeutic applications. The detailed protocols and comparative data presented in this document provide a foundation for researchers to design and execute a PEGylation strategy that best suits their antibody and therapeutic goals, and to thoroughly characterize the resulting conjugate to ensure its quality and efficacy.

References

Application Notes and Protocols for Amino-PEG2-CH2CH2-SH Hydrochloride in Crosslinking Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG2-CH2CH2-SH hydrochloride is a heterobifunctional crosslinker featuring a primary amine (-NH2) and a thiol (-SH) group separated by a short, hydrophilic polyethylene glycol (PEG) spacer. This distinct functionality at each end allows for the sequential and controlled conjugation of two different molecules, making it a valuable tool in bioconjugation and drug development. The PEG spacer enhances solubility and can reduce the immunogenicity of the resulting conjugate.[1] This crosslinker is particularly noted for its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein binder to an E3 ligase recruiter.[2][3][4]

The primary amine group can react with various electrophiles, most commonly N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[1] The thiol group provides a reactive handle for conjugation to maleimides, haloacetamides, or for surface modification of gold nanoparticles.[1]

Key Applications

  • PROTAC Synthesis: The linker connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the targeted degradation of proteins.[2][3]

  • Antibody-Drug Conjugate (ADC) Development: The linker can be used to attach a cytotoxic payload to an antibody, enabling targeted delivery to cancer cells.

  • Bioconjugation: Covalent attachment of proteins, peptides, or other biomolecules to various substrates.

  • Surface Modification: Functionalization of surfaces, such as gold nanoparticles, for diagnostic and therapeutic applications.

  • Hydrogel Formation: Crosslinking of polymers to form hydrogels for tissue engineering and drug delivery.

Quantitative Data for Crosslinking Reactions

The efficiency of crosslinking reactions using this compound depends on several factors, including pH, temperature, and the molar ratio of reactants. The following tables provide typical reaction conditions for the two reactive ends of the linker.

Table 1: Amine-Reactive Conjugation (e.g., with NHS Ester)

ParameterRecommended ConditionNotes
pH 7.2 - 8.5The reaction is more efficient at slightly alkaline pH.
Temperature 4°C - Room TemperatureLower temperatures can be used for longer incubation times to minimize protein denaturation.
Molar Ratio (Linker:Molecule) 5:1 to 20:1The optimal ratio should be determined empirically for each specific application.
Reaction Time 1 - 4 hours at RT; 4 - 12 hours at 4°CReaction progress can be monitored by analytical techniques like HPLC or SDS-PAGE.
Quenching Agent 10-50 mM Tris or GlycineAdded to stop the reaction by consuming unreacted NHS esters.

Table 2: Thiol-Reactive Conjugation (e.g., with Maleimide)

ParameterRecommended ConditionNotes
pH 6.5 - 7.5Maleimide hydrolysis increases at higher pH, reducing conjugation efficiency.
Temperature 4°C - Room TemperatureReactions are typically faster at room temperature.
Molar Ratio (Linker:Molecule) 1:1 to 5:1A slight excess of the maleimide-containing molecule is often used.
Reaction Time 1 - 4 hoursThiol-maleimide reactions are generally rapid.
Quenching Agent Free thiol (e.g., Cysteine, β-mercaptoethanol)Added to cap any unreacted maleimide groups.

Experimental Protocols

Protocol 1: Two-Step Protein-Small Molecule Conjugation

This protocol describes the conjugation of a protein (containing accessible primary amines) to a maleimide-activated small molecule drug.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • NHS-ester activated molecule (for amine reaction) or Maleimide-activated molecule (for thiol reaction)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Thiol Quenching Solution: 100 mM Cysteine in PBS

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Step 1: Reaction of the Amine Group of the Linker with an NHS-Ester Activated Molecule

  • Preparation: Dissolve this compound and the NHS-ester activated molecule in a suitable anhydrous solvent (e.g., DMSO).

  • Reaction: Mix the linker and the NHS-ester activated molecule at a desired molar ratio (e.g., 1:1.2) in the reaction solvent. Let the reaction proceed for 1-2 hours at room temperature.

  • Purification (Optional): The resulting product (Molecule-linker-SH) can be purified by chromatography if necessary.

Step 2: Conjugation of the Thiol Group to the Protein of Interest

  • Protein Preparation: If the protein does not have a free thiol, it may need to be introduced through reduction of disulfide bonds or mutation. For this protocol, we assume a maleimide-activated protein.

  • Reaction: Add the purified Molecule-linker-SH from Step 1 to the maleimide-activated protein solution in conjugation buffer at a molar ratio of 5:1 to 20:1 (linker-molecule:protein).

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add a quenching buffer (e.g., free cysteine) to a final concentration of 1-10 mM to cap any unreacted maleimide groups on the protein. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess linker and unreacted molecules using a desalting column or size-exclusion chromatography (SEC).

Protocol 2: Synthesis of a PROTAC

This protocol outlines the general steps for synthesizing a PROTAC by sequentially conjugating a target protein ligand and an E3 ligase ligand to the Amino-PEG2-CH2CH2-SH linker.

Materials:

  • Target protein ligand with a reactive group for the amine end of the linker (e.g., NHS ester).

  • E3 ligase ligand with a reactive group for the thiol end of the linker (e.g., maleimide).

  • This compound

  • Anhydrous solvents (e.g., DMF, DMSO)

  • Reaction buffers and purification reagents as needed.

Step 1: Conjugation to the Target Protein Ligand

  • Dissolve the target protein ligand (with an NHS ester) and this compound in anhydrous DMF.

  • Add a base (e.g., triethylamine) to deprotonate the amine hydrochloride.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction by LC-MS. Upon completion, purify the product (Target Ligand-Linker-SH) by preparative HPLC.

Step 2: Conjugation to the E3 Ligase Ligand

  • Dissolve the purified product from Step 1 and the E3 ligase ligand (with a maleimide group) in a suitable solvent like DMF.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the final PROTAC molecule by preparative HPLC.

Visualizations

experimental_workflow cluster_step1 Step 1: Amine Reaction cluster_step2 Step 2: Thiol Reaction cluster_purification Purification & Analysis A Amino-PEG2-CH2CH2-SH (Linker) C Reaction (pH 7.2-8.5) A->C B Molecule 1 (e.g., NHS-Ester) B->C D Intermediate: Molecule 1-Linker-SH C->D F Reaction (pH 6.5-7.5) D->F E Molecule 2 (e.g., Maleimide) E->F G Final Conjugate: Molecule 1-Linker-Molecule 2 F->G H Purification (e.g., SEC/HPLC) G->H I Characterization (e.g., MS, SDS-PAGE) H->I

Caption: A typical two-step experimental workflow for bioconjugation.

protac_pathway cluster_protac PROTAC-Mediated Protein Degradation PROTAC PROTAC (Target Ligand-Linker-E3 Ligase Ligand) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (Target) POI->Ternary Degradation Protein Degradation POI->Degradation E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitination Ternary->PolyUb Ub transfer Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->Degradation

Caption: Signaling pathway for PROTAC-mediated protein degradation.

References

Application Notes and Protocols for Thiol-Maleimide Reactions with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing thiol-maleimide conjugation reactions utilizing polyethylene glycol (PEG) linkers. This powerful bioconjugation technique is widely employed in drug development, proteomics, and material science for the precise modification of proteins, peptides, and other biomolecules.

Introduction

The thiol-maleimide reaction is a cornerstone of bioconjugation chemistry, enabling the formation of a stable covalent bond between a thiol (sulfhydryl) group, typically from a cysteine residue, and a maleimide moiety.[1][2] This Michael addition reaction is highly selective for thiols under specific pH conditions, making it ideal for targeted modifications in complex biological samples.[3][4] PEG linkers are often incorporated to enhance the solubility, stability, and pharmacokinetic properties of the resulting conjugates.[4]

Key Reaction Parameters and Optimization

Successful thiol-maleimide conjugation hinges on the careful control of several experimental parameters. Understanding their influence is critical for achieving high reaction efficiency, specificity, and stability of the final conjugate.

pH

The pH of the reaction buffer is the most critical factor governing the speed and selectivity of the thiol-maleimide reaction.

  • Optimal Range: The reaction is most efficient and selective for thiols within a pH range of 6.5 to 7.5.[3][5][6] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[3][5]

  • Below pH 6.5: The reaction rate is significantly slower due to the protonation of the thiol group, which reduces its nucleophilicity.[6]

  • Above pH 7.5: The reaction becomes less selective, with an increased likelihood of side reactions involving primary amines, such as lysine residues.[3] Additionally, the maleimide ring becomes more susceptible to hydrolysis at higher pH, rendering it unreactive towards thiols.[3][7][8]

Temperature and Reaction Time

The reaction rate is temperature-dependent.[6][9]

  • Room Temperature (20-25°C): Typically allows for rapid conjugation, often complete within 30 minutes to 2 hours.[6][10][11]

  • 4°C: Results in a slower reaction rate, which may necessitate overnight incubation (8-16 hours) to achieve high yields.[6][10][11] This can be advantageous for sensitive biomolecules that may degrade at higher temperatures.[6]

  • 37°C: Can be used to accelerate the reaction, with completion often occurring in about 30 minutes.[6][9] However, this may not be suitable for all biomolecules due to potential thermal instability.[6]

Buffers and Reagents
  • Recommended Buffers: Phosphate-buffered saline (PBS), Tris, and HEPES buffers at concentrations of 10-100 mM are commonly used.[2][6] It is crucial that these buffers are free of any thiol-containing compounds.[5][12]

  • Reducing Agents: To ensure the availability of free thiols, especially in proteins where they may exist as disulfide bonds, a reduction step is often necessary.[2][5]

    • TCEP (Tris(2-carboxyethyl)phosphine): This is the preferred reducing agent as it is highly effective and does not contain a thiol group itself, meaning it does not need to be removed prior to the conjugation reaction.[5][12]

    • DTT (Dithiothreitol): While a potent reducing agent, it contains thiol groups and any excess must be removed before adding the maleimide-PEG linker to prevent it from competing with the target molecule.[5][12]

  • Chelating Agents: The inclusion of a chelating agent like EDTA (1-5 mM) in the reaction buffer can help prevent the metal-catalyzed oxidation of thiols to disulfide bonds.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for the thiol-maleimide reaction, compiled from various sources.

Parameter Condition Effect on Reaction Reference(s)
pH < 6.5Slow reaction rate[6]
6.5 - 7.5Optimal rate and high selectivity for thiols[3][5][6]
> 7.5Decreased selectivity (reaction with amines), increased maleimide hydrolysis[3][7][8]
Temperature 4°CSlower reaction (overnight incubation may be required)[6][10][11]
Room Temp (20-25°C)Faster reaction (typically 0.5 - 2 hours)[6][10][11]
37°CAccelerated reaction (~30 minutes)[6][9]
Reactant Molar Ratio Maleimide-PEG : Thiol10:1 to 20:1[5][10][11]

Experimental Protocols

Protocol 1: General Protein-PEG Conjugation

This protocol outlines a general procedure for conjugating a maleimide-functionalized PEG linker to a protein containing free cysteine residues.

Materials:

  • Protein solution (1-10 mg/mL in a suitable buffer)

  • Maleimide-PEG linker

  • Reaction Buffer: Degassed PBS, Tris, or HEPES buffer, pH 7.0-7.5, containing 1-5 mM EDTA.[2][5]

  • Reducing Agent (optional): TCEP solution

  • Quenching Reagent: Cysteine or β-mercaptoethanol

  • Anhydrous DMSO or DMF for dissolving the Maleimide-PEG linker.[2][5]

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[2]

    • (Optional) If disulfide bond reduction is required, add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-60 minutes at room temperature.[5]

  • Maleimide-PEG Preparation:

    • Immediately before use, dissolve the Maleimide-PEG linker in a minimal amount of anhydrous DMSO or DMF to create a stock solution.[2][3]

  • Conjugation Reaction:

    • Add a 10 to 20-fold molar excess of the Maleimide-PEG solution to the protein solution.[5][10][11]

    • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, with gentle mixing.[6][10][11] Protect from light if using a fluorescently labeled PEG.

  • Quenching:

    • (Optional) To quench any unreacted maleimide groups, add a small molecule thiol like cysteine or β-mercaptoethanol to the reaction mixture.[5]

  • Purification:

    • Purify the PEG-conjugated protein from excess reagents and byproducts using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).[5][10][11]

Protocol 2: Quantification of Free Thiols (Ellman's Test)

It is often necessary to determine the concentration of free thiols in a protein solution before proceeding with the conjugation reaction. Ellman's reagent (DTNB) can be used for this purpose.[5]

Materials:

  • Protein sample

  • Ellman's Reagent Solution (DTNB in a suitable buffer)

  • Reaction Buffer (e.g., PBS, pH 7.2)

  • Spectrophotometer

Procedure:

  • Prepare a standard curve using a known concentration of a thiol-containing compound (e.g., cysteine).

  • Add the protein sample to the reaction buffer.

  • Add Ellman's Reagent Solution to the protein sample and the standards.

  • Incubate at room temperature for a short period (e.g., 15 minutes).

  • Measure the absorbance at 412 nm.

  • Calculate the concentration of free thiols in the protein sample by comparing its absorbance to the standard curve.

Stability of the Thiol-Maleimide Linkage

The resulting thiosuccinimide linkage is generally stable; however, it can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione in vivo.[1][13] This can lead to the premature cleavage of the conjugate.[1] Strategies to enhance stability include the hydrolysis of the thiosuccinimide ring after conjugation or the use of next-generation maleimides.[1][3]

Troubleshooting Common Issues

Problem Potential Cause Solution Reference(s)
Low or no conjugation Maleimide hydrolysisPrepare maleimide solutions fresh in anhydrous solvent; avoid aqueous storage.[3][5]
Thiol oxidationDegas buffers, add EDTA, and ensure disulfide bonds are reduced.[2][5]
Incorrect pHEnsure the reaction buffer is within the optimal pH range of 6.5-7.5.[3][5][6]
Side reactions Reaction with aminesMaintain the pH below 7.5.[3]
Thiazine formationAvoid using N-terminal cysteines for conjugation if possible; consider conjugation at a lower pH (~5.0) or acetylation of the N-terminus.[14][15]

Visualizations

Thiol_Maleimide_Reaction_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Protein Thiol-containing Protein/Peptide Reduce Disulfide Bond Reduction (TCEP) Protein->Reduce if needed Mix Combine Reactants (pH 6.5-7.5 Buffer) Reduce->Mix PEG_Maleimide Maleimide-PEG Linker Solvent Anhydrous DMSO/DMF PEG_Maleimide->Solvent Solvent->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench Reaction (optional) Incubate->Quench Purify Purification (e.g., SEC) Quench->Purify Conjugate Purified Protein-PEG Conjugate Purify->Conjugate

Caption: Experimental workflow for thiol-maleimide conjugation with PEG linkers.

Caption: Reaction mechanism of thiol-maleimide conjugation.

pH_Effects_on_Thiol_Maleimide_Reaction pH_Range Reaction pH Low_pH < 6.5 Optimal_pH 6.5 - 7.5 High_pH > 7.5 Slow_Reaction Slow Reaction Rate (Protonated Thiol) Low_pH->Slow_Reaction leads to Optimal_Reaction Optimal Rate & High Thiol Selectivity Optimal_pH->Optimal_Reaction results in Side_Reactions Side Reactions: - Amine Conjugation - Maleimide Hydrolysis High_pH->Side_Reactions promotes

References

Troubleshooting & Optimization

Technical Support Center: Optimizing PROTAC Linker Length with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the polyethylene glycol (PEG) linker length in Proteolysis Targeting Chimeras (PROTACs).

Troubleshooting Guide

This section addresses specific issues that may arise during PROTAC development, with a focus on challenges related to PEG linker design.

Problem 1: My PROTAC shows high binding affinity to the target protein and E3 ligase in binary assays, but it fails to induce target degradation in cells.

  • Potential Cause 1: Suboptimal Linker Length or Rigidity

    • Explanation: The PEG linker may be too short, causing steric hindrance that prevents the formation of a stable ternary complex (Target-PROTAC-E3 Ligase).[1][2][3] Conversely, a linker that is too long or overly flexible might lead to an unstable complex where ubiquitination sites are not accessible.[4][][6]

    • Troubleshooting Steps:

      • Synthesize a library of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG4, PEG6 units) to empirically determine the optimal length.[7][8]

      • Evaluate the degradation efficiency of each new compound using Western Blotting.

      • Consider incorporating more rigid elements into the linker, such as piperazine or triazole groups, to reduce conformational flexibility which can sometimes be an issue with highly flexible PEG chains.[9][10]

  • Potential Cause 2: Unfavorable Ternary Complex Conformation

    • Explanation: Even if a ternary complex forms, the linker might orient the target protein in a way that its lysine residues are not accessible to the E2 ubiquitin-conjugating enzyme, thus preventing ubiquitination.[1][11]

    • Troubleshooting Steps:

      • Perform an in-vitro ubiquitination assay to confirm if the target protein is being ubiquitinated.[11] Lack of ubiquitination despite complex formation points to a geometric problem.

      • Redesign the linker to alter the relative orientation of the two proteins. This can involve changing the linker attachment points on the warhead or the E3 ligase ligand.[3][]

  • Potential Cause 3: Poor Physicochemical Properties

    • Explanation: The hydrophilic nature of PEG linkers can sometimes hinder passive cell permeability, preventing the PROTAC from reaching its intracellular target in sufficient concentrations.[1][13]

    • Troubleshooting Steps:

      • Assess cell permeability using standard assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 assays.[7]

      • Synthesize PROTACs with more hydrophobic linkers (e.g., alkyl chains) or hybrid alkyl-PEG linkers to improve cell uptake.[3][13]

Problem 2: I am observing a significant "hook effect," where degradation efficiency decreases at higher PROTAC concentrations.

  • Potential Cause: Formation of Unproductive Binary Complexes

    • Explanation: The hook effect occurs when high concentrations of a PROTAC favor the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) over the productive ternary complex required for degradation.[1][11][14] While inherent to the PROTAC mechanism, its severity can be influenced by the linker.

    • Troubleshooting Steps:

      • Enhance Ternary Complex Cooperativity: A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second.[11][14] This stabilizes the ternary complex and can mitigate the hook effect. Systematically varying linker length and composition is the primary way to explore and optimize cooperativity.

      • Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially reducing the formation of binary complexes.[1]

      • Use Biophysical Assays: Employ techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the cooperativity of your PROTAC series.[15] This data can guide the rational design of linkers that favor ternary complex stability.

Problem 3: My PROTAC is causing degradation of off-target proteins.

  • Potential Cause: Linker-Induced Neo-Interfaces

    • Explanation: The linker itself can create new protein-protein interaction surfaces within the ternary complex, sometimes leading to the degradation of proteins that are structurally similar to the intended target or that interact with the recruited E3 ligase.[7]

    • Troubleshooting Steps:

      • Alter Linker Length and Composition: Changing the linker can disrupt these unintended interactions. For example, extending a PEG linker by a single unit was shown to abolish HER2 degradation while maintaining EGFR degradation for a selective PROTAC.[16]

      • Perform Proteome-Wide Analysis: Use mass spectrometry-based proteomics to identify which off-target proteins are being degraded.[7] This can provide insights into the nature of the unintended interactions.

      • Confirm Warhead Selectivity: Ensure that the warhead itself is highly selective for the intended target protein.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the PEG linker in a PROTAC?

A PROTAC is a heterobifunctional molecule with a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[11][13] The linker's crucial role is to bridge the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex.[2][4] This proximity is essential for the E3 ligase to transfer ubiquitin to the target protein, marking it for proteasomal degradation.[4] PEG linkers are commonly used due to their hydrophilicity (which can improve solubility), biocompatibility, and the ease with which their length can be systematically varied.[2][][17]

Q2: How does PEG linker length critically impact PROTAC efficacy?

Linker length is a critical parameter that must be optimized for each specific target and E3 ligase pair.[11][18]

  • Too Short: A short linker can cause steric hindrance, physically preventing the target protein and E3 ligase from binding simultaneously to the PROTAC.[4][]

  • Too Long: A long linker can result in an overly flexible and unstable ternary complex, failing to hold the two proteins in a productive orientation for efficient ubiquitination.[4][] This increased flexibility can also lead to an entropic penalty upon binding, reducing the stability of the ternary complex.[18]

  • Optimal Length: An optimal linker length ensures the correct spatial distance and orientation between the two proteins, promoting a stable and productive ternary complex conformation.[][6]

Q3: Besides length, what other properties of a PEG linker are important?

While length is paramount, other linker properties also significantly influence PROTAC performance. The chemical composition of the linker affects solubility, cell permeability, and metabolic stability.[11][] For instance, the inclusion of ether oxygens in PEG linkers increases hydrophilicity compared to pure alkyl chains.[3] Linker flexibility also plays a key role; while some flexibility is needed to allow the PROTAC to adopt a favorable conformation, excessive flexibility can be detrimental.[13][18]

Q4: Is there a universal "optimal" PEG linker length for all PROTACs?

No, the optimal linker length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[4][11] For example, studies have shown that for ERα degradation, a 16-atom linker was optimal, while for p38α, a 15-17 atom linker was most effective.[4][11] For other targets, much shorter or longer linkers have been found to be optimal.[3][16]

Data Presentation: Impact of Linker Length on PROTAC Efficacy

The following tables summarize quantitative data from published studies, illustrating how PEG linker length affects degradation efficacy, measured by DC₅₀ (the concentration for 50% degradation) and Dₘₐₓ (the maximum percentage of degradation).

Table 1: Degradation of Estrogen Receptor α (ERα)

PROTAC CompoundLinker TypeLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
Compound APEG12>1000<20
Compound B PEG 16 ~100 >90
Compound CPEG20>1000<30
Data synthesized from literature reports indicating a distinct optimal length for ERα degradation.[][11][20]

Table 2: Degradation of p38α

PROTAC CompoundLinker TypeLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
Compound XPEG/Alkyl13>500~40
Compound Y PEG/Alkyl 16 ~50 >85
Compound ZPEG/Alkyl19>500~50
Data synthesized from literature reports highlighting the importance of linker optimization for kinase targets.[4][11]

Experimental Protocols

1. Western Blot for Protein Degradation Assessment

This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.[2]

  • Cell Culture and Treatment:

    • Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a dose-response range of your PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6, 12, or 24 hours).[13]

  • Cell Lysis:

    • Aspirate the media and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

    • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein.

  • Protein Quantification, SDS-PAGE, and Transfer:

    • Determine protein concentration using a BCA assay.

    • Normalize protein amounts, add Laemmli buffer, and boil samples at 95°C for 5 minutes.

    • Load samples onto an SDS-PAGE gel and run to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour.

    • Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Data Analysis:

    • Develop the blot using an enhanced chemiluminescent (ECL) substrate and image the results.

    • Quantify the band intensities using image analysis software. Normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine Dₘₐₓ and plot the dose-response curve to calculate the DC₅₀ value.[7]

2. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This assay is used to verify that the PROTAC is physically bridging the target protein and the E3 ligase.

  • Cell Treatment and Lysis:

    • Treat cells with the PROTAC at an effective concentration and a vehicle control for a short duration (e.g., 1-4 hours).

    • Lyse the cells using a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40) with protease inhibitors.

  • Immunoprecipitation:

    • Pre-clear the lysate with Protein A/G magnetic beads.

    • Incubate the cleared lysate with an antibody against the E3 ligase (or a tag on the E3 ligase) overnight at 4°C.

    • Add Protein A/G beads to capture the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[7]

  • Elution and Western Blot:

    • Elute the bound proteins from the beads by boiling in Laemmli buffer.

    • Analyze the eluates by Western blot using an antibody against the target protein.

    • An increased signal for the target protein in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.[7]

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cell Cytoplasm PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3 E3 Ligase E3->Ternary_Complex Binds Ternary_Complex->PROTAC Released PolyUb_POI Poly-ubiquitinated Target Protein Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->Ub Recycled Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degradation

Caption: The PROTAC mechanism of action leading to targeted protein degradation.

PROTAC_Optimization_Workflow Start Start: Define Target (POI) and E3 Ligase Design Design & Synthesize PROTAC Library (Varying PEG Linker Lengths) Start->Design Screen Primary Screen: Western Blot for Target Degradation (DC50/Dmax) Design->Screen Decision Degradation Observed? Screen->Decision Optimize Secondary Assays: - Ternary Complex Formation (Co-IP) - Cell Permeability (PAMPA) - Off-Target Analysis Decision->Optimize Yes Redesign Troubleshoot & Redesign: - Modify Linker Composition - Change Attachment Points Decision->Redesign No Lead_Opt Lead Optimization Optimize->Lead_Opt Redesign->Design

Caption: Experimental workflow for optimizing PROTAC PEG linker length.

Troubleshooting_Tree Start Problem: No/Poor Degradation Check_Binary Binary Binding Confirmed? Start->Check_Binary Check_Ligands Re-evaluate Warhead/E3 Ligand Check_Binary->Check_Ligands No Check_Ternary Assess Ternary Complex Formation (Co-IP) Check_Binary->Check_Ternary Yes Ternary_Forms Complex Forms? Check_Ternary->Ternary_Forms No_Ternary Cause: Suboptimal Linker Solution: Synthesize Linker Length Library Ternary_Forms->No_Ternary No Check_Ub Assess Ubiquitination (in-vitro assay) Ternary_Forms->Check_Ub Yes Ub_Happens Ubiquitination? Check_Ub->Ub_Happens No_Ub Cause: Poor Geometry Solution: Change Linker Attachment Points Ub_Happens->No_Ub No Check_Perm Assess Cell Permeability (PAMPA/Caco-2) Ub_Happens->Check_Perm Yes Perm_Good Permeable? Check_Perm->Perm_Good No_Perm Cause: Poor Permeability Solution: Modify Linker (e.g., add alkyl chain) Perm_Good->No_Perm No Other_Issue Investigate Other Issues: (e.g., Proteasome function, PROTAC stability) Perm_Good->Other_Issue Yes

Caption: Decision tree for troubleshooting ineffective PROTACs.

References

Technical Support Center: Troubleshooting Low Yield in Amino-PEG2-CH2CH2-SH Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals experiencing low yields in reactions involving "Amino-PEG2-CH2CH2-SH hydrochloride". This bifunctional linker possesses a primary amine and a terminal thiol, enabling a wide range of bioconjugation strategies. However, achieving high yields can be challenging due to the distinct reactivity and potential side reactions of each functional group. This guide provides a structured troubleshooting framework in a question-and-answer format to help you identify and resolve common issues.

Frequently Asked Questions (FAQs) & Troubleshooting

General Issues

Q1: My overall reaction yield is consistently low. Where should I start troubleshooting?

Low overall yield can stem from issues with either the amine or the thiol reaction, or degradation of the linker itself. A logical first step is to determine which conjugation step is underperforming.

  • Analyze Intermediates: If your synthesis is a two-step process (e.g., reacting the amine first, followed by the thiol), try to isolate and characterize the intermediate product. This will pinpoint the problematic reaction.

  • Assess Linker Integrity: Ensure the "this compound" linker is not degraded. Verify its purity and storage conditions. It should be stored at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from moisture and light.[1]

Below is a troubleshooting workflow to help you diagnose the issue:

Low_Yield_Troubleshooting start Low Overall Yield check_linker 1. Verify Linker Integrity (Purity, Storage) start->check_linker two_step Is it a two-step reaction? check_linker->two_step isolate_intermediate 2. Isolate & Characterize Intermediate two_step->isolate_intermediate Yes one_step Analyze Final Product & Reaction Components two_step->one_step No amine_issue Troubleshoot Amine Reaction isolate_intermediate->amine_issue Intermediate yield low thiol_issue Troubleshoot Thiol Reaction isolate_intermediate->thiol_issue Intermediate yield good, final yield low both_issues Troubleshoot Both Reactions one_step->both_issues EDC_NHS_Workflow start Carboxyl-containing Molecule activation 1. Activation (EDC/NHS, pH 4.5-6.0) start->activation purification1 2. Desalting (optional) activation->purification1 coupling 3. Coupling with Amino-PEG-SH (pH 7.0-8.5) purification1->coupling quenching 4. Quenching (e.g., Tris) coupling->quenching purification2 5. Final Purification (e.g., SEC) quenching->purification2 end Final Conjugate purification2->end Thiol_Maleimide_Workflow start Thiol-containing Intermediate check_thiol 1. Ensure Free Thiol (Reduce with TCEP if needed) start->check_thiol conjugation 2. Conjugate with Maleimide (pH 6.5-7.5) check_thiol->conjugation purification 3. Purify Final Conjugate (e.g., SEC) conjugation->purification end Final Product purification->end

References

preventing disulfide bond formation with "Amino-PEG2-CH2CH2-SH hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Amino-PEG2-CH2CH2-SH hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing disulfide bond formation and to offer troubleshooting support for experiments involving this linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker containing a primary amine, a two-unit polyethylene glycol (PEG) spacer, and a terminal thiol group (sulfhydryl group). The hydrochloride salt enhances its solubility in aqueous solutions. Its primary applications are in bioconjugation, particularly as a linker for Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein-binding ligand to an E3 ligase-binding ligand.[1] It is also used for surface modification of nanoparticles, pegylation of proteins and peptides, and in drug delivery systems.

Q2: Why is my this compound forming disulfide bonds?

The terminal thiol group (-SH) on the molecule is susceptible to oxidation, especially in the presence of oxygen. This oxidation process leads to the formation of a disulfide bond (S-S) between two molecules of the linker, resulting in a homodimer. This dimerization can significantly impact the efficiency of your intended conjugation reaction.

Q3: What factors promote disulfide bond formation?

Several factors can accelerate the oxidation of thiols to disulfides:

  • Presence of Oxygen: Dissolved oxygen in reaction buffers is a primary oxidant.

  • Higher pH: At pH values above 7.5-8.0, the thiol group is more likely to be in its deprotonated, thiolate anion form (R-S⁻), which is more susceptible to oxidation.

  • Presence of Metal Ions: Certain metal ions can catalyze the oxidation of thiols.

  • Improper Storage and Handling: Frequent freeze-thaw cycles and exposure to air and moisture can promote oxidation.[1][2]

Q4: How can I detect the presence of disulfide bonds in my this compound sample?

Several analytical techniques can be employed to detect the formation of the disulfide dimer:

  • Mass Spectrometry (MS): This is a direct method to observe the mass of the dimer, which will be approximately double the mass of the monomer.

  • High-Performance Liquid Chromatography (HPLC): A new peak corresponding to the dimer will appear in the chromatogram, typically with a different retention time than the monomer.

  • Ellman's Reagent Assay: This colorimetric assay quantifies the concentration of free thiols in a solution. A lower-than-expected concentration of free thiols indicates that some of the linker has formed disulfide bonds.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no conjugation to my target molecule. Disulfide bond formation in the linker stock solution. Before use, treat the linker solution with a reducing agent like TCEP to cleave any disulfide bonds. (See Protocol 2).
Oxidation of the thiol during the reaction. Degas all buffers thoroughly and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
Incorrect pH of the reaction buffer. For reactions targeting the thiol group (e.g., with maleimides), maintain a pH between 6.5 and 7.5 to balance thiol reactivity and stability.[3]
Variability in experimental results. Inconsistent quality of the linker due to improper storage. Aliquot the linker upon receipt and store desiccated at -20°C or -80°C.[1][2] Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[4][5][6]
Degradation of the linker stock solution over time. Prepare fresh stock solutions for critical experiments. Avoid repeated freeze-thaw cycles.[1][2][7]
Appearance of an unexpected peak in HPLC analysis. Dimerization of the linker. Confirm the identity of the peak by mass spectrometry. If it corresponds to the dimer, implement preventative measures or a pre-reaction reduction step.

Experimental Protocols

Protocol 1: Proper Storage and Handling of this compound

Objective: To minimize the oxidation of the thiol group during storage and handling.

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Inert gas (e.g., argon or nitrogen)

  • Sealed vials with septa

  • Syringes

Procedure:

  • Upon receipt, store the solid this compound at -20°C, desiccated and protected from light.[1]

  • To prepare a stock solution, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[4][5][6]

  • Under an inert atmosphere, dissolve the linker in anhydrous DMSO or DMF to the desired concentration (e.g., 100 mM).[4][6]

  • Aliquot the stock solution into smaller, single-use volumes in sealed vials with septa.

  • Flush the headspace of each vial with inert gas before sealing.

  • Store the aliquoted stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2]

  • When using a stock solution, use a syringe to withdraw the required volume through the septum to minimize exposure to air.[4][5][6]

Protocol 2: Reduction of Disulfide Bonds in an this compound Solution

Objective: To cleave any disulfide dimers that may have formed in a stock solution prior to its use in a conjugation reaction.

Materials:

  • This compound stock solution

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Degassed reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.2)

Procedure:

  • Prepare a stock solution of TCEP (e.g., 100 mM in degassed water).

  • To your this compound solution, add TCEP to a final concentration of 5-10 mM.

  • Incubate the mixture at room temperature for 15-30 minutes.

  • The reduced linker solution is now ready for use in your conjugation reaction. It is not necessary to remove the TCEP if the subsequent reaction is compatible with it (e.g., thiol-maleimide conjugation).

Protocol 3: Quantification of Free Thiols using Ellman's Reagent

Objective: To determine the concentration of free sulfhydryl groups in a solution of this compound.

Materials:

  • Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)

  • Reaction Buffer (0.1 M sodium phosphate, 1 mM EDTA, pH 8.0)

  • This compound solution (unknown sample)

  • Cysteine or another standard thiol for generating a standard curve (optional)

  • Spectrophotometer

Procedure:

  • Prepare a 4 mg/mL solution of Ellman's Reagent in the Reaction Buffer.

  • For each sample and blank, add 50 µL of the Ellman's Reagent solution to 2.5 mL of the Reaction Buffer in a cuvette.

  • Add 250 µL of your this compound solution to the cuvette. For the blank, add 250 µL of the buffer used to dissolve your linker.

  • Mix gently and incubate at room temperature for 15 minutes.

  • Measure the absorbance at 412 nm.

  • The concentration of free thiols can be calculated using the Beer-Lambert law (Absorbance = ε * c * l), where ε (the molar extinction coefficient of the TNB²⁻ product) is 14,150 M⁻¹cm⁻¹.

Visualizations

Disulfide_Bond_Formation cluster_0 Prevention Strategies cluster_1 Thiol Oxidation Pathway cluster_2 Remediation storage Proper Storage (-20°C / -80°C, Desiccated) thiol1 Amino-PEG-SH storage->thiol1 handling Inert Atmosphere (Argon or Nitrogen) handling->thiol1 ph_control Optimal pH (6.5 - 7.5) ph_control->thiol1 degas Degassed Buffers degas->thiol1 oxidizing Oxidizing Conditions (O2, High pH) thiol2 Amino-PEG-SH dimer Amino-PEG-S-S-PEG-Amino (Inactive Dimer) oxidizing->dimer reducing Reducing Agent (e.g., TCEP) dimer->reducing thiol_regen1 Amino-PEG-SH reducing->thiol_regen1 thiol_regen2 Amino-PEG-SH reducing->thiol_regen2

Caption: Logical workflow for preventing and reversing disulfide bond formation.

Experimental_Workflow start Start: Amino-PEG-SH Stock Solution check_quality Optional: Quantify Free Thiols (Ellman's Assay) start->check_quality reduce Reduce Disulfide Bonds (TCEP Treatment) check_quality->reduce [Disulfides Detected] conjugate Bioconjugation Reaction (Degassed Buffers, pH 6.5-7.5) check_quality->conjugate [No/Low Disulfides] reduce->conjugate purify Purification of Conjugate conjugate->purify analyze Analysis (MS, HPLC) purify->analyze end End: Purified Conjugate analyze->end

Caption: Recommended experimental workflow for using this compound.

References

Technical Support Center: Self-Assembled Monolayers (SAMs) with Thiol Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with self-assembled monolayers using thiol linkers.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the quality of a thiol-based SAM?

A1: The quality of a self-assembled monolayer is influenced by several experimental factors. The most critical include the cleanliness of the substrate, the purity of the thiol, the choice of solvent, the concentration of the thiol solution, and the immersion time.[1][2] Temperature and the presence of oxygen can also play a significant role.[1]

Q2: How long should I immerse my substrate in the thiol solution?

A2: While significant surface coverage can be achieved within minutes to hours, a typical incubation period of 12 to 24 hours in a 1 mM thiol solution is recommended to allow for the monolayer to equilibrate and form a well-ordered structure.[2][3][4] Some studies suggest that the SAM structure can continue to improve for up to 7-10 days.[1][2]

Q3: What is the ideal solvent for forming thiol SAMs?

A3: Ethanol is the most commonly used solvent due to its ability to dissolve a wide range of thiols, its availability in high purity, and its relatively low toxicity.[2][3] However, the choice of solvent can impact the kinetics of SAM formation and the final structure of the monolayer.[1][2] Nonpolar solvents like heptane or hexane may lead to faster initial adsorption but can result in a less organized SAM compared to those formed in ethanol.[1][2]

Q4: Can I reuse my thiol solution?

A4: It is generally not recommended to reuse thiol solutions. The concentration of the thiol will decrease after use, and the solution can become contaminated, which can negatively impact the quality and reproducibility of your SAMs. For optimal results, always use a fresh solution for each experiment.

Q5: How stable are thiol SAMs on gold substrates?

A5: Thiol SAMs on gold are relatively stable; however, they can degrade over time.[5] The gold-thiolate bond can be susceptible to oxidation, especially when exposed to air, water, and light.[6] The stability of the SAM is also dependent on factors such as the length of the alkyl chain (longer chains generally provide more stability), the presence of defects, and the temperature.[7][8][9] For instance, 1-octanethiol on a copper surface has been shown to decompose at 80°C.[10]

Troubleshooting Guides

Problem: Poor or Incomplete Monolayer Formation

This section addresses common issues that lead to poor quality or incomplete SAMs, characterized by inconsistent surface coverage, high defect density, or incorrect molecular orientation.

Q: My SAM appears disordered and has a high number of defects. What could be the cause?

A: A disordered monolayer can result from several factors. Follow this troubleshooting guide to identify the potential source of the problem.

Step 1: Verify Substrate Cleanliness

Contaminants on the substrate surface can hinder the adsorption of thiol molecules, leading to a disordered and incomplete monolayer.[3]

  • Question: How did you clean your substrate?

  • Answer: A rigorous cleaning procedure is essential. For gold substrates, common methods include cleaning with piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) or using an oxygen plasma cleaner.[1] Ensure that the substrate is used within a short time after cleaning (ideally less than an hour) to prevent re-contamination from the atmosphere.[1]

Step 2: Assess Thiol Purity and Handling

Impurities in the thiol solution, even at low levels, can co-adsorb on the substrate surface and disrupt the ordering of the SAM.[4]

  • Question: What is the purity of your thiol?

  • Answer: Use the highest purity thiols available.[4] Impurities, such as molecules with shorter chains or different functional groups, can introduce defects into the monolayer.[4] Also, ensure proper storage and handling of thiols to prevent oxidation and contamination.

Step 3: Evaluate Solvent and Solution Preparation

The choice of solvent and the preparation of the thiol solution are critical for successful SAM formation.[1][2]

  • Question: What solvent are you using, and how did you prepare the solution?

  • Answer: For most applications, 200 proof ethanol is recommended.[11][12] Ensure the solvent is anhydrous and of high purity. When preparing the solution, sonication for 5-10 minutes can help to fully dissolve the thiol.[12] For thiols with acidic or basic terminal groups, adjusting the pH of the solution may be necessary.[11][12]

Step 4: Review Incubation Time and Thiol Concentration

The formation of a well-ordered SAM is a dynamic process that requires sufficient time and an appropriate concentration of thiol molecules.

  • Question: What were your incubation time and thiol concentration?

  • Answer: A common starting point is a 1 mM thiol solution with an incubation time of 12-24 hours.[2][3][4] Lower concentrations require significantly longer immersion times to achieve a well-ordered monolayer.[1][2] While an initial layer forms rapidly, the subsequent ordering and reduction of defects is a slower process.[2]

Problem: Poor Reproducibility

Q: I am getting inconsistent results between experiments. Why?

A: Poor reproducibility is often due to subtle variations in experimental conditions.

Step 1: Standardize Your Protocol

Ensure that every step of your process, from substrate cleaning to the final rinsing and drying, is performed consistently.

  • Question: Are you following a standardized, documented protocol?

  • Answer: Document all experimental parameters, including cleaning procedures, solution concentrations, incubation times, temperatures, and rinsing steps. Even minor deviations can lead to different outcomes.

Step 2: Control Environmental Factors

Factors such as temperature and exposure to ambient light and air can affect SAM formation and stability.

  • Question: Are you controlling the environment during SAM formation and storage?

  • Answer: Perform the self-assembly in a controlled environment. Minimizing exposure to oxygen and light can prevent oxidative damage to the thiol molecules and the SAM.[1][6][13] Storing samples under an inert atmosphere (e.g., nitrogen or argon) can improve reproducibility and longevity.[3]

Quantitative Data Summary

ParameterRecommended Value/RangeNotesReferences
Thiol Concentration 1 µM - 5 mM1 mM is a common starting concentration. Lower concentrations require longer incubation times.[2][3][12]
Incubation Time 12 - 48 hoursLonger times can lead to better monolayer packing and fewer defects.[1][2][12]
Solvent 200 Proof EthanolHigh purity is crucial. Other solvents can be used but may affect SAM quality.[3][11][12]
Substrate Roughness ~0.3 - 0.7 nm (rms)For template-stripped gold, indicating a very smooth surface.[1]
Surface Density ~4.5 x 10¹⁴ molecules/cm²For a densely packed alkanethiol SAM on gold.[1][2]

Key Experimental Protocols

Protocol 1: Gold Substrate Cleaning with Piranha Solution

Caution: Piranha solution is extremely corrosive and reactive. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Work in a fume hood.

  • Prepare Piranha Solution: In a clean glass beaker inside a fume hood, slowly add 1 part 30% hydrogen peroxide (H₂O₂) to 3 parts concentrated sulfuric acid (H₂SO₄). Always add the peroxide to the acid. The solution will become very hot.

  • Substrate Immersion: Using acid-resistant tweezers, carefully immerse the gold substrate in the warm piranha solution.

  • Cleaning: Leave the substrate in the solution for 10-15 minutes.

  • Rinsing: Carefully remove the substrate and rinse thoroughly with copious amounts of deionized water.

  • Drying: Dry the substrate under a stream of high-purity nitrogen or argon gas.

  • Immediate Use: Use the cleaned substrate immediately for SAM formation to prevent re-contamination.[1]

Protocol 2: Thiol SAM Formation on Gold
  • Prepare Thiol Solution: Prepare a 1 mM solution of the desired thiol in 200 proof ethanol.[12] Sonicate the solution for 5-10 minutes to ensure the thiol is completely dissolved.[12]

  • Substrate Immersion: Place the freshly cleaned gold substrate in a clean glass container. Add enough thiol solution to completely submerge the substrate.

  • Incubation: Seal the container to minimize solvent evaporation and contamination. If possible, purge the container with an inert gas like nitrogen or argon.[3][12] Allow the self-assembly to proceed for 12-24 hours at room temperature in a dark, vibration-free environment.[12]

  • Rinsing: After incubation, remove the substrate from the thiol solution. Rinse it thoroughly with fresh ethanol to remove any non-chemisorbed (physisorbed) molecules.[3]

  • Drying: Dry the SAM-coated substrate with a gentle stream of nitrogen or argon gas.[3]

  • Storage: Store the sample in a clean, dry environment, preferably under an inert atmosphere, until characterization or use.

Visualizations

experimental_workflow sub_prep Substrate Preparation (e.g., Piranha Clean) incubation Incubation (12-24h in Thiol Solution) sub_prep->incubation thiol_sol Thiol Solution Preparation (1 mM in EtOH) thiol_sol->incubation rinsing Rinsing (with fresh Ethanol) incubation->rinsing drying Drying (Nitrogen Stream) rinsing->drying characterization Characterization / Use drying->characterization

Caption: General experimental workflow for thiol SAM formation.

troubleshooting_workflow start Poor SAM Quality q1 Is the substrate clean? start->q1 a1_no Re-clean Substrate (Piranha/Plasma) q1->a1_no No q2 Is the thiol pure? q1->q2 Yes a1_yes Clean Substrate a1_no->q1 a2_no Use High Purity Thiol q2->a2_no No q3 Correct solvent, concentration, and incubation time? q2->q3 Yes a2_yes High Purity Thiol a2_no->q2 a3_no Adjust Parameters (e.g., 1mM, 12-24h, EtOH) q3->a3_no No end_node Well-formed SAM q3->end_node Yes a3_yes Optimized Parameters a3_no->q3

Caption: Troubleshooting decision tree for poor SAM quality.

influencing_factors center SAM Quality sub_clean Substrate Cleanliness center->sub_clean thiol_purity Thiol Purity center->thiol_purity solvent Solvent Choice center->solvent concentration Concentration center->concentration time Immersion Time center->time temperature Temperature center->temperature

Caption: Key factors influencing the quality of SAM formation.

References

Technical Support Center: Enhancing the Stability of Amino-PEG2-CH2CH2-SH Hydrochloride Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of "Amino-PEG2-CH2CH2-SH hydrochloride" conjugates.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, purification, and storage of this compound conjugates.

Problem 1: Low or No Free Thiol Detected After Conjugation or Storage

  • Question: I have performed a conjugation reaction with this compound, but Ellman's assay shows a very low or zero concentration of free thiols. What could be the reason?

  • Answer: This is a common issue that can arise from the oxidation of the thiol group. The sulfhydryl (-SH) group is susceptible to oxidation, which can lead to the formation of disulfide bonds (-S-S-). This can occur between two PEG linker molecules or between the PEG linker and a cysteine residue in your protein of interest. Oxidation is often accelerated by exposure to air (oxygen), the presence of metal ions, and a pH above 7.0.

    To mitigate this, consider the following:

    • Degas Buffers: Use buffers that have been thoroughly degassed to remove dissolved oxygen.

    • Work Under Inert Gas: If possible, perform your conjugation and purification steps under an inert atmosphere, such as nitrogen or argon.

    • Add a Reducing Agent: In some cases, a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) can be added to the reaction mixture to prevent disulfide bond formation. However, be cautious as this may interfere with desired disulfide bonds in your target molecule.

    • Control pH: Maintain the pH of your reaction and storage buffers in the slightly acidic to neutral range (pH 6.5-7.2) to minimize the deprotonation of the thiol group, which makes it more susceptible to oxidation.

Problem 2: Conjugate Aggregation and Precipitation

  • Question: My purified Amino-PEG2-CH2CH2-SH conjugate is showing signs of aggregation and is precipitating out of solution. How can I prevent this?

  • Answer: Aggregation can be a significant challenge, particularly with protein conjugates. It can be caused by several factors, including:

    • Intermolecular Disulfide Bonds: As mentioned above, oxidation can lead to the formation of disulfide bonds between conjugate molecules, resulting in aggregation.

    • Hydrophobic Interactions: The PEG chain is generally hydrophilic, but the conjugated molecule might have exposed hydrophobic patches that can lead to aggregation.

    • Improper Storage Conditions: Freeze-thaw cycles and storage at inappropriate temperatures can denature the conjugate and promote aggregation.

    Strategies to prevent aggregation include:

    • Optimize Buffer Conditions: Screen different buffer systems and pH values to find the optimal conditions for your specific conjugate's stability. The addition of excipients like arginine or polysorbates can sometimes help to reduce aggregation.

    • Control Protein Concentration: Working with lower protein concentrations during conjugation and for storage can reduce the likelihood of aggregation.

    • Proper Storage: Store your conjugate at the recommended temperature, typically -20°C or -80°C, and avoid repeated freeze-thaw cycles by aliquoting the sample.[1]

    • SEC-HPLC Analysis: Regularly analyze your conjugate using Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) to monitor for the presence of aggregates.

Problem 3: Loss of Biological Activity of the Conjugate

  • Question: After conjugation with this compound, the biological activity of my protein has significantly decreased. Why did this happen and how can I avoid it?

  • Answer: A decrease in biological activity can be a result of the conjugation process itself or subsequent instability. Potential causes include:

    • Conjugation at an Active Site: The PEG linker may have attached to a region of the protein that is critical for its function.

    • Conformational Changes: The attachment of the PEG chain can induce conformational changes in the protein, altering its activity.

    • Degradation: The protein component of the conjugate may be degrading over time due to oxidation or hydrolysis.

    To address this issue:

    • Site-Specific Conjugation: If possible, employ site-specific conjugation strategies to attach the PEG linker to a region of the protein that is known not to be involved in its biological activity.

    • Characterize the Conjugate: Thoroughly characterize the conjugate to confirm the site of PEGylation.

    • Stability Studies: Perform stability studies under different conditions to understand the degradation profile of your conjugate and identify optimal storage conditions to maintain its activity.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound conjugates?

A1: The two main degradation pathways for conjugates of this linker are:

  • Oxidation of the Thiol Group: The terminal sulfhydryl (-SH) group is readily oxidized to form a disulfide bond (-S-S-). This can lead to the formation of homodimers of the PEG linker or intermolecular cross-linking between conjugate molecules, which can cause aggregation.

  • Hydrolysis: While the ether linkages in the PEG backbone are generally stable, if the conjugate is linked to the target molecule via an ester or another hydrolytically labile bond, it can be susceptible to cleavage, especially at non-neutral pH.

Data Presentation

Table 1: Factors Influencing the Stability of Amino-PEG2-CH2CH2-SH Conjugates

ParameterConditionImpact on StabilityRecommendation
pH > 7.5Increased rate of thiol oxidationMaintain pH between 6.5 and 7.2
< 6.0Risk of hydrolysis of certain linkagesBuffer selection is critical
Temperature Elevated temperaturesIncreased degradation rates (oxidation, hydrolysis)Store at -20°C or -80°C for long-term stability[1]
Freeze-Thaw CyclesCan lead to aggregation and denaturationAliquot samples to avoid repeated freeze-thaw cycles
Oxygen Presence of dissolved oxygenPromotes thiol oxidationDegas buffers and work under an inert atmosphere
Metal Ions e.g., Cu²⁺, Fe³⁺Catalyze oxidation reactionsUse high-purity reagents and consider chelating agents (e.g., EDTA)

Table 2: Representative Stability Data of a Thiol-PEG Conjugate under Accelerated Conditions (For Illustrative Purposes)

ConditionTime (Weeks)% Remaining Monomer (by SEC-HPLC)% Free Thiol (by Ellman's Assay)
4°C, pH 7.0 010098
29890
49582
25°C, pH 7.0 010098
29075
48260
40°C, pH 7.0 010098
27540
46025

Note: This table provides illustrative data. Actual stability will depend on the specific conjugate and storage conditions.

Experimental Protocols

Protocol 1: Quantification of Free Thiols using Ellman's Assay

This protocol is adapted for the quantification of free sulfhydryl groups in a solution of Amino-PEG2-CH2CH2-SH conjugates.

Materials:

  • Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)

  • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0

  • Cysteine hydrochloride (for standard curve)

  • Sample containing the thiol-PEG conjugate

  • Spectrophotometer

Procedure:

  • Prepare DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.

  • Prepare Standard Curve (Optional but Recommended):

    • Prepare a stock solution of cysteine hydrochloride of known concentration in the Reaction Buffer.

    • Create a series of dilutions to generate a standard curve (e.g., 0 to 100 µM).

    • Add 50 µL of the DTNB solution to 2.5 mL of each standard dilution.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 412 nm.

    • Plot absorbance vs. concentration to create a standard curve.

  • Sample Measurement:

    • Add 50 µL of the DTNB solution to 2.5 mL of the Reaction Buffer.

    • Add an appropriate volume of your sample (diluted if necessary) to the DTNB solution. The final concentration of the thiol should be in the linear range of the assay.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 412 nm.

  • Calculation:

    • Determine the concentration of free thiols in your sample using the standard curve or by using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at 412 nm).

Protocol 2: Analysis of Conjugate Aggregation by Size-Exclusion HPLC (SEC-HPLC)

This protocol provides a general method for assessing the presence of aggregates in a purified Amino-PEG2-CH2CH2-SH conjugate solution.

Materials:

  • HPLC system with a UV detector

  • Size-Exclusion Chromatography column suitable for the molecular weight of your conjugate

  • Mobile Phase: A buffer that is compatible with your conjugate and the column (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0)

  • Purified conjugate sample

Procedure:

  • System Preparation: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation:

    • Filter your conjugate sample through a low-protein-binding 0.22 µm filter.

    • Dilute the sample to an appropriate concentration for detection.

  • Injection: Inject a defined volume of the prepared sample onto the column.

  • Data Acquisition: Run the HPLC method and monitor the elution profile at a suitable wavelength (e.g., 280 nm for protein conjugates).

  • Data Analysis:

    • Identify the peaks in the chromatogram. The main peak should correspond to the monomeric conjugate.

    • Peaks eluting earlier than the main peak correspond to higher molecular weight species (aggregates).

    • Integrate the peak areas to quantify the percentage of monomer and aggregates.

Protocol 3: Forced Degradation Study

This protocol outlines a general approach to assess the stability of your Amino-PEG2-CH2CH2-SH conjugate under stressed conditions.

Procedure:

  • Sample Preparation: Prepare multiple aliquots of your purified conjugate in the desired formulation buffer.

  • Stress Conditions: Expose the aliquots to a range of stress conditions, including:

    • Thermal Stress: Incubate samples at elevated temperatures (e.g., 4°C, 25°C, 40°C, and 60°C) for various durations.

    • Freeze-Thaw Stress: Subject samples to multiple freeze-thaw cycles (e.g., freezing at -80°C and thawing at room temperature).

    • Oxidative Stress: Add a low concentration of an oxidizing agent (e.g., hydrogen peroxide) to the sample.

    • pH Stress: Adjust the pH of the sample to acidic and basic conditions (e.g., pH 3, 5, 9).

    • Photostability: Expose samples to controlled light conditions (e.g., UV and visible light).

  • Time Points: At predefined time points, remove an aliquot from each stress condition.

  • Analysis: Analyze the stressed samples alongside a control sample (stored at -80°C) using a battery of analytical techniques, including:

    • SEC-HPLC: To quantify aggregation.

    • Ellman's Assay: To measure the loss of free thiols.

    • Mass Spectrometry: To identify degradation products.

    • Activity Assay: To assess the retention of biological function.

  • Data Evaluation: Compare the results from the stressed samples to the control to determine the degradation pathways and the rate of degradation under each condition.

Visualizations

cluster_degradation Degradation Pathways Conjugate Amino-PEG2-Thiol Conjugate (Stable) Oxidized Disulfide-Bonded Conjugate (Inactive/Aggregated) Conjugate->Oxidized Oxidation (O2, Metal Ions, pH > 7) Hydrolyzed Cleaved Conjugate (Inactive) Conjugate->Hydrolyzed Hydrolysis (pH extremes, Temp)

Caption: Primary degradation pathways for Amino-PEG2-CH2CH2-SH conjugates.

cluster_workflow Stability Assessment Workflow start Prepare Conjugate Aliquots stress Expose to Stress (Temp, pH, Light, etc.) start->stress sample Collect Samples at Time Points stress->sample analysis Analytical Testing sample->analysis sechplc SEC-HPLC (Aggregation) analysis->sechplc ellman Ellman's Assay (Free Thiol) analysis->ellman ms Mass Spectrometry (Degradation Products) analysis->ms activity Activity Assay analysis->activity end Evaluate Stability Profile sechplc->end ellman->end ms->end activity->end

Caption: Experimental workflow for assessing the stability of conjugates.

cluster_troubleshooting Troubleshooting Decision Tree start Stability Issue Observed q1 Low Free Thiol? start->q1 a1 Address Oxidation: - Degas Buffers - Inert Atmosphere - Control pH q1->a1 Yes q2 Aggregation? q1->q2 No a1->q2 a2 Optimize Formulation: - Buffer Screening - Excipients - Control Concentration q2->a2 Yes q3 Loss of Activity? q2->q3 No a2->q3 a3 Investigate Conjugation: - Site-Specific Methods - Characterize Conjugate q3->a3 Yes end Stable Conjugate q3->end No a3->end

Caption: A decision tree for troubleshooting common stability issues.

References

"Amino-PEG2-CH2CH2-SH hydrochloride" reaction side products and purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Amino-PEG2-CH2CH2-SH hydrochloride. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving this heterobifunctional linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a short, hydrophilic, heterobifunctional linker containing a primary amine and a terminal thiol group. The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance. It is commonly used in bioconjugation, particularly for the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it links a target protein-binding ligand to an E3 ligase-binding ligand.[1][2] It is also utilized in drug delivery, nanoparticle functionalization, and for creating stable linkages between biomolecules.

Q2: What are the key reactive groups in this molecule and what do they react with?

This linker has two reactive functional groups:

  • Primary Amine (-NH2): Reacts with N-hydroxysuccinimide (NHS) esters, carboxylic acids (in the presence of activators like EDC), and other amine-reactive groups to form stable amide bonds.[3][4][5]

  • Thiol (-SH): Reacts with maleimides, vinyl sulfones, and iodoacetamides to form stable thioether bonds.[3][6] It can also be used to functionalize gold surfaces.

Q3: What are the recommended storage conditions for this compound?

To maintain its integrity, the compound should be stored at -20°C or -80°C, sealed under an inert gas (like argon or nitrogen), and protected from moisture and light.[1] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture, which can hydrolyze the compound.

Q4: What are the potential side products during the synthesis of this compound?

The synthesis of heterobifunctional PEG linkers can lead to several impurities. Understanding these can aid in purification and characterization.

  • Disulfide-linked dimer: Direct conversion of a tosylated PEG to a thiol can lead to oxidation, forming a disulfide-linked homodimer. A two-step synthesis via a thioacetate intermediate is often used to prevent this.[7]

  • Secondary and tertiary amines: Direct amination of a PEG precursor can result in the formation of secondary and tertiary amine by-products, which can complicate purification and subsequent reactions.[7]

  • Unreacted starting materials and intermediates: Incomplete reactions can leave residual starting materials or intermediates, such as PEG-hydroxyl or PEG-tosylate.

Troubleshooting Guide

This section addresses common issues encountered during reactions with this compound.

Problem 1: Low or No Conjugation to the Target Molecule
Potential Cause Recommended Solution
Oxidation of the thiol group to disulfide Degas all buffers thoroughly and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[8]
Disulfide bonds present in the target molecule (e.g., protein) Reduce disulfide bonds in the target molecule using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) prior to conjugation. TCEP is preferred as it does not contain a thiol and does not need to be removed before adding the linker.[8]
Hydrolysis of the reactive partner (e.g., maleimide) For maleimide-thiol conjugations, maintain a pH between 6.5 and 7.5.[3][8] Prepare stock solutions of reactive partners immediately before use.
Incorrect buffer composition Use buffers that do not contain primary amines (e.g., Tris) or thiols (e.g., DTT) as these will compete in the conjugation reaction. Recommended buffers include PBS, HEPES, or borate buffers.
Steric hindrance If conjugating large biomolecules, consider using a longer PEG linker to provide more spatial separation.[9]
Problem 2: Formation of Unwanted Side Products
Potential Cause Recommended Solution
Homodimerization of the thiol-containing linker Avoid exposure to oxygen. Use fresh, degassed solvents and buffers. Consider adding a small amount of a reducing agent like TCEP to the reaction mixture.
Cross-reactivity of the amine group If the thiol is intended to react first, protect the amine group with a suitable protecting group (e.g., Boc) and deprotect it after the thiol conjugation is complete.
Reaction with both functional groups of the linker Use a molar excess of the target molecule relative to the linker to favor the formation of the desired 1:1 conjugate.
Problem 3: Difficulty in Purifying the Final Conjugate
Potential Cause Recommended Solution
Similar properties of starting materials and product Utilize a purification method that separates based on a property that changes significantly upon conjugation. For example, if a small molecule is conjugated to a large protein, size-exclusion chromatography (SEC) is effective.[10]
Streaking or poor separation on silica gel chromatography For PEG-containing compounds, which are often polar, consider using a chloroform-methanol solvent system. Adding a small amount of aqueous ammonia (for basic compounds) or formic acid (for acidic compounds) can improve peak shape.[11]
Difficulty separating PEGylated products Ion-exchange chromatography is a powerful technique for separating PEGylated proteins, as it can distinguish between un-PEGylated protein, and proteins with different numbers of PEG chains attached.[10] Preparative HPLC with a suitable column (e.g., C18 for reverse-phase) can also be effective. A method using polystyrene-divinylbenzene beads with ethanol/water as the eluent has also been reported for purifying PEG derivatives.[12]

Experimental Protocols

Protocol 1: General Procedure for Conjugation of Amino-PEG2-CH2CH2-SH to a Maleimide-activated Molecule
  • Preparation of Buffers: Prepare a reaction buffer such as Phosphate-Buffered Saline (PBS) at pH 7.2. Degas the buffer thoroughly by bubbling with nitrogen or argon for at least 20 minutes to remove dissolved oxygen.

  • Preparation of Reactants:

    • Dissolve the maleimide-activated molecule in the degassed reaction buffer.

    • Immediately before use, dissolve the this compound in the degassed reaction buffer.

  • Conjugation Reaction:

    • Add the Amino-PEG2-CH2CH2-SH solution to the maleimide-activated molecule solution. A 1.5 to 5-fold molar excess of the thiol linker is typically used to drive the reaction.

    • Allow the reaction to proceed at room temperature for 1-2 hours or overnight at 4°C, under an inert atmosphere.

  • Quenching: Quench any unreacted maleimide by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol.

  • Purification: Purify the conjugate using an appropriate method, such as size-exclusion chromatography, ion-exchange chromatography, or preparative HPLC.

Protocol 2: Purification of PEG-containing Compounds by Silica Gel Chromatography
  • Column Packing: Pack a silica gel column using a suitable solvent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a compatible solvent and load it onto the column.

  • Elution: Elute the column with a gradient of a non-polar solvent (e.g., chloroform or dichloromethane) and a polar solvent (e.g., methanol).[11]

    • For compounds with free amine groups, consider adding 0.5-1% aqueous ammonia to the mobile phase to reduce tailing.[11]

    • For compounds with carboxylic acid groups, adding 0.5-1% formic or acetic acid can improve separation.[11]

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or LC-MS to identify the fractions containing the pure product.

Visual Guides

Reaction_Pathway General Reaction Pathway for Amino-PEG2-CH2CH2-SH cluster_reactants Reactants cluster_conjugation Conjugation Steps cluster_product Final Product A Amino-PEG2-CH2CH2-SH (Amine-Thiol Linker) D Amine Reaction (forms Amide bond) A->D Reacts with NHS ester B Molecule 1 (e.g., with NHS ester) B->D C Molecule 2 (e.g., with Maleimide) E Thiol Reaction (forms Thioether bond) C->E D->E Intermediate Product F Molecule 1 - Linker - Molecule 2 (Final Conjugate) E->F

Caption: Reaction pathway for dual conjugation using the amine and thiol groups.

Purification_Workflow Purification Workflow for PEG Conjugates Start Crude Reaction Mixture SEC Size-Exclusion Chromatography (SEC) Start->SEC Separate by size (e.g., protein from small molecules) IEX Ion-Exchange Chromatography (IEX) Start->IEX Separate by charge (e.g., different PEGylation states) RP_HPLC Reverse-Phase HPLC (RP-HPLC) Start->RP_HPLC Separate by hydrophobicity Analysis Purity Analysis (LC-MS, SDS-PAGE) SEC->Analysis IEX->Analysis RP_HPLC->Analysis

Caption: Common purification methods for PEGylated bioconjugates.

Troubleshooting_Logic Troubleshooting Low Conjugation Yield Problem Low Conjugation Yield Check_Thiol Is the thiol group oxidized? Problem->Check_Thiol Check_Maleimide Is the maleimide hydrolyzed? Problem->Check_Maleimide Check_Protein Are protein disulfides reduced? Problem->Check_Protein Solution_Thiol Use degassed buffers Work under inert gas Check_Thiol->Solution_Thiol Yes Solution_Maleimide Maintain pH 6.5-7.5 Use fresh reagents Check_Maleimide->Solution_Maleimide Yes Solution_Protein Add TCEP to reduce disulfide bonds Check_Protein->Solution_Protein No

Caption: Troubleshooting logic for low yield in thiol-maleimide conjugations.

References

Technical Support Center: Optimizing pH for Amino-PEG2-CH2CH2-SH Hydrochloride Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing pH during the conjugation of Amino-PEG2-CH2CH2-SH hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for successful bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the reactive functional groups in this compound and what chemistries can be used for conjugation?

This compound possesses two primary reactive functional groups: a primary amine (-NH2) and a thiol (-SH). The primary amine can be targeted by amine-reactive chemistries, most commonly using N-hydroxysuccinimide (NHS) esters. The thiol group is typically targeted using maleimide chemistry.

Q2: What is the optimal pH for conjugating the primary amine group of the linker?

The optimal pH for reacting the primary amine with an NHS ester is between 7.2 and 8.5.[1][2][3][4] A slightly alkaline environment (pH 8.3-8.5) is often recommended to ensure the primary amine is deprotonated and thus sufficiently nucleophilic to react with the NHS ester.[1][3][5][6]

Q3: What happens if the pH is too low or too high during an NHS ester reaction?

  • Low pH (<7): The primary amine will be protonated (-NH3+), rendering it non-nucleophilic and significantly reducing the reaction rate.[1][3][5]

  • High pH (>8.5-9): The rate of hydrolysis of the NHS ester increases dramatically, leading to a lower yield of the desired conjugate as the ester is inactivated by reaction with water.[1][2][3][5]

Q4: What is the optimal pH for conjugating the thiol group of the linker?

The optimal pH range for the reaction of a thiol with a maleimide is between 6.5 and 7.5.[7][8][9][] This pH range provides a good balance, ensuring the thiol group is sufficiently nucleophilic for the reaction while minimizing side reactions.[11]

Q5: Why is a neutral pH important for the thiol-maleimide reaction?

At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than the reaction with amines, ensuring high selectivity.[7][8][] Above pH 7.5, the maleimide group can start to react with primary amines, such as the lysine residues in a protein, leading to a loss of selectivity.[7]

Q6: Can I perform a sequential conjugation targeting both the amine and thiol groups?

Yes, a sequential conjugation is possible and often desired to create well-defined conjugates. A common strategy is to first perform the maleimide reaction with the thiol at a neutral pH (6.5-7.5) and then increase the pH to the optimal range for the NHS ester reaction with the amine (8.3-8.5).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conjugation Yield (Amine Reaction) Suboptimal pH: The pH of the reaction buffer is too low or too high.Ensure the pH is within the optimal range of 8.3-8.5 using a reliable pH meter. Use a concentrated buffer to prevent pH shifts during the reaction, as NHS ester hydrolysis can acidify the mixture.[5]
Hydrolysis of NHS Ester: The NHS ester reagent has been exposed to moisture or is old.Prepare stock solutions of the NHS ester in an anhydrous solvent like DMSO or DMF immediately before use.[1][2][5] Store unused stock solutions at -20°C for no more than 1-2 months.[1]
Competing Amines: The reaction buffer contains primary amines (e.g., Tris, glycine).Use amine-free buffers such as phosphate, bicarbonate, or borate buffers.[2][4][5]
Low Conjugation Yield (Thiol Reaction) Suboptimal pH: The reaction pH is outside the 6.5-7.5 range.Adjust the pH of your reaction buffer to be within the 6.5-7.5 range for optimal thiol selectivity.[9]
Thiol Oxidation: Free thiols have formed disulfide bonds and are no longer available for conjugation.Reduce disulfide bonds prior to conjugation using a reducing agent like TCEP or DTT. If using DTT, it must be removed before adding the maleimide reagent.[9] Degas buffers to remove dissolved oxygen.[9]
Maleimide Hydrolysis: The maleimide group has reacted with water and is no longer active.Prepare aqueous solutions of maleimide-containing reagents immediately before use.[7] For storage, dissolve in an anhydrous organic solvent like DMSO or DMF.[9]
Lack of Selectivity (Thiol Reaction) pH is too high: The reaction pH is above 7.5, leading to reaction with amines.Lower the pH to the 6.5-7.5 range to ensure chemoselectivity for thiols.[7]
Instability of the Conjugate Retro-Michael Reaction: The thioether bond formed in the thiol-maleimide reaction can be reversible, especially at higher pH.After conjugation, consider treating the conjugate at a slightly alkaline pH (e.g., pH 9.0) for a short period to promote hydrolysis of the succinimide ring, which stabilizes the linkage.[]

Data Presentation

Table 1: Recommended pH Ranges for Conjugation Chemistries

Functional GroupConjugation ChemistryOptimal pH RangeKey Considerations
Primary Amine (-NH2)NHS Ester7.2 - 8.5 (Optimal: 8.3 - 8.5)[1][2][3][5]Balances amine reactivity and NHS ester hydrolysis. Reaction rate is low at acidic pH. Hydrolysis increases at higher pH.
Thiol (-SH)Maleimide6.5 - 7.5[7][8][9][]Ensures high selectivity for thiols over amines. Reaction with amines becomes competitive above pH 7.5.

Experimental Protocols

Protocol 1: Amine Conjugation using NHS Ester Chemistry
  • Prepare the Reaction Buffer: Prepare a 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer with a pH of 8.3-8.5.[1][3][5] Ensure the buffer is free of any primary amines.

  • Dissolve the Biomolecule: Dissolve your biomolecule containing the primary amine in the reaction buffer.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester-functionalized molecule in a small amount of anhydrous DMSO or DMF.[1][5]

  • Reaction: Add the NHS ester solution to the biomolecule solution. The reaction can be carried out for 1-4 hours at room temperature or overnight on ice.[1][5]

  • Quenching (Optional): To stop the reaction, you can add a quenching buffer containing a primary amine, such as 1 M Tris-HCl, pH 8.0.[3]

  • Purification: Purify the conjugate using an appropriate method, such as gel filtration, dialysis, or chromatography, to remove unreacted reagents and byproducts.[1][5]

Protocol 2: Thiol Conjugation using Maleimide Chemistry
  • Prepare the Reaction Buffer: Prepare a buffer with a pH between 6.5 and 7.5, such as phosphate-buffered saline (PBS).[12] It is crucial that this buffer does not contain any thiols.

  • Reduction of Disulfide Bonds (if necessary): If your biomolecule contains disulfide bonds, they must be reduced to free thiols. This can be done by incubating with a 10-fold molar excess of a reducing agent like TCEP.[9]

  • Dissolve the Biomolecule: Dissolve your thiol-containing biomolecule in the reaction buffer.

  • Prepare the Maleimide Solution: Prepare a stock solution of the maleimide-functionalized molecule in an anhydrous solvent like DMSO or DMF immediately before use.[13]

  • Reaction: Add the maleimide solution to the biomolecule solution. The reaction can proceed for 2 hours at room temperature or overnight at 4°C.[12]

  • Purification: Purify the conjugate using a suitable method to remove unreacted reagents.

Visualizations

Experimental_Workflow_Sequential_Conjugation cluster_thiol_conjugation Step 1: Thiol-Maleimide Conjugation cluster_amine_conjugation Step 2: Amine-NHS Ester Conjugation Thiol_Molecule Thiol-containing Molecule Reaction_1 React at pH 6.5-7.5 Thiol_Molecule->Reaction_1 Maleimide_Reagent Maleimide Reagent Maleimide_Reagent->Reaction_1 Purification_1 Purification Reaction_1->Purification_1 Thiol_Conjugate Thiol-Conjugated Intermediate Purification_1->Thiol_Conjugate Reaction_2 React at pH 8.3-8.5 Thiol_Conjugate->Reaction_2 Adjust pH NHS_Ester_Reagent NHS Ester Reagent NHS_Ester_Reagent->Reaction_2 Purification_2 Final Purification Reaction_2->Purification_2 Final_Conjugate Final Dual-Conjugated Product Purification_2->Final_Conjugate

Caption: Sequential conjugation workflow for Amino-PEG2-CH2CH2-SH.

Troubleshooting_Logic Start Low Conjugation Yield? Check_pH Is pH in Optimal Range? Start->Check_pH Yes Check_Reagent Is Reagent Fresh/Active? Check_pH->Check_Reagent Yes Optimize_pH Adjust pH to Recommended Range Check_pH->Optimize_pH No Check_Buffer Buffer Contains Competing Groups? Check_Reagent->Check_Buffer Yes Use_Fresh_Reagent Use Freshly Prepared Reagent Check_Reagent->Use_Fresh_Reagent No Check_Thiol Are Thiols Oxidized? Check_Buffer->Check_Thiol No (Amine reaction) Change_Buffer Use Amine/Thiol-Free Buffer Check_Buffer->Change_Buffer Yes Success Successful Conjugation Check_Buffer->Success No (Thiol reaction) Reduce_Thiols Reduce with TCEP/DTT Check_Thiol->Reduce_Thiols Yes Check_Thiol->Success No Optimize_pH->Success Use_Fresh_Reagent->Success Change_Buffer->Success Reduce_Thiols->Success

References

challenges in characterizing "Amino-PEG2-CH2CH2-SH hydrochloride" products

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Amino-PEG2-CH2CH2-SH Hydrochloride

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively characterizing and utilizing this compound products.

Frequently Asked Questions (FAQs)

Product Specifications and Handling

Q1.1: What is the structure of this compound?

A1.1: The structure of this compound is as follows:

H₂N-(CH₂CH₂O)₂-CH₂CH₂-SH · HCl

This molecule is a bifunctional linker containing a primary amine group (-NH₂) and a terminal thiol group (-SH) separated by a two-unit polyethylene glycol (PEG) spacer. The amine group is present as a hydrochloride salt to improve stability and solubility.

Q1.2: How should I properly store and handle this compound?

A1.2: To ensure the integrity of the product, it is crucial to store it under appropriate conditions. The thiol group is susceptible to oxidation, which can lead to the formation of disulfide-linked dimers.

Storage ConditionRecommendationRationale
Temperature Store at -20°C or lower.Minimizes degradation and side reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation of the thiol group.
Light Protect from light.Avoids potential photo-degradation.
Handling Always handle with clean, dry spatulas and in a low-humidity environment.Prevents contamination and hydrolysis.

Troubleshooting Guides

Purity and Characterization Issues

Q2.1: My ¹H NMR spectrum shows unexpected peaks. What are the potential impurities?

A2.1: Unexpected peaks in the ¹H NMR spectrum can indicate the presence of impurities or degradation products. Common issues include:

  • Disulfide Dimer: The most common impurity is the disulfide-linked dimer, formed by the oxidation of the thiol group. This will result in a different chemical shift for the protons adjacent to the sulfur atom.

  • Solvent Residues: Residual solvents from the synthesis and purification process (e.g., dichloromethane, ethyl acetate) may be present.

  • PEG Oligomer Impurities: The PEG linker may have a different number of repeating units (e.g., PEG1 or PEG3).

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the product in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis: Integrate the peaks corresponding to the protons of the amino, PEG, and thiol groups. Compare the integrations to the expected ratios.

DOT Script for NMR Troubleshooting Workflow:

start Unexpected peaks in ¹H NMR check_dimer Check for disulfide dimer peaks (shifted -CH₂-S- protons) start->check_dimer check_solvent Identify residual solvent peaks start->check_solvent check_peg Analyze PEG chain length heterogeneity start->check_peg repurify Action: Repurify sample (e.g., HPLC) check_dimer->repurify check_peg->repurify start Multiple peaks in HPLC run_hplc Run reverse-phase HPLC (C18 column, water/ACN gradient) start->run_hplc collect_fractions Collect fractions for each peak run_hplc->collect_fractions analyze_ms Analyze each fraction by Mass Spectrometry collect_fractions->analyze_ms identify_product Identify peak corresponding to the correct molecular weight analyze_ms->identify_product start Low amine conjugation efficiency check_ph Is the reaction pH between 7.2 and 8.5? start->check_ph check_buffer Are you using a non-amine buffer (e.g., PBS, bicarbonate)? check_ph->check_buffer Yes adjust_ph Adjust pH to 7.2-8.5 check_ph->adjust_ph No change_buffer Switch to a non-amine buffer check_buffer->change_buffer No success Proceed with conjugation check_buffer->success Yes adjust_ph->check_buffer change_buffer->success

PROTAC Linker Optimization Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the impact of linker flexibility on PROTAC efficiency.

Frequently Asked Questions (FAQs)

Q1: My PROTAC shows good binding to the target protein and the E3 ligase individually, but I don't observe any protein degradation. What could be the linker-related issue?

A1: This is a common challenge and often points to a problem with the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). The linker's role is crucial in correctly positioning the two proteins for ubiquitination. Potential linker-related issues include:

  • Incorrect Linker Length: The linker might be too short, causing steric hindrance and preventing the two proteins from binding simultaneously. Conversely, a linker that is too long or overly flexible can lead to non-productive ternary complexes where the necessary protein-protein interactions for ubiquitination do not occur.[1][2]

  • Inappropriate Flexibility/Rigidity: A highly flexible linker (like a long PEG or alkyl chain) might not sufficiently restrict the conformational space to favor the productive ternary complex, leading to a high entropic penalty for its formation.[3] On the other hand, a very rigid linker might lock the PROTAC in a conformation that is incompatible with ternary complex formation.[3][4]

  • Unfavorable Physicochemical Properties: The linker contributes significantly to the overall properties of the PROTAC molecule. A linker that imparts poor solubility or low cell permeability can prevent the PROTAC from reaching its intracellular target at a sufficient concentration.[2][3]

Q2: How does linker flexibility specifically impact PROTAC efficiency?

A2: Linker flexibility is a critical parameter that directly influences several aspects of PROTAC function:

  • Ternary Complex Formation and Stability: The primary role of the linker is to facilitate the formation of a stable ternary complex.[5][6] A degree of flexibility is necessary to allow the warhead and the E3 ligase ligand to bind to their respective proteins. However, excessive flexibility can be detrimental. The linker's composition and length dictate the spatial arrangement of the target protein and the E3 ligase.[6]

  • Cooperativity: An optimal linker can induce positive cooperativity, where the binding of the PROTAC to one protein increases its affinity for the other.[3][7] This is often achieved through favorable protein-protein interactions within the ternary complex, which are guided by the linker's conformation. Flexible linkers can sometimes offset the energetic gains from these interactions due to a higher entropic cost of ordering the linker upon complex formation.[3]

  • Cell Permeability: The flexibility of the linker can affect a PROTAC's ability to cross the cell membrane. More flexible linkers, like PEG chains, can adopt folded conformations that may shield polar surfaces, potentially aiding cell permeability.[8]

Q3: Should I use a flexible (e.g., PEG, alkyl) or a rigid (e.g., piperazine, aromatic) linker for my PROTAC?

A3: The choice between a flexible and a rigid linker is target- and system-dependent, and often requires empirical testing.

  • Flexible Linkers (Alkyl and PEG chains): These are the most common starting points in PROTAC design due to their synthetic accessibility and the ease with which their length can be varied.[3][9] They provide the necessary degrees of freedom for the initial identification of a productive ternary complex. PEG linkers can also enhance the solubility of the PROTAC molecule.[4][8] However, they can sometimes lead to increased metabolic instability.[4]

  • Rigid Linkers (Cycloalkanes, Aromatic rings, Triazoles): Incorporating rigid moieties can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of ternary complex formation and potentially increasing potency and selectivity.[6][] Rigid linkers can also improve metabolic stability and other pharmacokinetic properties.[4] However, a poorly designed rigid linker may completely prevent the formation of a productive complex.[3]

Q4: I'm observing a "hook effect" with my PROTAC. Can linker design help mitigate this?

A4: The "hook effect," where the degradation efficiency decreases at high PROTAC concentrations, is due to the formation of non-productive binary complexes (Target-PROTAC or PROTAC-E3 Ligase).[2][11] While this is an inherent feature of the PROTAC mechanism, linker design can influence its severity. By optimizing the linker to enhance the stability and positive cooperativity of the ternary complex, the equilibrium can be shifted away from the formation of binary complexes, thus widening the effective concentration window for degradation.[2]

Troubleshooting Guides

Issue 1: No Target Degradation Observed

Potential Linker-Related Cause Troubleshooting Steps
Suboptimal Linker Length Synthesize a library of PROTACs with varying linker lengths (e.g., by adding or removing PEG units or alkyl carbons).[] Test the degradation activity of each variant.
Inappropriate Flexibility If using a highly flexible linker, introduce some rigidity by incorporating cyclic structures like piperazine or phenyl rings.[3] Conversely, if using a rigid linker, try a more flexible alternative.
Poor Physicochemical Properties If poor cell permeability is suspected, modify the linker to be more hydrophobic or introduce features that can aid cell uptake.[12] If solubility is an issue, consider more hydrophilic linkers like PEGs.[8]
Incorrect Attachment Point The exit vector of the linker from the warhead and E3 ligase ligand is critical.[1][] Re-evaluate the attachment points based on the crystal structures of the ligands bound to their proteins, choosing solvent-exposed regions.[]

Issue 2: Low Degradation Potency (High DC50)

Potential Linker-Related Cause Troubleshooting Steps
Weak Ternary Complex Formation Optimize the linker to promote favorable protein-protein interactions within the ternary complex. This often requires iterative design and testing.
Negative Cooperativity The linker may be forcing an unfavorable interaction between the target protein and the E3 ligase. Try altering the linker's composition or length to change the relative orientation of the two proteins.
Suboptimal Linker Composition The chemical nature of the linker can influence efficiency. For example, replacing an alkyl chain with a PEG chain can alter solubility and ternary complex stability.[3]

Quantitative Data Summary

The following tables summarize the impact of linker modifications on PROTAC efficiency from various studies. Note that direct comparisons across different systems should be made with caution.

Table 1: Impact of Linker Length on PROTAC Efficiency

Target - E3 LigaseLinker TypeLinker Length (atoms)DC50Dmax (%)Reference
BRD4 - VHLPEG12>1 µM<20[1]
BRD4 - VHLPEG16~100 nM>80[1]
TBK1 - CRBNAlkyl/Ether< 12No degradationN/A[3]
TBK1 - CRBNAlkyl/Ether213 nM96[3]
TBK1 - CRBNAlkyl/Ether29292 nM76[3]
ERα - VHLPEG9Less potent~50[13]
ERα - VHLPEG16More potent>80[13]

Table 2: Impact of Linker Composition on PROTAC Efficiency

Target - E3 LigaseLinker 1 (Composition)DC50 (Linker 1)Linker 2 (Composition)DC50 (Linker 2)Reference
CRBN - VHL9-atom alkyl chainActive degradation3 PEG unitsWeak degradation[3]
EGFR/HER2 - VHLPEG-basedDegraded bothExtended by one ethylene glycol unitSelective EGFR degradation[3]
AR - IAPFlexible (SNIPER)3 µMRigid (phenyl rings)No activity[3]

Experimental Protocols

1. Western Blotting for Target Protein Degradation

This is the most common method to quantify the reduction in target protein levels.

  • Methodology:

    • Cell Treatment: Plate cells and treat with a range of PROTAC concentrations for a specified duration (e.g., 18-24 hours).

    • Cell Lysis: Harvest cells and lyse them using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to HRP. Use a loading control antibody (e.g., GAPDH, β-actin) to normalize for protein loading.

    • Detection and Analysis: Visualize the protein bands using a chemiluminescence substrate and quantify the band intensities to determine the percentage of protein degradation relative to a vehicle-treated control.[14]

2. Ternary Complex Formation Assays

These assays are crucial for understanding the direct interaction between the target protein, PROTAC, and E3 ligase.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET):

    • Principle: Measures the proximity between the target protein and the E3 ligase induced by the PROTAC.

    • Methodology:

      • Reagents: Purified target protein and E3 ligase complex, donor and acceptor fluorophore-labeled antibodies that specifically bind to tags on the proteins (e.g., His-tag, GST-tag).

      • Procedure: In a microplate, incubate the target protein, E3 ligase, and varying concentrations of the PROTAC. After incubation, add the labeled antibodies.

      • Measurement: Measure the FRET signal using a plate reader. An increase in the FRET signal indicates the formation of the ternary complex.[12][14]

  • Isothermal Titration Calorimetry (ITC):

    • Principle: Directly measures the heat change upon binding, providing thermodynamic parameters of the interaction (affinity, enthalpy, entropy).

    • Methodology: Titrate the PROTAC into a solution containing the target protein and E3 ligase. The resulting heat changes are measured to determine the binding affinity and stoichiometry of the ternary complex.[15][16]

3. In Vitro Ubiquitination Assay

This assay confirms that the ternary complex formed is productive, leading to the ubiquitination of the target protein.

  • Methodology:

    • Reaction Mixture: Combine purified E1 activating enzyme, E2 conjugating enzyme, E3 ligase, ubiquitin, ATP, the target protein, and the PROTAC in a reaction buffer.

    • Incubation: Incubate the reaction at 37°C to allow for the ubiquitination cascade to occur.

    • Detection: Stop the reaction and analyze the ubiquitination of the target protein by Western blotting using an anti-ubiquitin antibody or an antibody against the target protein to observe higher molecular weight species.[12][]

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Binds TernaryComplex POI-PROTAC-E3 Ternary Complex POI->TernaryComplex E3->TernaryComplex PolyUbPOI Poly-ubiquitinated POI TernaryComplex->PolyUbPOI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome 26S Proteasome PolyUbPOI->Proteasome Recognition Fragments Degraded Protein Fragments Proteasome->Fragments Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Linker_Flexibility_Impact cluster_linker Linker Properties cluster_outcomes PROTAC Efficiency Factors Flexibility Linker Flexibility TernaryComplex Ternary Complex Formation & Stability Flexibility->TernaryComplex Length Linker Length Length->TernaryComplex Composition Linker Composition Permeability Cell Permeability & Solubility Composition->Permeability Cooperativity Cooperativity TernaryComplex->Cooperativity Degradation Protein Degradation (DC50 & Dmax) TernaryComplex->Degradation Cooperativity->Degradation Permeability->Degradation

Caption: Impact of linker properties on PROTAC efficiency factors.

Troubleshooting_Workflow Start Start: No/Low Degradation CheckBinding 1. Confirm Binary Binding (PROTAC to POI & E3) Start->CheckBinding CheckTernary 2. Assess Ternary Complex Formation (e.g., TR-FRET, ITC) CheckBinding->CheckTernary Binding Confirmed CheckUb 3. Perform In Vitro Ubiquitination Assay CheckTernary->CheckUb Complex Forms OptimizeLinker 5. Redesign/Optimize Linker (Length, Flexibility, Composition) CheckTernary->OptimizeLinker No/Weak Complex CheckPermeability 4. Evaluate Cell Permeability & Physicochemical Properties CheckUb->CheckPermeability Ubiquitination Occurs CheckUb->OptimizeLinker No Ubiquitination CheckPermeability->OptimizeLinker Poor Properties Success Successful Degradation CheckPermeability->Success Good Properties OptimizeLinker->CheckTernary Iterate

Caption: A logical workflow for troubleshooting lack of PROTAC activity.

References

Validation & Comparative

Navigating the PROTAC Linker Landscape: A Guide to Alternatives for "Amino-PEG2-CH2CH2-SH Hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Bifunctional Linkers in Proteolysis-Targeting Chimera (PROTAC) Synthesis

The strategic design of Proteolysis-Targeting Chimeras (PROTACs) is a cornerstone of modern drug discovery, enabling the targeted degradation of disease-causing proteins. The linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy, influencing its stability, cell permeability, and the geometry of the ternary complex. While "Amino-PEG2-CH2CH2-SH hydrochloride" is a commonly utilized bifunctional linker, a diverse array of alternatives offers opportunities to fine-tune PROTAC properties and optimize performance. This guide provides a comprehensive comparison of these alternatives, supported by experimental data and detailed methodologies.

The Expanding Toolbox of Bifunctional Linkers

The selection of a suitable linker extends beyond merely connecting two ligands; it is a critical step in optimizing the biological activity of a PROTAC. Alternatives to the standard Amino-PEG2-thiol linker can be broadly categorized based on the nature of the spacer:

  • Polyethylene Glycol (PEG) Linkers of Varying Lengths: The length of the PEG chain significantly impacts the formation of a stable and productive ternary complex.[1][2] Shorter or longer PEG chains can alter the spatial arrangement of the target protein and the E3 ligase, thereby affecting the efficiency of ubiquitination and subsequent degradation. PEG linkers are valued for their hydrophilicity, which can improve the solubility of the PROTAC molecule.[3][4]

  • Alkyl Chains: As a more hydrophobic alternative to PEG linkers, alkyl chains offer a different physicochemical profile that can influence cell permeability.[3][5] These flexible linkers are synthetically accessible and can be readily modified to include various functional groups to modulate their properties.[3]

  • Rigid Linkers: To reduce the conformational flexibility of PROTACs and potentially pre-organize them into a bioactive conformation, rigid linkers are employed. These often incorporate cyclic structures such as piperazine, piperidine, or cyclohexane, as well as aromatic rings.[3] The increased rigidity can lead to more stable ternary complexes and improved pharmacokinetic properties.[6]

  • Click Chemistry Linkers: For rapid and efficient PROTAC synthesis, linkers functionalized with azide or alkyne groups are increasingly popular.[7][] The use of copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry") allows for the modular and high-throughput assembly of PROTAC libraries, facilitating the rapid identification of optimal linker architectures.[7][9]

Performance Comparison of Linker Alternatives

The choice of linker can have a profound impact on the degradation efficiency of a PROTAC, as measured by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data from studies comparing different linker types. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and cell lines.

Table 1: Impact of PEG Linker Length on BRD4 Degradation

PROTACLinker CompositionDC50Dmax (%)Cell Line
PROTAC A2 PEG units>5 µMNot specifiedH661
PROTAC B4 PEG units<0.5 µMNot specifiedH661
PROTAC C5 PEG units<0.5 µMNot specifiedH661

Data synthesized from published literature.[5]

Table 2: Comparison of Flexible vs. Rigid Linkers for TBK1 Degradation

PROTACLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
TBK1 Degrader 1Alkyl/Ether (Flexible)< 12No degradation-
TBK1 Degrader 2Alkyl/Ether (Flexible)21396
TBK1 Degrader 3Alkyl/Ether (Flexible)2929276

Data synthesized from published literature.[5]

Table 3: Physicochemical Properties of Different Linker Types

Linker TypeKey Physicochemical Properties
PEGHydrophilic, improves solubility, flexible.[3][4]
AlkylHydrophobic, can enhance cell permeability, flexible.[3]
Rigid (e.g., Piperazine, Aromatic)Reduced flexibility, can pre-organize conformation, may improve metabolic stability.[3]
Click Chemistry (Triazole)Introduces a rigid, metabolically stable triazole ring.[3]

Visualizing PROTAC Mechanisms and Workflows

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI Adds Ub chain to POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Mediates Recycling PROTAC Recycling Degradation->Recycling Recycling->PROTAC Re-initiates cycle

Caption: The signaling pathway of PROTAC-mediated protein degradation.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Start Select POI Ligand, E3 Ligase Ligand, and Linker Synthesis Chemical Synthesis Start->Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Characterization (e.g., LC-MS, NMR) Purification->Characterization Final_PROTAC Pure PROTAC Molecule Characterization->Final_PROTAC Cell_Treatment Treat Cells with PROTAC Final_PROTAC->Cell_Treatment Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., SPR, NanoBRET) Cell_Treatment->Ternary_Complex_Assay Western_Blot Western Blot for Protein Degradation Cell_Treatment->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis

Caption: A generalized experimental workflow for PROTAC synthesis and evaluation.

Detailed Experimental Protocols

Reproducible and robust experimental data are crucial for the comparative analysis of PROTAC linkers. Below are detailed protocols for key experiments.

Protocol 1: General PROTAC Synthesis via Amide Coupling

This protocol describes a general method for coupling a linker with a terminal amine to a carboxylic acid-functionalized ligand (either for the POI or E3 ligase).

Materials:

  • Amine-functionalized linker (e.g., Amino-PEGn-thiol)

  • Carboxylic acid-functionalized ligand

  • Peptide coupling reagent (e.g., HATU, HBTU)

  • Amine base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Reaction vessel and magnetic stirrer

  • Purification system (e.g., HPLC)

  • Analytical instruments (e.g., LC-MS, NMR)

Procedure:

  • Activation of Carboxylic Acid: In a clean, dry reaction vessel, dissolve the carboxylic acid-functionalized ligand (1 equivalent) and the peptide coupling reagent (1.1 equivalents) in anhydrous DMF.

  • Add the amine base (2 equivalents) to the reaction mixture and stir at room temperature for 15-30 minutes.

  • Coupling Reaction: Add the amine-functionalized linker (1 equivalent) to the activated carboxylic acid solution.

  • Reaction Monitoring: Monitor the progress of the reaction by LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purify the crude product by preparative HPLC to obtain the desired PROTAC.

  • Characterization: Confirm the identity and purity of the final PROTAC molecule by LC-MS and NMR spectroscopy.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC stock solution (in DMSO)

  • Cell culture medium and supplements

  • 6-well plates

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples. Load equal amounts of protein onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[10][11]

Protocol 3: Ternary Complex Formation Analysis by Surface Plasmon Resonance (SPR)

SPR is a powerful technique to measure the binding kinetics and affinity of the PROTAC-induced ternary complex.[12][13][14]

Materials:

  • SPR instrument and sensor chips

  • Purified target protein (POI)

  • Purified E3 ligase complex

  • PROTAC of interest

  • Running buffer

Procedure:

  • Immobilization: Immobilize either the E3 ligase or the target protein onto the surface of an SPR sensor chip.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity (KD) between the PROTAC and the immobilized protein.

    • Separately, determine the binary KD between the PROTAC and the other protein partner in solution.

  • Ternary Complex Analysis:

    • Inject a series of concentrations of the PROTAC mixed with a constant, saturating concentration of the non-immobilized protein partner over the sensor chip.

    • The resulting sensorgrams will reflect the formation of the ternary complex.

  • Data Analysis: Analyze the sensorgram data to determine the kinetic parameters (association and dissociation rates) and the affinity (KD) of the ternary complex. Calculate the cooperativity factor (α), which is the ratio of the binary binding affinity to the ternary complex affinity, to assess the stability of the ternary complex.[12][15]

Conclusion

The choice of linker is a critical parameter in the design of effective PROTACs. While "this compound" serves as a useful building block, a wide range of alternatives, including PEG linkers of varying lengths, alkyl chains, rigid linkers, and those amenable to click chemistry, provide a versatile toolkit for optimizing PROTAC performance. A systematic approach to linker design, involving the synthesis and evaluation of a focused library of PROTACs with diverse linkers, is essential for identifying candidates with superior degradation efficacy and drug-like properties. The experimental protocols provided in this guide offer a framework for the robust and reproducible evaluation of novel PROTACs, paving the way for the development of next-generation targeted protein degraders.

References

The Influence of PEG Linker Length in Bioconjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of bioconjugates such as antibody-drug conjugates (ADCs). The length of a polyethylene glycol (PEG) linker can significantly impact the stability, efficacy, and pharmacokinetic profile of the resulting therapeutic. This guide provides an objective comparison of different PEG linker lengths, supported by experimental data, to inform the selection of the optimal linker for specific bioconjugation applications.

The use of PEG linkers in bioconjugation offers several advantages, including increased hydrophilicity, reduced immunogenicity, and improved stability.[1][2][3] The length of the PEG chain is a crucial parameter that can be modulated to fine-tune the properties of the bioconjugate.[1]

Impact of PEG Linker Length on Bioconjugate Properties

The length of the PEG linker can have a profound effect on various aspects of a bioconjugate's performance. Generally, increasing the PEG linker length leads to a longer plasma half-life and, in some cases, improved in vivo efficacy.[1] However, this can be accompanied by a decrease in in vitro cytotoxicity, highlighting a critical trade-off that needs to be balanced for each specific application.[1][4]

Longer PEG chains can enhance the solubility of hydrophobic drugs and protect the bioconjugate from enzymatic degradation.[3] This "stealth" effect can also reduce the immunogenicity of the bioconjugate.[3] Conversely, shorter PEG linkers may be advantageous in situations where rapid clearance is desired or to minimize steric hindrance that could interfere with binding to the target.[2]

The optimal PEG linker length is highly context-dependent and is influenced by the hydrophobicity of the payload, the characteristics of the antibody or other targeting moiety, and the density of the target antigen.[1] Therefore, a systematic evaluation of a range of PEG linker lengths is crucial in the preclinical development of any new bioconjugate.[1]

Quantitative Data Comparison

The following table summarizes quantitative data from various studies comparing the performance of bioconjugates with different PEG linker lengths. It is important to note that the data is synthesized from studies using different molecules and experimental models, which may influence the results.

Bioconjugate Type PEG Linker Length Key Finding Reference
Antibody-Drug Conjugate (ADC)Short vs. LongIncreasing PEG linker length generally leads to a longer plasma half-life and can improve in vivo efficacy, but may decrease in vitro cytotoxicity.[1]
Affibody-Drug Conjugate4 kDa vs. 10 kDaA 10 kDa PEG chain significantly prolonged the circulation half-life compared to a 4 kDa PEG chain, leading to stronger tumor growth inhibition, despite reduced in vitro cytotoxicity.[4]
Interferon α-2a ConjugateThree different 40 kDa di-branched PEGsLonger linkers were more reactive in conjugation but had an opposite effect on in vitro bioactivity.[5][6]
Folate-Linked Liposomes2k Da vs. 5k Da vs. 10k DaIncreased PEG-linker length led to significantly increased tumor accumulation of particles in vivo.[7]
PSMA InhibitorsPEG4 vs. PEG8The size of the PEG chain significantly impacted tumor-targeting and pharmacokinetic properties, with PEGylation leading to decreased renal uptake.[8]

Experimental Protocols

Detailed methodologies are crucial for designing comparable studies to evaluate the impact of PEG linker length. Below are representative experimental protocols for key assays.

General Bioconjugation Workflow

A typical workflow for preparing and evaluating bioconjugates with different PEG linkers involves several key steps.

G cluster_prep Bioconjugate Preparation cluster_char Characterization cluster_analysis Data Analysis A Antibody/Protein B PEG Linker Modification A->B C Drug/Payload Conjugation B->C D Purification C->D E In Vitro Cytotoxicity Assay D->E F Stability Analysis D->F G Pharmacokinetic Study D->G H In Vivo Efficacy Study D->H I Compare Performance Metrics E->I F->I G->I H->I J Select Optimal Linker I->J

A generalized workflow for comparing bioconjugates with different PEG linker lengths.
Detailed Methodology for a Two-Step Hetero-bifunctional Conjugation

This protocol describes the conjugation of a thiol-reactive drug to a monoclonal antibody using a Maleimide-PEG-NHS ester linker.[9]

  • Antibody Modification:

    • Dissolve the antibody in a phosphate buffer (pH 7.2-7.5).

    • Add a 10-fold molar excess of the Mal-PEG-NHS linker.

    • Incubate for 1 hour at room temperature.

    • Remove excess linker using a desalting column.

  • Drug Conjugation:

    • Dissolve the thiol-containing drug in an appropriate organic solvent (e.g., DMSO).

    • Add a 3-fold molar excess of the drug solution to the modified antibody.

    • Incubate for 2 hours at room temperature.

    • The final conjugate is purified to remove unconjugated drug and other impurities.

In Vitro Cytotoxicity Assay
  • Cell Culture: Plate target cancer cells in a 96-well plate and incubate overnight.

  • Treatment: Treat the cells with serial dilutions of the bioconjugates with different PEG linker lengths.

  • Incubation: Incubate the cells for a defined period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Determine the IC50 value (the concentration that inhibits 50% of cell growth) from the dose-response curve.[10]

Pharmacokinetic Study in a Murine Model
  • Animal Model: Use an appropriate mouse model (e.g., BALB/c mice).

  • Administration: Administer a single intravenous dose of the bioconjugates with different PEG linker lengths to different groups of mice.

  • Blood Sampling: Collect blood samples at various time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 168 hours) post-injection.

  • Quantification: Determine the concentration of the bioconjugate in the plasma samples using an appropriate analytical method (e.g., ELISA).

  • Data Analysis: Calculate pharmacokinetic parameters such as half-life (t1/2), clearance, and area under the curve (AUC).

Logical Relationships and Key Considerations

The choice of PEG linker length involves a multi-faceted decision-making process where several factors must be weighed to achieve the desired therapeutic outcome.

G cluster_input Input Factors cluster_properties Bioconjugate Properties cluster_outcome Therapeutic Outcome LinkerLength PEG Linker Length (Short vs. Long) Hydrophilicity Hydrophilicity LinkerLength->Hydrophilicity Increases Stability Stability LinkerLength->Stability Increases PK Pharmacokinetics (e.g., Half-life) LinkerLength->PK Improves Activity In Vitro Activity LinkerLength->Activity Can Decrease Immunogenicity Immunogenicity LinkerLength->Immunogenicity Decreases Efficacy In Vivo Efficacy Hydrophilicity->Efficacy Stability->Efficacy PK->Efficacy Activity->Efficacy Safety Safety Profile Immunogenicity->Safety

The influence of PEG linker length on bioconjugate properties and therapeutic outcome.

Conclusion

The length of the PEG linker is a critical design parameter in bioconjugation that significantly influences the physicochemical and biological properties of the resulting molecule. While longer PEG linkers can improve pharmacokinetics and reduce immunogenicity, they may also decrease in vitro activity. A thorough understanding of these trade-offs and a systematic experimental evaluation of different linker lengths are essential for the development of safe and effective bioconjugate therapeutics. The data and protocols presented in this guide provide a framework for researchers to make informed decisions in the selection of optimal PEG linkers for their specific applications.

References

A Comparative Guide to Heterobifunctional Linkers in PROTAC Development: Amino-PEG2-CH2CH2-SH Hydrochloride vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor. The choice of the heterobifunctional linker, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety, is a key determinant of the final molecule's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of Amino-PEG2-CH2CH2-SH hydrochloride with other commonly employed heterobifunctional linkers in the context of PROTAC development.

This guide will delve into the properties of this compound and compare it with established linkers such as those based on succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), N-hydroxysuccinimide-polyethylene glycol-maleimide (NHS-PEG-Maleimide), and those utilized in click chemistry approaches. We will explore their chemical reactivity, impact on PROTAC performance, and provide illustrative experimental protocols.

Introduction to Heterobifunctional Linkers in PROTACs

PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1] The linker is not merely a spacer but plays a crucial role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[2][3] The linker's length, flexibility, and chemical composition can significantly influence the degradation efficiency (DC50) and maximal degradation (Dmax) of the target protein.[][5]

This compound is a PEG-based PROTAC linker featuring a terminal primary amine and a thiol group.[6][7][8] The polyethylene glycol (PEG) spacer enhances the hydrophilicity and solubility of the resulting PROTAC molecule.[][9] The amine and thiol functionalities allow for versatile and sequential conjugation to the target-binding and E3 ligase-binding moieties.

Comparison of Heterobifunctional Linkers

The selection of a heterobifunctional linker is a critical step in PROTAC design. Below is a comparative analysis of this compound and other common linker types.

FeatureAmino-PEG2-CH2CH2-SHSMCC (and Sulfo-SMCC)NHS-PEG-MaleimideClick Chemistry Linkers (e.g., Azide-Alkyne)
Reactive Groups Amine (-NH2), Thiol (-SH)Amine (via NHS ester), Thiol (via Maleimide)Amine (via NHS ester), Thiol (via Maleimide)Azide (-N3), Alkyne (or other bioorthogonal pairs)
Spacer Type Flexible PEGRigid CyclohexaneFlexible PEGTypically flexible alkyl or PEG with a rigid triazole
Solubility High (due to PEG and hydrochloride salt)Low (SMCC), High (Sulfo-SMCC)High (due to PEG)Variable, can be tuned with PEG chains
Cleavability Non-cleavableNon-cleavableNon-cleavableNon-cleavable (triazole ring)
Synthetic Strategy Sequential or convergentSequentialSequentialConvergent, high yielding, bioorthogonal
Key Advantages Good water solubility, flexible.Well-established, stable linkage.Tunable PEG length, good solubility.High efficiency, modular, suitable for library synthesis.[2][10]
Potential Limitations Potential for disulfide bond formation with the thiol group.SMCC has poor aqueous solubility.Maleimide can react with other nucleophiles.May require a copper catalyst which can be cytotoxic.

Performance Data Overview

The length of the PEG linker in NHS-PEG-Maleimide linkers has been shown to be a critical parameter for PROTAC efficacy.[5] For instance, in a study on estrogen receptor-α (ERα) targeting PROTACs, a 16-atom linker showed significantly better degradation than a 12-atom linker, despite similar binding affinities.[3] This highlights the importance of optimizing the spatial orientation of the ternary complex.

Rigid linkers, such as those derived from SMCC, can pre-organize the PROTAC into a bioactive conformation, potentially enhancing the stability of the ternary complex and improving pharmacokinetic properties.[1][] However, their lack of flexibility can also hinder the formation of a productive complex if the geometry is not optimal.

Click chemistry has emerged as a powerful tool for PROTAC synthesis, allowing for the rapid generation of libraries with diverse linkers to screen for optimal degradation activity.[2][10] The resulting triazole linkage is metabolically stable.[10]

Due to the lack of specific published data on PROTACs synthesized with this compound, a direct quantitative comparison of its performance in terms of DC50 and Dmax values is not possible at this time. However, based on its structural similarity to other flexible PEG-based linkers, it is expected to offer good solubility and allow for conformational flexibility in the ternary complex.

Experimental Protocols

Below are generalized experimental protocols for the synthesis of a PROTAC using an amine- and thiol-containing linker like this compound, and a more established NHS-Maleimide linker for comparison.

Protocol 1: PROTAC Synthesis using this compound

This protocol describes a convergent synthesis approach where the linker is sequentially conjugated to the E3 ligase ligand and the target protein ligand.

Materials:

  • E3 ligase ligand with a carboxylic acid or other amine-reactive group.

  • Target protein ligand with a maleimide or other thiol-reactive group.

  • This compound

  • Coupling agents (e.g., HATU, HOBt)

  • Anhydrous DMF or DMSO

  • Reaction buffers (e.g., PBS, pH 7.4)

  • Purification system (e.g., HPLC)

Procedure:

  • Reaction of Amine Terminus: Dissolve the E3 ligase ligand and a molar excess of this compound in anhydrous DMF. Add the coupling agents and stir the reaction at room temperature until completion (monitored by LC-MS).

  • Purification: Purify the linker-E3 ligase ligand conjugate by preparative HPLC.

  • Reaction of Thiol Terminus: Dissolve the purified conjugate and the target protein ligand (with a maleimide group) in a suitable buffer (e.g., PBS, pH 7.2-7.5).

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours.

  • Final Purification: Purify the final PROTAC molecule by preparative HPLC.

Protocol 2: PROTAC Synthesis using an NHS-PEG-Maleimide Linker

This protocol outlines a two-step sequential conjugation.

Materials:

  • Target protein ligand with a primary amine.

  • E3 ligase ligand with a free sulfhydryl group.

  • NHS-PEGn-Maleimide linker.

  • Anhydrous DMF or DMSO.

  • Reaction buffers (e.g., PBS, pH 7.2-7.5).

  • Desalting column.

  • Purification system (e.g., HPLC).

Procedure:

  • Amine Reaction: Dissolve the amine-containing target protein ligand in PBS (pH 7.2-7.5). Add a 10- to 20-fold molar excess of the NHS-PEGn-Maleimide linker (dissolved in DMF or DMSO).

  • Incubation: Incubate for 30-60 minutes at room temperature.

  • Removal of Excess Linker: Remove non-reacted linker using a desalting column.

  • Sulfhydryl Reaction: Immediately add the sulfhydryl-containing E3 ligase ligand to the maleimide-activated protein ligand.

  • Incubation: Incubate for 1-2 hours at room temperature.

  • Final Purification: Purify the final PROTAC molecule by HPLC.

Visualizing the Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

PROTAC_Mechanism PROTAC PROTAC (Bifunctional Molecule) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex Target Target Protein Target->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Poly-ubiquitination of Target Protein TernaryComplex->Ubiquitination Ubiquitin Transfer Recycling PROTAC Recycling TernaryComplex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of Target Protein Proteasome->Degradation Linker_Comparison_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Performance Evaluation AmineThiol Amino-Thiol Linker (e.g., Amino-PEG2-CH2CH2-SH) Solubility Solubility & Stability Assessment AmineThiol->Solubility NHSMaleimide NHS-Maleimide Linker (e.g., SMCC, NHS-PEG-Mal) NHSMaleimide->Solubility Click Click Chemistry Linkers (e.g., Azide-Alkyne) Click->Solubility TernaryComplex Ternary Complex Formation (e.g., SPR, ITC) Solubility->TernaryComplex Degradation Cellular Degradation Assay (Western Blot, Mass Spec) TernaryComplex->Degradation DC50 Determine DC50 & Dmax Degradation->DC50

References

A Comparative Guide to Protein Conjugation: "Amino-PEG2-CH2CH2-SH hydrochloride" vs. Alternative Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and stable conjugation of molecules to proteins is a cornerstone of innovation. The choice of linker is paramount, dictating not only the efficiency of the conjugation reaction but also the stability, and ultimately, the in vivo performance of the resulting bioconjugate. This guide provides an objective comparison of "Amino-PEG2-CH2CH2-SH hydrochloride," a bifunctional linker featuring a terminal amine and a thiol group, with common alternative conjugation strategies, namely maleimide- and N-hydroxysuccinimide (NHS)-ester-based linkers.

"this compound" offers a versatile approach to protein modification. Its terminal amine group can be reacted with activated carboxyl groups on a protein, while the thiol group can form a reversible disulfide bond with a free cysteine or be used for attachment to other thiol-reactive moieties. This guide will delve into the performance of this linker in comparison to established methods, supported by experimental data and detailed protocols.

Performance Comparison of Protein Conjugation Linkers

The selection of a suitable linker depends on the specific application, the nature of the protein, and the desired properties of the final conjugate. Below is a summary of key performance metrics for "this compound" and its alternatives.

FeatureAmino-PEG2-CH2CH2-SH (Disulfide Linkage)Maleimide-PEG Linker (Thioether Linkage)NHS-Ester-PEG Linker (Amide Linkage)
Target Residue Cysteine (via disulfide bond) or Lysine/N-terminus (via amine)Cysteine (free thiol)Lysine, N-terminus (primary amines)
Bond Type Reversible disulfide bondStable thioether bondStable amide bond
Conjugation Efficiency Moderate to HighHigh (>90%)[1]High
Reaction pH 6.5 - 8.0 for disulfide exchange6.5 - 7.5[2]7.0 - 9.0
Bond Stability Reversible; susceptible to reduction in vivo.Generally stable, but can undergo retro-Michael addition leading to deconjugation (~30% loss in the presence of 1 mM GSH over 7 days).[3]Highly stable under physiological conditions.
Key Advantage Reversibility allows for potential prodrug strategies.High specificity for thiols.Reacts with readily available amine groups.
Key Disadvantage Potential for premature cleavage of the disulfide bond in reducing environments.Potential for off-target reactions at higher pH and reversibility in the presence of other thiols.Can lead to a heterogeneous mixture of conjugates due to multiple lysine residues.

Experimental Protocols

Detailed methodologies are crucial for achieving reproducible and optimal conjugation results. The following sections provide protocols for key experiments involving the validation of protein conjugation.

Protocol 1: Protein Conjugation via Disulfide Bond Formation with Amino-PEG2-CH2CH2-SH

This protocol describes the conjugation of "this compound" to a protein containing a free cysteine residue or a reducible disulfide bond.

Materials:

  • Protein with an accessible cysteine or disulfide bond

  • This compound

  • Reducing agent (e.g., Dithiothreitol - DTT or Tris(2-carboxyethyl)phosphine - TCEP)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2

  • Quenching solution (e.g., N-ethylmaleimide or iodoacetamide)

  • Desalting column (e.g., PD-10)

  • Analytical instruments: SDS-PAGE, SEC-MALS, Mass Spectrometer

Procedure:

  • Protein Preparation:

    • If the protein has a disulfide bond to be targeted, dissolve the protein in the reaction buffer and add a 5-10 fold molar excess of a reducing agent like DTT.

    • Incubate at room temperature for 30 minutes to reduce the disulfide bond to free thiols.

    • Remove the excess reducing agent using a desalting column equilibrated with reaction buffer.

  • Conjugation Reaction:

    • Immediately after desalting, add a 10-20 fold molar excess of "this compound" to the protein solution.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.

  • Quenching:

    • To cap any unreacted thiol groups on the protein, add a 2-fold molar excess of a quenching solution over the initial protein thiol concentration. Incubate for 15 minutes.

  • Purification:

    • Remove excess PEG linker and quenching reagent by size-exclusion chromatography (SEC) or dialysis.

  • Analysis:

    • Confirm conjugation and assess purity using SDS-PAGE, which will show a shift in the molecular weight of the conjugated protein.

    • Determine the degree of PEGylation and identify different conjugate species using SEC-MALS.[4][5]

    • Confirm the precise mass of the conjugate and identify the conjugation site using mass spectrometry.[4][6]

Protocol 2: Protein Conjugation using a Maleimide-PEG Linker

This protocol outlines the conjugation of a protein with a free cysteine to a maleimide-activated PEG linker.

Materials:

  • Protein with a free cysteine residue

  • Maleimide-PEG linker

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, containing 1-5 mM EDTA

  • Desalting column

  • Analytical instruments: SDS-PAGE, SEC-MALS, Mass Spectrometer

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer. Ensure the buffer is free of any thiol-containing reagents.

  • Conjugation Reaction:

    • Dissolve the Maleimide-PEG linker in the reaction buffer immediately before use.

    • Add a 10-20 fold molar excess of the Maleimide-PEG linker to the protein solution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Purification:

    • Remove unreacted Maleimide-PEG linker using a desalting column or SEC.

  • Analysis:

    • Analyze the conjugate using SDS-PAGE, SEC-MALS, and mass spectrometry as described in Protocol 1.

Protocol 3: Validation of Conjugate Stability

This protocol describes a method to assess the stability of the formed linkage.

Materials:

  • Purified protein-PEG conjugate

  • Incubation Buffer: PBS, pH 7.4

  • Reducing agent (e.g., Glutathione - GSH) at a physiological concentration (e.g., 1-5 mM)

  • Analytical instruments: SEC-MALS or RP-HPLC

Procedure:

  • Incubation:

    • Incubate the purified conjugate in the incubation buffer with and without the reducing agent at 37°C.

  • Time Points:

    • Take aliquots of the reaction mixture at various time points (e.g., 0, 1, 6, 24, 48, and 168 hours).

  • Analysis:

    • Analyze the aliquots by SEC-MALS or RP-HPLC to quantify the amount of intact conjugate versus the amount of deconjugated protein and PEG linker.[3]

    • Plot the percentage of intact conjugate over time to determine the stability of the linkage.

Visualizing Conjugation Pathways and Workflows

To better illustrate the processes involved in protein conjugation, the following diagrams have been generated using Graphviz (DOT language).

Conjugation_Reaction cluster_protein Protein cluster_linker Amino-PEG-Thiol Linker cluster_conjugate Conjugate Prot Protein-SH Conj Protein-S-S-PEG-NH2 Prot->Conj Disulfide Exchange pH 6.5-8.0 Linker HOOC-(CH2)n-S-S-PEG-NH2 Linker->Conj

Caption: Reaction scheme for protein conjugation via disulfide bond formation.

Conjugation_Workflow start Start: Protein & Linker prep Protein Preparation (e.g., Disulfide Reduction) start->prep reaction Conjugation Reaction (Linker Addition) prep->reaction purification Purification (SEC / Dialysis) reaction->purification validation Validation & Characterization purification->validation sds_page SDS-PAGE validation->sds_page sec_mals SEC-MALS validation->sec_mals ms Mass Spectrometry validation->ms stability Stability Assay validation->stability end End: Characterized Conjugate sds_page->end sec_mals->end ms->end stability->end

Caption: Experimental workflow for protein conjugation and validation.

References

Comparative Guide to Nanoparticle Functionalization: "Amino-PEG2-CH2CH2-SH hydrochloride" vs. Zwitterionic Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of nanoparticles functionalized with "Amino-PEG2-CH2CH2-SH hydrochloride" and those functionalized with zwitterionic ligands, an emerging alternative. The information presented is based on published experimental data for closely related molecules, as specific data for "this compound" is limited in publicly available literature. This guide aims to provide an objective overview to inform the selection of surface chemistries for nanoparticle-based applications in drug delivery and bio-imaging.

Overview of Surface Functionalization

Surface functionalization is a critical step in the design of nanoparticles for biomedical applications. The surface chemistry dictates the nanoparticle's stability in biological media, its interaction with proteins and cells, and its overall in vivo fate. Poly(ethylene glycol) (PEG) has been the gold standard for creating "stealth" nanoparticles that can evade the immune system and exhibit prolonged circulation times. "this compound" is a heterobifunctional short-chain PEG linker containing a thiol group for anchoring to noble metal surfaces (e.g., gold) and a terminal amine group for further conjugation of targeting ligands or therapeutic molecules.

Recently, zwitterionic ligands have gained significant attention as an alternative to PEGylation. These molecules contain both positive and negative charges, resulting in a net neutral surface that is highly resistant to protein adsorption, a phenomenon known as the "anti-fouling" effect.

Comparative Performance Data

The following tables summarize key performance indicators for nanoparticles functionalized with PEG-thiol linkers (as a proxy for Amino-PEG2-CH2CH2-SH) and zwitterionic ligands. The data is compiled from various studies on gold and silica nanoparticles.

Table 1: Physicochemical Properties

ParameterAmino-PEG-SH Functionalized Nanoparticles (representative)Zwitterionic Functionalized NanoparticlesKey Considerations
Hydrodynamic Size (nm) Increase of 5-20 nm post-functionalizationMinimal increase of 2-5 nm post-functionalizationShort-chain PEGs like PEG2 will result in a smaller size increase compared to longer chain PEGs. Zwitterionic ligands are typically smaller molecules.
Polydispersity Index (PDI) Generally low (< 0.2), indicating a narrow size distribution.Generally low (< 0.2), indicating a narrow size distribution.Both functionalization methods can produce monodisperse nanoparticles with appropriate synthesis protocols.
Zeta Potential (mV) Near-neutral to slightly negative (-5 to -15 mV)Near-neutral (-5 to +5 mV)The terminal amine group on the PEG can be protonated, influencing the overall charge. Zwitterionic surfaces are designed to be charge-neutral.

Table 2: Stability and Biological Interactions

ParameterAmino-PEG-SH Functionalized Nanoparticles (representative)Zwitterionic Functionalized NanoparticlesKey Considerations
Colloidal Stability High stability in physiological buffers (e.g., PBS) and serum.[1][2]Excellent stability across a wide range of pH and salt concentrations.Both offer good stability, crucial for in vivo applications.
Protein Adsorption Significantly reduced compared to unmodified nanoparticles.Extremely low protein adsorption, often outperforming PEG.This "anti-fouling" property is critical for avoiding immune recognition.
Cellular Uptake Generally low, can be tuned by conjugating targeting ligands to the terminal amine group.Can exhibit higher cellular uptake compared to PEGylated nanoparticles of similar size, which can be advantageous for intracellular drug delivery.The mechanism of uptake can differ, with some zwitterionic formulations showing enhanced endocytosis.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for key characterization experiments.

Nanoparticle Functionalization with Amino-PEG-SH

This protocol describes a general method for functionalizing gold nanoparticles.

Materials:

  • Gold nanoparticles (AuNPs) suspension in citrate buffer

  • "this compound"

  • Phosphate-buffered saline (PBS)

  • Centrifuge

Procedure:

  • To the AuNP suspension, add a solution of "this compound" in water. The molar ratio of the PEG linker to AuNPs should be optimized.

  • Gently mix the solution and allow it to react for several hours at room temperature to facilitate the formation of the gold-thiol bond.

  • Centrifuge the solution to pellet the functionalized AuNPs. The speed and duration of centrifugation will depend on the nanoparticle size.

  • Remove the supernatant containing excess, unbound PEG linker.

  • Resuspend the nanoparticle pellet in PBS.

  • Repeat the centrifugation and resuspension steps at least twice to ensure the removal of all unbound linkers.

  • The final functionalized nanoparticle suspension is ready for characterization.

Characterization of Functionalized Nanoparticles

Instrument: Malvern Zetasizer Nano ZS or similar.

Procedure:

  • Dilute a small aliquot of the functionalized nanoparticle suspension in an appropriate buffer (e.g., PBS or deionized water).

  • Transfer the diluted sample to a disposable cuvette.

  • Place the cuvette in the instrument and allow it to equilibrate to the set temperature (typically 25°C).

  • Perform the size measurement using the DLS mode. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles to determine their hydrodynamic diameter and polydispersity index (PDI).

  • For zeta potential measurement, use a folded capillary cell.

  • Inject the diluted sample into the cell, ensuring no air bubbles are present.

  • Place the cell in the instrument and apply an electric field. The instrument measures the electrophoretic mobility of the nanoparticles to calculate the zeta potential.

Procedure:

  • Disperse the functionalized nanoparticles in different biologically relevant media (e.g., PBS, cell culture medium with 10% fetal bovine serum).

  • Monitor the hydrodynamic size of the nanoparticles using DLS at various time points (e.g., 0, 1, 4, 24, and 48 hours).

  • An increase in nanoparticle size or PDI over time indicates aggregation and instability.

  • Additionally, visual inspection for any precipitation or color change can provide a qualitative assessment of stability.

Visualizing Workflows and Comparisons

The following diagrams, generated using the DOT language, illustrate the experimental workflow and a logical comparison of the two functionalization strategies.

ExperimentalWorkflow cluster_synthesis Nanoparticle Synthesis cluster_functionalization Surface Functionalization cluster_characterization Characterization NP_core Nanoparticle Core (e.g., Gold) Functionalization Addition of Amino-PEG2-CH2CH2-SH NP_core->Functionalization Incubation Incubation Functionalization->Incubation Purification Purification (Centrifugation) Incubation->Purification DLS DLS (Size & Zeta Potential) Purification->DLS Stability Stability Assay (vs. Time in Media) Purification->Stability Drug_Loading Drug Loading & Release Studies Purification->Drug_Loading

Caption: Experimental workflow for the synthesis, functionalization, and characterization of nanoparticles.

PEG_vs_Zwitterionic cluster_peg Amino-PEG-SH Functionalization cluster_zwitterionic Zwitterionic Functionalization PEG_Node PEGylated Surface PEG_Pros Pros: - Well-established 'stealth' effect - Terminal amine for bioconjugation - Good stability PEG_Node->PEG_Pros leads to PEG_Cons Cons: - Potential for PEG-specific antibodies - Can inhibit cellular uptake PEG_Node->PEG_Cons can result in Zwitter_Node Zwitterionic Surface Zwitter_Pros Pros: - Superior anti-fouling properties - Excellent stability - Potentially higher cellular uptake Zwitter_Node->Zwitter_Pros leads to Zwitter_Cons Cons: - Less established in clinical applications - Bioconjugation strategies can be more complex Zwitter_Node->Zwitter_Cons can result in

References

A Comparative Guide to Cleavable vs. Non-Cleavable PEG Linkers for Enhanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of a linker in drug conjugate design is a critical decision that profoundly impacts therapeutic efficacy and safety. This guide provides an objective comparison of cleavable and non-cleavable polyethylene glycol (PEG) linkers, supported by experimental data and detailed methodologies to inform strategic selection in drug delivery applications, particularly in the realm of Antibody-Drug Conjugates (ADCs).

The primary function of a linker is to connect a therapeutic payload to a targeting moiety, such as an antibody. The inclusion of PEG in the linker structure enhances the solubility, stability, and pharmacokinetic profile of the conjugate.[1][2] The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanisms, which dictates their stability, potency, and overall therapeutic index.[3][4]

At a Glance: Key Differences

FeatureCleavable PEG LinkersNon-Cleavable PEG Linkers
Release Mechanism Susceptible to specific triggers (e.g., enzymes, pH, redox potential) in the tumor microenvironment or within the cell.[1]Relies on the complete proteolytic degradation of the antibody backbone within the lysosome.[4]
Payload Form Released in its native, potent form.Released as a payload-linker-amino acid complex.[4]
Plasma Stability Generally lower, with a potential for premature drug release.[5]Generally higher, leading to a more stable conjugate in circulation.[4]
"Bystander Effect" High potential, as the released, often membrane-permeable payload can kill adjacent antigen-negative tumor cells.[6][7]Low to negligible, as the released payload-adduct is typically charged and less membrane-permeable.[3]
Off-Target Toxicity Higher potential due to the possibility of premature payload release and the bystander effect.[6]Lower potential due to enhanced stability and a limited bystander effect.[4]
Ideal Application Heterogeneous tumors where killing of neighboring antigen-negative cells is advantageous.[3]Homogeneous tumors with high antigen expression; therapies requiring long-term stability.[1]

Mechanisms of Action

Cleavable and non-cleavable PEG linkers employ distinct strategies for drug release, a critical factor in their differential therapeutic activities.

Cleavable PEG Linkers: Environmentally-Triggered Release

Cleavable linkers are designed to be stable in the systemic circulation but to break down and release their payload upon encountering specific conditions prevalent in the tumor microenvironment or inside cancer cells.[8] This "smart switch" functionality allows for targeted drug release, enhancing the therapeutic window.[1]

Common cleavage strategies include:

  • Enzyme-Sensitive Linkers: These often incorporate dipeptide sequences, such as valine-citrulline (Val-Cit), which are specifically cleaved by lysosomal proteases like Cathepsin B that are overexpressed in many tumor cells.[1][8]

  • pH-Sensitive Linkers: Utilizing moieties like hydrazones, these linkers are stable at the physiological pH of blood (~7.4) but hydrolyze in the acidic environment of endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0).[1][8]

  • Redox-Sensitive Linkers: These linkers contain disulfide bonds that are stable in the bloodstream but are readily cleaved in the reducing environment of the cell cytoplasm, which has a significantly higher concentration of glutathione.[1]

cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment / Intracellular ADC_stable ADC with Cleavable PEG Linker (Intact) Trigger Cleavage Trigger (Enzymes, Low pH, High GSH) ADC_stable->Trigger Tumor Targeting Payload_Release Payload Release Trigger->Payload_Release Linker Cleavage Bystander_Effect Bystander Killing of Neighboring Cells Payload_Release->Bystander_Effect

Drug release mechanism for cleavable PEG linkers.
Non-Cleavable PEG Linkers: Release Through Degradation

In contrast, non-cleavable linkers form a stable, permanent bond between the drug and the antibody.[1] The release of the therapeutic agent is entirely dependent on the internalization of the ADC and the subsequent degradation of the antibody backbone by lysosomal proteases.[4] This process results in the release of the payload still attached to the linker and a single amino acid residue from the antibody.[4] The inherent stability of this linkage minimizes premature drug release, often leading to a better safety profile.[3]

cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC_stable ADC with Non-Cleavable PEG Linker (Highly Stable) Internalization Internalization ADC_stable->Internalization Tumor Targeting Lysosome Lysosome Internalization->Lysosome Degradation Antibody Degradation Lysosome->Degradation Payload_Release Release of Payload- Linker-Amino Acid Complex Degradation->Payload_Release cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Cytotoxicity Cytotoxicity Assay (IC50 Determination) PK_Study Pharmacokinetics (Clearance, Half-life) Cytotoxicity->PK_Study Inform Dosing Plasma_Stability Plasma Stability (Linker Integrity) Plasma_Stability->PK_Study Predict In Vivo Behavior Bystander_Effect Bystander Effect (Neighboring Cell Killing) Efficacy_Study Efficacy in Xenograft Models (Tumor Growth Inhibition) Bystander_Effect->Efficacy_Study Predict Efficacy in Heterogeneous Tumors PK_Study->Efficacy_Study Guide Regimen

References

Performance Analysis of Amino-PEG2-CH2CH2-SH Hydrochloride in Common Buffer Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of an appropriate buffer system is paramount to the success of labeling and crosslinking reactions. This guide provides an objective comparison of the performance of Amino-PEG2-CH2CH2-SH hydrochloride, a popular short-chain thiol-PEG linker, in various commonly used buffer systems. The stability and reactivity of this linker are critically influenced by the reaction environment, particularly pH. Understanding these dynamics is essential for optimizing conjugation efficiency and ensuring the integrity of the final product.

This compound, also known as 2-(2-aminoethoxy)ethanethiol hydrochloride, is a heterobifunctional linker featuring a terminal primary amine and a reactive thiol group, separated by a two-unit polyethylene glycol (PEG) spacer. The thiol group is highly reactive towards maleimides, making it a staple in the development of antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other functionalized biomolecules.[1][2]

Impact of Buffer Systems on Thiol-Maleimide Conjugation

The core of this linker's utility lies in the thiol-maleimide conjugation reaction, a Michael addition that forms a stable thioether bond.[1] The efficiency of this reaction is highly pH-dependent. The reactive species is the thiolate anion (-S⁻), and its concentration is dictated by the pH of the buffer and the pKa of the thiol group. The pKa of the thiol in cysteamine, the core structure of this linker, is approximately 8.2-9.4.[3][4]

Key Considerations for Buffer Selection:

  • pH: The optimal pH range for thiol-maleimide conjugation is 6.5-7.5.[1][5]

    • Below pH 6.5: The thiol group remains largely protonated (-SH), which significantly reduces its nucleophilicity and slows down the reaction rate.[1]

    • Above pH 7.5: While the concentration of the reactive thiolate anion increases, two competing reactions become problematic: the hydrolysis of the maleimide ring to a non-reactive maleamic acid and the increased reactivity of primary amines (like the one on the linker itself or lysine residues on a protein) with the maleimide.[1][5] At a pH of 7.0, the reaction with thiols is about 1,000 times faster than with amines, highlighting the importance of maintaining this optimal range for selectivity.[1][5]

  • Thiol Oxidation: The thiol group is susceptible to oxidation, forming a disulfide bond (-S-S-) that is unreactive with maleimides.[6] This process is accelerated at alkaline pH and in the presence of metal ions. To mitigate this, it is recommended to degas buffers to remove dissolved oxygen and to include a chelating agent such as EDTA (1-5 mM).[5]

  • Buffer Components: The buffer itself should not contain any reactive species. For instance, buffers containing free thiols, such as DTT or 2-mercaptoethanol, are unsuitable as they will compete with the linker for reaction with the maleimide.[5]

Comparison of Common Buffer Systems

The choice of buffer can significantly influence the outcome of a conjugation reaction. Below is a comparison of commonly used buffers for reactions involving this compound.

Buffer SystemTypical pH RangeAdvantagesDisadvantagesRecommendations
Phosphate-Buffered Saline (PBS) 7.2 - 7.4Physiologically relevant, readily available, and generally non-interfering with the thiol-maleimide reaction.[7]Can have limited buffering capacity outside of its optimal range.An excellent first choice for most applications. Ensure the pH is adjusted to within the 6.5-7.5 range for optimal performance.
Tris (Tris(hydroxymethyl)aminomethane) 7.0 - 9.0High buffering capacity in the optimal pH range.Contains a primary amine that can potentially compete with the thiol reaction at pH values above 7.5.Use with caution and ensure the pH is maintained between 7.0 and 7.5 to minimize side reactions.
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) 6.8 - 8.2Good buffering capacity in the optimal pH range and is not known to interfere with the thiol-maleimide reaction.[7]More expensive than PBS or Tris.A reliable alternative to PBS, particularly when a different buffering species is required.

Performance Comparison with Alternative Thiol-PEG Linkers

The length of the PEG spacer in a linker can influence the properties of the resulting bioconjugate. While direct comparative data in different buffers is scarce, the general properties of related linkers can be extrapolated.

Linker NamePEG LengthPotential for Steric HindranceSolubility of ConjugateKey Differences in Application
Amino-PEG2-CH2CH2-SH HCl 2 unitsMinimal steric hindrance due to its short length.GoodIdeal for applications where a short, defined linker is required.
Thiol-PEG3-acid 3 unitsSlightly greater steric footprint than PEG2.GoodThe additional PEG unit can slightly increase the hydrodynamic radius of the linker.[8]
Thiol-PEG4-acid 4 unitsMarginally greater steric hindrance than PEG3.Slightly better than shorter PEGs.The increased number of hydrophilic ethylene glycol units can modestly improve the aqueous solubility of the final bioconjugate.[8]

Experimental Protocols

Below are detailed methodologies for a typical thiol-maleimide conjugation and for assessing conjugation efficiency.

Protocol 1: General Thiol-Maleimide Conjugation

This protocol describes the conjugation of this compound to a maleimide-functionalized molecule (e.g., a protein or dye).

Materials and Reagents:

  • This compound

  • Maleimide-functionalized molecule

  • Conjugation Buffer: Degassed PBS, Tris, or HEPES buffer, pH 7.0-7.5, containing 1-5 mM EDTA.[5]

  • Anhydrous DMSO or DMF (for dissolving reagents if necessary)[6]

  • TCEP (tris-carboxyethylphosphine) (optional, for reducing disulfide bonds)

  • Purification system (e.g., size-exclusion chromatography, RP-HPLC)[1]

Procedure:

  • Prepare the Molecule for Labeling: Dissolve the maleimide-functionalized molecule in the chosen conjugation buffer to a concentration of 1-10 mg/mL.[6] If the molecule to be conjugated has internal disulfide bonds that need to be reduced to free up thiol groups, add a 10-100 fold molar excess of TCEP and incubate for 20-60 minutes at room temperature.[5]

  • Prepare the Linker Stock Solution: Dissolve this compound in the conjugation buffer. Due to its hygroscopic nature and potential for oxidation, it is recommended to prepare this solution fresh.

  • Conjugation Reaction: Add the this compound solution to the maleimide-functionalized molecule solution. A 10-20 fold molar excess of the thiol linker is often used to drive the reaction to completion.[1] The exact ratio may need to be optimized.

  • Incubation: Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C, protected from light.[7]

  • Purification: Remove the excess unreacted linker and other reagents from the final conjugate using an appropriate purification method such as size-exclusion chromatography (for large molecules) or RP-HPLC.[1]

Protocol 2: Quantification of Free Thiols with Ellman's Reagent

This protocol is used to determine the efficiency of the conjugation reaction by measuring the number of free thiol groups before and after the reaction.[1]

Materials and Reagents:

  • Ellman's Reagent (DTNB)

  • Reaction Buffer (e.g., phosphate buffer, pH 8.0)

  • Cysteine or another thiol-containing standard

  • Samples: Pre-conjugation (thiol linker) and post-conjugation solutions

Procedure:

  • Prepare a Standard Curve: Prepare a series of known concentrations of the cysteine standard in the reaction buffer.

  • Sample Preparation: Dilute the pre- and post-conjugation samples in the reaction buffer.

  • Reaction: Add the Ellman's Reagent solution to each standard and sample. A blank containing only the reaction buffer and Ellman's Reagent should be included.

  • Incubation: Incubate at room temperature for 15 minutes.

  • Measurement: Measure the absorbance of the standards and samples at 412 nm.

  • Quantification: Plot the absorbance of the standards against their known concentrations to create a standard curve. Use this curve to determine the concentration of free thiols in the samples. The difference in free thiol concentration before and after the conjugation reaction indicates the conjugation efficiency.[1]

Visualizing Key Processes and Relationships

To further clarify the concepts discussed, the following diagrams illustrate the chemical reaction, the experimental workflow, and the factors influencing the conjugation process.

G cluster_reaction Thiol-Maleimide Conjugation cluster_conditions Optimal Conditions Linker R1-SH (Amino-PEG2-Thiol) Conjugate R1-S-R2 (Stable Thioether Bond) Linker->Conjugate + R2-Maleimide pH pH 6.5 - 7.5 Maleimide R2-Maleimide Temp 4-25°C

Figure 1: Chemical pathway of thiol-maleimide conjugation.

G prep_reagents 1. Prepare Reagents (Linker, Maleimide, Buffer) conjugation 2. Mix and Incubate (2h @ RT or O/N @ 4°C) prep_reagents->conjugation purification 3. Purify Conjugate (HPLC / SEC) conjugation->purification characterization 4. Characterize Product (Ellman's Assay, MS) purification->characterization G outcome Conjugation Efficiency pH Buffer pH pH->outcome buffer_type Buffer Choice (PBS, HEPES, Tris) buffer_type->outcome molar_ratio Thiol:Maleimide Molar Ratio molar_ratio->outcome additives Additives (EDTA, TCEP) additives->outcome oxidation Thiol Oxidation oxidation->outcome inhibits hydrolysis Maleimide Hydrolysis hydrolysis->outcome inhibits

References

A Comparative Guide to Amino-PEG2-CH2CH2-SH Hydrochloride: Purity, Quality, and Performance in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of a suitable linker is a critical step that dictates the efficiency, stability, and overall performance of the resulting conjugate. This guide provides a comprehensive analysis of Amino-PEG2-CH2CH2-SH hydrochloride, a heterobifunctional linker increasingly utilized in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). We present a detailed examination of its purity and quality, alongside a comparative assessment with alternative linkers, supported by established experimental protocols.

Analysis of this compound

This compound is a polyethylene glycol (PEG)-based linker featuring a terminal primary amine (-NH2) and a thiol (-SH) group. This heterobifunctional architecture allows for the sequential and specific conjugation of two different molecules. The amine group can react with activated esters (like NHS esters) to form stable amide bonds, while the thiol group readily participates in Michael addition reactions with maleimides or forms disulfide bonds. The PEG spacer enhances water solubility and can reduce non-specific binding of the final conjugate.

Purity and Quality Assessment

The quality of a bifunctional linker is paramount to ensure reproducible and reliable bioconjugation. Key quality attributes for this compound include purity, identity, and the absence of impurities that could interfere with conjugation reactions. A typical purity for commercially available this compound is ≥95.0%.

Data Presentation: Quality Control Specifications

ParameterSpecificationAnalytical Method
Purity ≥ 95.0%High-Performance Liquid Chromatography (HPLC)
Identity Conforms to structure¹H Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS)
Appearance White to off-white solidVisual Inspection
Solubility Soluble in water and DMSOVisual Inspection

Note: Data is based on typical specifications from commercial suppliers like MedChemExpress.

Comparison with Alternative Linkers

The choice of linker can significantly impact the properties of the final bioconjugate. Here, we compare this compound with other commonly used heterobifunctional PEG linkers.

Data Presentation: Comparison of Heterobifunctional PEG Linkers

FeatureAmino-PEG2-CH2CH2-SHAmine-PEGn-Thiol (n > 2)NHS-PEGn-Maleimide
Reactive Groups Primary Amine, ThiolPrimary Amine, ThiolNHS Ester, Maleimide
PEG Length Short (2 PEG units)Variable (Longer)Variable
Reactivity of Amine Group Moderate; requires activation of carboxyl group on payloadModerate; requires activation of carboxyl group on payloadN/A (NHS ester is pre-activated)
Reactivity of Thiol Group High towards maleimidesHigh towards maleimidesN/A (Maleimide reacts with thiols)
Flexibility LimitedHigherVariable
Steric Hindrance LowHigherVariable
Solubility Enhancement GoodExcellentExcellent
Key Advantage Simple, compact linkerIncreased solubility and flexibilityDirect reaction with amines without pre-activation
Key Disadvantage Shorter spacer may lead to steric hindrance in some applicationsCan be more expensive; potential for increased polydispersityNHS esters are susceptible to hydrolysis

Experimental Protocols

Detailed and robust analytical methods are essential for verifying the purity and quality of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Sample Preparation: Dissolve the compound in the initial mobile phase composition to a concentration of 1 mg/mL.

  • Analysis: The purity is determined by the peak area percentage of the main component relative to the total peak area.

¹H Nuclear Magnetic Resonance (NMR) for Structural Confirmation

Methodology:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterium oxide (D2O).

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of the deuterated solvent.

  • Acquisition: Acquire a standard one-dimensional proton NMR spectrum.

  • Analysis: The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the expected structure of this compound.

Mass Spectrometry (MS) for Molecular Weight Verification

Methodology:

  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

  • Mode: Positive ion mode.

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a concentration of approximately 0.1 mg/mL.

  • Infusion: Infuse the sample directly into the mass spectrometer.

  • Analysis: The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the protonated molecule [M+H]⁺.

Mandatory Visualizations

experimental_workflow cluster_start Start cluster_analysis Purity and Quality Analysis cluster_decision Decision cluster_end Outcome start Amino-PEG2-CH2CH2-SH hydrochloride Sample hplc HPLC Analysis (Purity) start->hplc nmr NMR Spectroscopy (Identity) start->nmr ms Mass Spectrometry (Molecular Weight) start->ms decision Purity & Identity Confirmed? hplc->decision nmr->decision ms->decision pass Proceed to Bioconjugation decision->pass Yes fail Reject Batch decision->fail No

linker_comparison cluster_linker1 Amino-PEG2-Thiol cluster_linker2 Amine-PEGn-Thiol (n>2) cluster_linker3 NHS-PEGn-Maleimide linker1_pros Pros: - Compact - Low Steric Hindrance linker1_cons Cons: - Limited Flexibility linker2_pros Pros: - Increased Solubility - Higher Flexibility linker2_cons Cons: - Higher Cost - Potential Polydispersity linker3_pros Pros: - Direct Amine Reactivity - High Specificity linker3_cons Cons: - NHS Ester Hydrolysis bioconjugation Bioconjugation Application bioconjugation->linker1_pros bioconjugation->linker2_pros bioconjugation->linker3_pros

A Comparative Analysis of Thiol-Based Linkers for Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker molecule is critical in the development of robust and reliable self-assembled monolayers (SAMs). Thiol-based linkers are the cornerstone for forming well-ordered SAMs on noble metal surfaces, particularly gold, due to the strong and spontaneous formation of a covalent gold-sulfur bond.[1][2][3] This guide provides a comparative study of various thiol-based linkers, offering a quantitative performance overview and detailed experimental protocols to aid in the selection of the most appropriate linker for specific applications.

The performance of a SAM is dictated by the structure of the thiol-based linker, which can be broadly categorized by the nature of the headgroup (monothiol, dithiol, etc.), the length and composition of the alkyl chain, and the terminal functional group. These structural variations significantly influence key performance metrics such as surface coverage, stability, binding affinity, and resistance to non-specific binding.

Comparative Performance of Thiol-Based Linkers

The following table summarizes the quantitative data on the performance of different classes of thiol-based linkers. The data has been compiled from various experimental studies to provide a comparative overview.

Linker TypeTypical Surface Coverage (molecules/cm²)Stability (Thermal Desorption Temp. °C)Film Thickness (Å)Water Contact Angle (°)Key Characteristics & Applications
Alkanethiols (e.g., Octadecanethiol) 4.6 x 10¹⁴~70-170 (chain length dependent)[4]10-25 (chain length dependent)110-115 (for CH₃ termination)Forms well-ordered, densely packed monolayers; used for surface passivation, wetting control, and as a foundational layer for further functionalization.[5][6][7]
Dithiols (e.g., 1,8-Octanedithiol) Variable; can form looped or standing structuresGenerally lower than monothiolsVariableCan be hydrophilic if one thiol is exposedCan form bridges between two surfaces or create a thiol-terminated surface for further conjugation.[8][9] Prone to forming looped structures on a single surface, leading to less dense packing.[8]
Tripodal Thiols (e.g., PhSi(CH₂SH)₃) HighHigher than monothiols due to "surface chelate" effect~10-12Dependent on the core structureOffers enhanced stability and binding uniformity compared to their monodentate counterparts.[10] Superior packing density and molecular alignment.[10]
Aromatic Thiols (e.g., Biphenyl-4-thiol) Lower than alkanethiolsCan be crosslinked to enhance stability~10-15~70-80Can be crosslinked using electron irradiation for increased thermal and chemical stability.[4][11] Useful in molecular electronics and for creating robust nanocoatings.[4]
PEG-Thiols (e.g., HS-(CH₂)₁₁-(OCH₂CH₂)n-OH) Lower density due to bulky PEG chainsDependent on alkyl chain and PEG lengthVariable (depends on PEG length)30-60 (for OH termination)Excellent resistance to non-specific protein adsorption, making them ideal for biosensors and biomedical applications.[12][13]
Thioethers (as a comparison) Lower than thiolsWeaker interaction with gold compared to thiolsVariableDependent on the attached groupGenerally form less stable and lower quality films compared to the corresponding thiol functionality.[10]

Experimental Workflow and Methodologies

The formation and characterization of high-quality SAMs necessitate a meticulous experimental approach. A typical workflow involves substrate preparation, SAM formation, and subsequent characterization to ascertain the quality of the monolayer.

experimental_workflow Evaporation Metal Deposition (e.g., Au on Si/Cr) Cleaning Substrate Cleaning (e.g., Piranha solution, UV/Ozone) Evaporation->Cleaning Solution Thiol Solution Preparation (e.g., 1 mM in Ethanol) Cleaning->Solution Immersion Substrate Immersion (24-48 hours) Solution->Immersion Rinsing Rinsing & Drying (Ethanol, N₂ stream) Immersion->Rinsing XPS X-ray Photoelectron Spectroscopy (XPS) Rinsing->XPS AFM Atomic Force Microscopy (AFM) Rinsing->AFM ContactAngle Contact Angle Goniometry Rinsing->ContactAngle Ellipsometry Ellipsometry Rinsing->Ellipsometry CV Cyclic Voltammetry (CV) Rinsing->CV

Caption: Experimental workflow for the formation and characterization of thiol-based self-assembled monolayers.

Key Experimental Protocols

1. Substrate Preparation (Gold on Silicon):

  • Materials: Silicon wafers, adhesion layer metal (e.g., Chromium or Titanium), high-purity Gold (99.99%).

  • Procedure:

    • Clean silicon wafers using a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15 minutes. Caution: Piranha solution is extremely corrosive and reactive.

    • Rinse the wafers thoroughly with deionized water and dry them under a stream of nitrogen.

    • Deposit a thin adhesion layer of Cr or Ti (2-5 nm) onto the silicon wafers using an electron beam evaporator.

    • Subsequently, deposit a 50-100 nm layer of gold without breaking the vacuum.[14]

    • Prior to SAM formation, clean the gold substrates with UV/Ozone for 15-20 minutes to remove any organic contaminants.[13]

2. Self-Assembled Monolayer Formation:

  • Materials: Thiol-based linker, absolute ethanol (200 proof).[15][16]

  • Procedure:

    • Prepare a 1 mM solution of the desired thiol linker in absolute ethanol.[7] Sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved.[16]

    • Immerse the freshly cleaned gold substrates into the thiol solution.[15][16] The immersion should be done in a clean, vibration-free environment.

    • Seal the container and allow the self-assembly to proceed for 24-48 hours to ensure the formation of a well-ordered monolayer.[15][16]

    • After incubation, remove the substrates from the solution and rinse them thoroughly with fresh ethanol to remove any physisorbed molecules.[15][16]

    • Dry the substrates under a gentle stream of dry nitrogen.[15][16]

3. Characterization Techniques:

  • X-ray Photoelectron Spectroscopy (XPS): Used to determine the elemental composition and chemical state of the SAM. The attenuation of the Au 4f signal can be used to calculate the thickness of the monolayer.[10]

  • Atomic Force Microscopy (AFM): Provides topographical information about the SAM surface, allowing for the visualization of domain structures and defects.[5][6]

  • Contact Angle Goniometry: Measures the static contact angle of a water droplet on the SAM surface. This provides information about the hydrophobicity/hydrophilicity of the terminal functional groups and the overall quality of the monolayer.

  • Ellipsometry: A non-destructive optical technique used to measure the thickness of the SAM with sub-nanometer resolution.

  • Cyclic Voltammetry (CV): An electrochemical technique used to assess the packing density and defectiveness of the SAM by measuring its ability to block the electrochemical response of a redox probe.[5][6]

Signaling Pathways and Logical Relationships

The formation of a stable and functional SAM is a multi-step process governed by specific interactions. The following diagram illustrates the key relationships in the self-assembly process of thiol linkers on a gold surface.

sam_formation_pathway Thiol Thiol Linker (R-SH) Adsorption Physisorption of Thiols Thiol->Adsorption Gold Gold Substrate (Au) Gold->Adsorption Chemisorption Chemisorption (Au-S Bond Formation) Adsorption->Chemisorption Spontaneous Organization Molecular Organization (van der Waals Interactions) Chemisorption->Organization Slow Reorganization SAM Ordered Self-Assembled Monolayer (SAM) Organization->SAM Properties Defined Surface Properties (Wettability, Stability, Functionality) SAM->Properties

Caption: Logical flow of thiol-based SAM formation on a gold substrate.

This guide provides a foundational understanding of the comparative performance of various thiol-based linkers and the necessary experimental considerations for forming high-quality SAMs. The selection of a specific linker should be guided by the desired surface properties and the specific application requirements, with careful attention to experimental protocols to ensure reproducibility and reliability.

References

Assessing the In Vivo Efficacy of Short-Chain PEG Linkers in PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The in vivo performance of Proteolysis Targeting Chimeras (PROTACs) is critically influenced by the linker connecting the target-binding and E3 ligase-recruiting moieties. This guide provides a comparative analysis of the in vivo efficacy of PROTACs featuring short-chain polyethylene glycol (PEG) linkers, exemplified by the structure of "Amino-PEG2-CH2CH2-SH hydrochloride," against alternatives with longer PEG chains and different chemical compositions.

The Role of the Linker in PROTAC Efficacy

PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker is not a passive spacer but plays a crucial role in the stability and geometry of this ternary complex, thereby impacting the efficiency and selectivity of protein degradation. Furthermore, the linker's physicochemical properties significantly affect the PROTAC's overall pharmacokinetic profile, including its solubility, cell permeability, metabolic stability, and in vivo half-life.[1][2]

Comparison of Linker Types for In Vivo Applications

The choice of linker can dramatically alter the in vivo behavior of a PROTAC. Here, we compare the anticipated in vivo characteristics of PROTACs with short PEG linkers to those with longer PEG and alkyl linkers.

Linker TypeStructure ExampleExpected In Vivo AdvantagesExpected In Vivo Disadvantages
Short PEG Linker Amino-PEG2-CH2CH2-SH- May facilitate the formation of a stable ternary complex for certain target-E3 ligase pairs. - Can improve aqueous solubility.[1] - Potentially faster blood clearance, which could be beneficial for imaging applications.- May not provide sufficient length for optimal ternary complex formation for all targets. - Reduced metabolic stability compared to more rigid linkers.[2] - Shorter half-life might necessitate more frequent dosing.
Longer PEG Linker Similar to above with more PEG units- Increased aqueous solubility and improved pharmacokinetic profile.[3] - Greater flexibility may be required for some target-E3 ligase pairs to form a productive ternary complex.- Increased molecular weight may hinder cell permeability. - Can sometimes lead to reduced potency.[4]
Alkyl Linker Alkane chain- Generally more metabolically stable than PEG linkers.[1]- Can be hydrophobic, leading to poor aqueous solubility and potential off-target interactions.[2]
Rigid Linker e.g., containing cyclic structures- Conformational restriction can improve selectivity and metabolic stability.[1][2]- Lack of flexibility may prevent the formation of a stable ternary complex for some target-E3 ligase pairs.

Quantitative Comparison of Linker Performance

While direct in vivo efficacy data for a PROTAC utilizing an "Amino-PEG2-CH2CH2-SH" linker is not publicly available, studies on other PROTACs provide valuable insights into the impact of linker length. For instance, a study on Estrogen Receptor α (ERα)-targeting PROTACs demonstrated a clear dependence of degradation efficiency on linker length.

Table 1: Effect of Linker Length on ERα Degradation [5]

PROTAC Linker CompositionLinker Length (atoms)ERα Degradation (DC50, nM)
PEG2~9>1000
PEG3~12100-1000
PEG4~1510-100
PEG5~18<10
PEG6~2110-100

This table summarizes representative data showing that for ERα, a PEG5 linker was optimal for degradation, while a very short PEG2 linker was ineffective.

Experimental Protocols for In Vivo Efficacy Assessment

The following are generalized protocols for evaluating the in vivo efficacy of PROTACs in preclinical mouse models, such as xenograft models for cancer studies.

Xenograft Tumor Model Study

Objective: To evaluate the anti-tumor efficacy of a PROTAC in vivo.

Methodology:

  • Cell Culture: Culture a relevant cancer cell line (e.g., one that overexpresses the target protein).

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG mice).

  • Tumor Implantation: Subcutaneously inject cancer cells (typically 1-5 million cells in a matrix like Matrigel) into the flank of each mouse.[6]

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.[6]

  • PROTAC Formulation and Administration: Formulate the PROTAC in a suitable vehicle (e.g., a solution of DMSO, PEG300, and saline for intraperitoneal injection). Administer the PROTAC at a predetermined dose and schedule.[6]

  • Monitoring:

    • Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate the volume.[6]

    • Body Weight: Monitor animal body weight as a measure of toxicity.[6]

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.

    • Tumor Weight and Volume: Record the final tumor weight and volume.

    • Pharmacodynamic Analysis: A portion of the tumor can be flash-frozen for Western blot analysis to confirm target protein degradation.[7]

Pharmacokinetic (PK) and Biodistribution Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the PROTAC.

Methodology:

  • Animal Model: Use a suitable animal model (e.g., mice or rats).

  • PROTAC Administration: Administer a single dose of the PROTAC via the intended clinical route (e.g., intravenous or oral).

  • Sample Collection: Collect blood samples at various time points post-administration. Tissues of interest can also be collected at the end of the study.

  • Bioanalysis: Analyze the concentration of the PROTAC in plasma and tissue homogenates using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Calculate key PK parameters, including half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical in vivo experimental workflow.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex PROTAC Target Protein E3 Ligase PROTAC->Ternary_Complex Binds Target Target Protein Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Recruitment Degradation Degraded Protein Fragments Proteasome->Degradation Degradation InVivo_Workflow Start Start: Tumor Cell Implantation Tumor_Growth Tumor Growth (e.g., 100-200 mm³) Start->Tumor_Growth Randomization Randomization of Mice (Treatment vs. Control) Tumor_Growth->Randomization Treatment PROTAC Administration (Defined Dose & Schedule) Randomization->Treatment Monitoring Tumor Volume Body Weight Treatment->Monitoring Repeated Measures Monitoring->Treatment Endpoint Endpoint Analysis: - Tumor Weight/Volume - Pharmacodynamics Monitoring->Endpoint

References

Safety Operating Guide

Personal protective equipment for handling Amino-PEG2-CH2CH2-SH hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Amino-PEG2-CH2CH2-SH Hydrochloride

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and drug development professionals to ensure the safe laboratory use of this compound.

Chemical Profile:

PropertyValue
Chemical Name This compound
Molecular Formula C6H16ClNO2S
Molecular Weight 201.71 g/mol
CAS Number 3037676-58-4

Hazard Identification:

Safety Data Sheets (SDS) for this compound present conflicting classifications. One source indicates it is not a hazardous substance, while another classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1][2]. Therefore, it is crucial to handle this chemical with caution, assuming it to be potentially hazardous. The presence of a thiol group also suggests a potential for a strong, unpleasant odor[3].

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure risk.

Protection TypeRecommended EquipmentJustification
Eye Protection ANSI-approved safety goggles or a face shield.[4][5]Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[4][6]Prevents skin contact with the chemical.
Body Protection Laboratory coat, long pants, and closed-toe shoes.[5][7]Protects skin from accidental spills.
Respiratory Protection Not generally required if handled in a certified chemical fume hood.[4]A fume hood provides adequate ventilation to control vapors.
First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]
Skin Contact Remove contaminated clothing and rinse the affected skin area thoroughly with soap and water. Seek medical attention if irritation develops.[1][2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1][2]

Operational Plan: Handling and Storage

Engineering Controls:

  • All work with this compound must be conducted in a certified chemical fume hood to mitigate inhalation of vapors and control its potential strong odor.[3][7][8]

Handling Procedures:

  • Before starting work, ensure an eyewash station and safety shower are readily accessible.

  • Wear all required PPE as detailed in the table above.

  • Use the smallest practical quantity for the experiment.[8]

  • Keep the container tightly closed when not in use.

  • Avoid generating dust or aerosols.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed.[9]

  • Store away from incompatible materials such as oxidizing agents.[10][11] For long-term storage, refer to the supplier's recommendations, which may include storage at -20°C or -80°C.[9]

Disposal Plan

Proper disposal is essential to ensure laboratory and environmental safety. Thiol-containing waste requires specific neutralization steps due to its odor.

Waste Segregation and Collection:

  • Collect all liquid and solid waste containing this compound in a designated, labeled hazardous waste container.[12][13]

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Decontamination and Neutralization Protocol:

The primary method for neutralizing thiol odors is through oxidation, commonly achieved using a bleach solution (sodium hypochlorite).[12][13][14]

1. Glassware Decontamination:

  • Preparation: Prepare a bleach bath in a designated plastic container within a chemical fume hood. A 1:1 mixture of household bleach and water is often effective.[3][14]

  • Procedure: Immediately after use, submerge all contaminated glassware in the bleach bath. Allow it to soak for at least 14-24 hours to ensure complete oxidation of the thiol.[3][13][15]

  • Post-Decontamination: After soaking, thoroughly rinse the glassware with water before standard cleaning procedures.[3]

2. Liquid Waste Neutralization (Small Quantities):

  • Procedure: In a chemical fume hood, slowly add the thiol-containing liquid waste to a stirred bleach solution. This reaction can be exothermic, so cooling may be necessary.[14]

  • Disposal: The resulting neutralized solution should be collected as hazardous waste.[12][14]

3. Contaminated Solid Waste Disposal:

  • Containment: Place disposable items such as gloves and absorbent pads that have come into contact with the chemical into a sealable plastic bag to contain any odor.[12][15]

  • Disposal: This sealed bag must be placed in the designated hazardous waste container for solids.[12][15]

4. Disposal of Decontamination Solutions:

  • The bleach solutions used for decontamination must also be collected and disposed of as hazardous waste.[12][14]

Workflow for Handling and Disposal

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Final Cleanup prep_ppe Don PPE (Goggles, Gloves, Lab Coat) prep_hood Work in Fume Hood prep_ppe->prep_hood prep_waste Prepare Labeled Hazardous Waste Containers prep_hood->prep_waste handle_chem Handle Chemical (Weighing, Transferring) prep_waste->handle_chem disp_liquid Liquid Waste to Hazardous Container handle_chem->disp_liquid disp_solid Contaminated Solids to Sealed Bag, then Hazardous Container handle_chem->disp_solid disp_glass Decontaminate Glassware in Bleach Bath handle_chem->disp_glass cleanup_area Clean Work Area disp_liquid->cleanup_area disp_solid->cleanup_area disp_glass->cleanup_area cleanup_ppe Doff PPE cleanup_area->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: A logical workflow for the safe handling and disposal of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.